molecular formula C11H11BrO2 B13043348 Benzyl 1-bromocyclopropane-1-carboxylate

Benzyl 1-bromocyclopropane-1-carboxylate

Cat. No.: B13043348
M. Wt: 255.11 g/mol
InChI Key: VNPIDJXSIFIIIE-UHFFFAOYSA-N
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Description

Benzyl 1-bromocyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

benzyl 1-bromocyclopropane-1-carboxylate

InChI

InChI=1S/C11H11BrO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

VNPIDJXSIFIIIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Foundational & Exploratory

Benzyl 1-bromocyclopropane-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2096442-81-6 | Formula: C₁₁H₁₁BrO₂ | M.W.: 255.11 g/mol

Executive Summary

Benzyl 1-bromocyclopropane-1-carboxylate is a specialized, high-value intermediate in organic synthesis, primarily utilized as a "spring-loaded" electrophile in the construction of quaternary carbon centers on cyclopropane rings. Its structural uniqueness lies in the geminal substitution of a bromine atom and a carboxylate group on a strained cyclopropane ring.

For drug development professionals, this molecule serves two critical functions:

  • Pharmacophore Precursor: It is a direct synthetic precursor to 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, a motif found in HCV protease inhibitors and plant hormone modulators.

  • Latent Reactivity: The benzyl ester provides an orthogonal protection group cleavable by hydrogenolysis (H₂/Pd-C), preserving the sensitive cyclopropyl bromide moiety that would otherwise degrade under the harsh acidic/basic conditions required to hydrolyze methyl or ethyl esters.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-activity relationship (SAR) data of analog ethyl/methyl esters.

PropertyValueTechnical Context
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure; store under inert gas.
Boiling Point ~135–140 °C (at 0.5 mmHg)Predicted. High boiling point requires high-vacuum distillation for purification.
Density ~1.45 g/cm³High density due to bromine content.
Solubility DCM, THF, EtOAc, TolueneLipophilic benzyl group ensures solubility in non-polar organic solvents.
Stability Moisture SensitiveThe strained ring makes the ester bond susceptible to hydrolysis; the C-Br bond is relatively stable to S_N2 but reactive to radical/metal insertion.

Synthetic Methodology

Primary Route: Nucleophilic Substitution (Esterification)

The most robust laboratory-scale synthesis involves the benzylation of commercially available 1-bromocyclopropane-1-carboxylic acid . This method avoids the handling of hazardous diazomethane or 1,2-dibromoethane alkylation steps often used in lower-yield routes.

Reagents:
  • Substrate: 1-Bromocyclopropane-1-carboxylic acid (1.0 equiv)

  • Electrophile: Benzyl bromide (1.1 equiv)

  • Base: Cesium carbonate (Cs₂CO₃) or DBU (1.2 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol:
  • Preparation: In a flame-dried round-bottom flask, dissolve 1-bromocyclopropane-1-carboxylic acid (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add Cs₂CO₃ (12 mmol) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the cesium carboxylate. Observation: Evolution of CO₂ is minimal as this is a salt formation, but the suspension will become finer.

  • Alkylation: Add benzyl bromide (11 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a UV-active spot (R_f ~0.6) distinct from the baseline acid.

  • Workup: Dilute with Et₂O (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) yields the pure ester.

Why this route?

  • Chemospecificity: Avoids ring-opening side reactions common with acid-catalyzed Fischer esterification of cyclopropanes.

  • Scalability: Cs₂CO₃ mediated esterification is mild and high-yielding (>90%).

Reactivity & Mechanistic Insights

The reactivity of this compound is defined by the Thorpe-Ingold effect and ring strain.

A. The "Inert" Bromide

Unlike typical alkyl bromides, the bromine at the 1-position is resistant to S_N2 substitution due to steric shielding and the inability of the nucleophile to access the σ* orbital (back-side attack is geometrically blocked by the ring).

  • Implication: You cannot simply displace the bromine with an amine to make amino acids.

B. The Radical/Metal Portal

The C-Br bond is weak enough for homolytic cleavage or oxidative addition .

  • Reformatsky Reaction: Treatment with Zinc (Zn) generates a zinc enolate equivalent that can attack aldehydes/ketones, forming spirocyclic lactones.

  • Radical Cyclization: Tributyltin hydride (Bu₃SnH) mediated reduction can generate a cyclopropyl radical, useful for cascade cyclizations.

C. Orthogonal Deprotection

The benzyl ester is the strategic "handle." It allows for the release of the carboxylic acid using catalytic hydrogenolysis (H₂/Pd-C) . This is crucial when the molecule contains other acid-sensitive groups (like acetals or Boc-amines) that would not survive the hydrolysis of a methyl ester.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from this core intermediate.

G Start Benzyl 1-bromocyclopropane- 1-carboxylate Zn_Insert Zinc Enolate (Reformatsky Reagent) Start->Zn_Insert Zn, THF (Oxidative Addition) H2_Pd 1-Bromocyclopropane- 1-carboxylic acid Start->H2_Pd H2, Pd/C (Hydrogenolysis) Spiro Spirocyclic Lactones (Drug Scaffolds) Zn_Insert->Spiro + Carbonyls (Aldol-type) Curtius Isocyanate Intermediate H2_Pd->Curtius DPPA, tBuOH (Curtius Rearrangement) ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) Curtius->ACC Deprotection

Caption: Divergent synthetic utility: The benzyl ester enables access to spiro-scaffolds via Reformatsky chemistry or ACC derivatives via hydrogenolysis and rearrangement.[2]

Applications in Drug Discovery

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

The most prominent application is the synthesis of ACC, a non-proteinogenic amino acid found in peptide-based drugs (e.g., HCV NS3/4A protease inhibitors).

Mechanism:

  • Hydrogenolysis: The benzyl ester is cleaved to the free acid.

  • Curtius Rearrangement: The free acid is treated with diphenylphosphoryl azide (DPPA) to form an acyl azide, which rearranges to an isocyanate.

  • Trapping: The isocyanate is trapped with an alcohol (e.g., t-butanol) to form N-Boc-1-bromo-cyclopropylamine (which is unstable) or directly converted to the amino acid via modified routes involving displacement before rearrangement if the bromine is replaced first.

    • Correction: A more common modern route uses the benzyl ester of the amino precursor directly. However, the bromo ester is used to access 1-substituted cyclopropanes via the Reformatsky route described above, creating complex spiro-fused rings found in novel analgesics.

Safety & Handling

  • Lachrymator Hazard: Like most benzyl halides and alpha-halo esters, this compound is a potent lachrymator (tear gas agent).

    • Control: Handle ONLY in a functioning fume hood.

  • Skin Irritant: The lipophilic nature allows rapid skin absorption. Wear nitrile gloves (double gloving recommended).

  • Storage: Store at 2–8 °C under Argon. The benzylic position is susceptible to slow auto-oxidation over months.

References

  • BLD Pharm. (2025). Product Analysis: this compound (CAS 2096442-81-6). Retrieved from

  • BenchChem. (2025). Kinetic Profiles of 1-Bromocyclopentane-1-carboxylic Acid and Analogs. Retrieved from

  • SynQuest Labs. (2024). Safety Data Sheet: 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Retrieved from [3]

  • Organic Syntheses. (1973). Cyclopropane-1,1-dicarboxylic acid and derivatives. Org. Synth. Coll. Vol. 5. Retrieved from

  • Arkivoc. (2001).[4] Facile synthesis of benzyl-α,β-unsaturated carboxylic esters. Retrieved from

Sources

Benzyl 1-bromocyclopropane-1-carboxylate CAS number 2096442-81-6

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes practical utility, mechanistic insight, and rigorous safety protocols.

Executive Summary

Benzyl 1-bromocyclopropane-1-carboxylate is a specialized synthetic intermediate used primarily in the construction of conformationally restricted peptidomimetics and pharmaceutical scaffolds. Distinguished by its geminal substitution pattern (1-bromo-1-ester), this compound serves as a critical precursor for Reformatsky-type reagents , enabling the synthesis of 1,1-disubstituted cyclopropanes.

Its benzyl ester moiety provides orthogonal protecting group strategy, allowing for carboxylate deprotection via hydrogenolysis or mild hydrolysis, preserving sensitive functionalities elsewhere in the molecule. This guide details its synthesis, reactivity profile, and application in high-value drug discovery workflows.

Chemical Profile & Identification

PropertySpecification
IUPAC Name This compound
CAS Number 2096442-81-6
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
SMILES BrC1(CC1)C(=O)OCC2=CC=CC=C2
Physical State Viscous oil or low-melting solid (Ambient)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Stability Store at 2-8°C; Light sensitive; Moisture sensitive

Synthesis & Manufacturing Logic

The preparation of this compound typically follows a nucleophilic substitution pathway, avoiding the harsh conditions of direct cyclopropanation on benzyl acrylate. The preferred route utilizes 1-bromocyclopropanecarboxylic acid as the starting material.

Synthetic Route: Base-Mediated Esterification

This protocol minimizes the risk of ring opening or decarboxylation associated with acid-catalyzed Fischer esterification of cyclopropanes.

Reagents:

  • Substrate: 1-Bromocyclopropanecarboxylic acid (CAS 89544-84-3)[1]

  • Electrophile: Benzyl bromide (BnBr)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: DMF or Acetone

Mechanism: The carboxylate anion, generated in situ by the weak base, performs an Sɴ2 attack on the benzyl bromide. The cyclopropane ring remains intact due to the mild, non-acidic conditions.

Synthesis Acid 1-Bromocyclopropane- 1-carboxylic acid Base K2CO3 / DMF (Base Deprotonation) Acid->Base -H+ Product Benzyl 1-bromocyclopropane- 1-carboxylate Base->Product +BnBr (SN2) BnBr Benzyl Bromide (Electrophile) BnBr->Product

Figure 1: Base-mediated esterification pathway preserving the cyclopropane ring.

Critical Process Parameters
  • Temperature Control: Maintain reaction < 60°C. Higher temperatures increase the risk of thermal decarboxylation or ring expansion.

  • Stoichiometry: Use a slight excess of Base (1.2 eq) and BnBr (1.1 eq) to drive conversion.

  • Workup: Aqueous wash is critical to remove DMF, which can interfere with subsequent organometallic steps (Reformatsky).

Core Application: The Reformatsky Protocol[5]

The primary utility of CAS 2096442-81-6 is its function as a Reformatsky donor . The 1-bromo substituent allows for the insertion of Zinc (Zn) to form a zinc enolate, which is a softer nucleophile than a Grignard reagent and compatible with ester functionalities.

Mechanistic Advantage

Unlike lithium enolates, the zinc enolate of this cyclopropane does not readily undergo self-condensation (Claisen) due to the steric bulk of the quaternary center and the lower reactivity of the C-Zn bond. This allows for controlled coupling with:

  • Imines: To form 1-aminocyclopropane-1-carboxylic acid (ACPC) derivatives.

  • Aldehydes/Ketones: To form β-hydroxy esters with a spiro-cyclopropane motif.

Experimental Workflow: Zinc Insertion & Coupling

Objective: Synthesis of a 1,1-disubstituted cyclopropane scaffold.

  • Activation: Activate Zinc dust (1.5 eq) with TMSCl (5 mol%) in anhydrous THF under Argon.

  • Insertion: Add this compound (1.0 eq) dropwise.

    • Note: Initiation is exothermic. Control rate to maintain gentle reflux.

    • Indicator: Solution turns from gray suspension to a greenish/clear supernatant.

  • Coupling: Add the electrophile (e.g., N-tert-butanesulfinyl imine) at 0°C to -20°C.

  • Quench: Hydrolyze with saturated NH₄Cl.

Reformatsky Start Benzyl 1-bromocyclopropane- 1-carboxylate Enolate Zinc Enolate Intermediate (C-Zn Bond) Start->Enolate Oxidative Addition Zn Activated Zn / THF Zn->Enolate Product 1,1-Disubstituted Cyclopropane Scaffold Enolate->Product Nucleophilic Attack Electrophile Electrophile (Imine/Aldehyde) Electrophile->Product

Figure 2: Reformatsky reaction cycle generating the quaternary cyclopropane center.

Orthogonal Protection Strategy

The choice of the Benzyl (Bn) ester is strategic. It allows for deprotection under neutral conditions via hydrogenolysis, which is crucial when the molecule contains acid-sensitive groups (like Boc-amines) or base-sensitive groups (like lactones).

  • Deprotection: H₂ (1 atm), Pd/C (10%), MeOH.

  • Caveat: While cyclopropanes can undergo hydrogenolysis (ring opening) to gem-dimethyl groups, 1,1-disubstituted cyclopropanes are sterically hindered and kinetically stable under standard debenzylation conditions. However, catalyst poisoning (e.g., with quinoline) or the use of Pd(OH)₂ (Pearlman's catalyst) may be required if ring opening is observed.

Quality Control & Characterization

To ensure integrity for drug development, the following analytical criteria must be met:

MethodDiagnostic SignalAcceptance Criteria
¹H NMR (CDCl₃) Cyclopropane protons: Two distinct multiplets at δ 1.2–1.8 ppm (AA'BB' system). Benzylic CH₂: Singlet at δ 5.2 ppm.>98% integration match; No residual BnBr.
HPLC UV detection at 254 nm (Benzyl chromophore).>95% Area Under Curve (AUC).
Water Content Karl Fischer Titration.<0.1% (Critical for Reformatsky usage).

Safety & Handling

Hazard Classification:

  • H315: Causes skin irritation.[2][1]

  • H319: Causes serious eye irritation.[2][1]

  • Lachrymator: Alpha-bromo esters are potent tear agents.

Protocol:

  • Engineering Controls: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Spill Management: Neutralize spills with aqueous sodium thiosulfate or dilute ammonia to decompose the bromo-ester before wiping.

  • Waste: Segregate into Halogenated Organic Waste streams.

References

  • Greszler, S. N., Halvorsen, G. T., & Voight, E. A. (2017). Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents. Organic Letters, 19(10), 2490–2493. [Link]

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007).[3][4] Synthesis of Benzyl Esters via 2-Benzyloxy-1-methylpyridinium Triflate.[4][5] The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]

  • PubChem. (2025).[2][1] Compound Summary: 1-Bromocyclopropane-1-carboxylic acid.[1] National Library of Medicine. Retrieved from [Link]

Sources

Structure and Bonding of 1-Bromocyclopropane-1-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and electronic characteristics of 1-bromocyclopropane-1-carboxylates, synthesizing crystallographic data, molecular orbital theory, and synthetic utility for high-level research applications.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

1-Bromocyclopropane-1-carboxylates represent a unique class of gem-disubstituted cyclopropanes where the interplay between high ring strain (~27.5 kcal/mol) and the orthogonal electronic effects of the bromine atom (weak donor/acceptor) and the carboxylate (strong acceptor) creates a versatile scaffold. These compounds serve as critical intermediates in the synthesis of conformationally restricted amino acids (ACCs), spirocyclic pharmacophores, and strained bicyclic systems. This guide analyzes their geometry, electronic bonding profile, and the mechanistic causality governing their reactivity.[1]

Structural Anatomy & Crystallographic Insights

Geometric Parameters

The cyclopropane ring is not a perfect equilateral triangle when substituted.[2][3] In 1-bromocyclopropane-1-carboxylates, the gem-substitution perturbs the ring geometry via both steric and stereoelectronic mechanisms.

  • Bond Length Asymmetry:

    • Distal Bond (

      
      ):  Crystallographic data from the close analog 1-bromo-1-cyanocyclopropane reveals a shortening of the distal bond (
      
      
      
      Å) compared to unsubstituted cyclopropane (
      
      
      Å). This is consistent with the Walsh Orbital model , where electron-withdrawing groups (EWGs) like nitrile or ester increase the
      
      
      -character of the distal bond.
    • Vicinal Bonds (

      
      ):  These bonds are typically elongated (
      
      
      
      Å) due to the steric repulsion between the bulky bromine/ester groups and the ring hydrogens, as well as the electronic demand of the substituents.
    • Carbon-Bromine Bond (

      
      ):  The C-Br bond length is approximately 
      
      
      
      Å. This is slightly shorter than a standard alkyl C-Br bond (
      
      
      Å) due to the higher
      
      
      -character of the cyclopropyl carbon (
      
      
      hybridization vs. standard
      
      
      ).
Comparative Structural Data

The following table summarizes estimated and experimental parameters based on X-ray diffraction studies of 1,1-disubstituted cyclopropanes.

Parameter1-Bromo-1-carboxylate (Est.)[4][5]Cyclopropane (Std.)1-Bromo-1-cyano (Exp.)Structural Driver
C(1)-C(2) Bond 1.54 Å1.510 Å1.535 ÅSteric repulsion / Vicinal weakening
C(2)-C(3) Bond 1.48 Å1.510 Å1.445 ÅDistal strengthening (Walsh acceptor)
C(1)-Br Bond 1.91 ÅN/A1.901 ÅIncreased

-character of C(1)
Angle C(2)-C(1)-C(3) 58.5°60.0°59.2°Ring compression by substituents

Bonding & Electronic Theory[2]

The Walsh Orbital Model

The reactivity of 1-bromocyclopropane-1-carboxylates cannot be explained by simple


 hybridization. The bonding is best described using Walsh orbitals :
  • 
     (Symmetric):  Low energy, concentrates electron density inside the ring (C-C bonding).
    
  • 
     (Antisymmetric):  Higher energy, has significant amplitude outside the ring (C-H bonding regions).
    

Substituent Interaction:

  • Carboxylate (-COOR): Acts as a

    
    -acceptor. It overlaps with the occupied Walsh orbitals, withdrawing electron density. This interaction stabilizes the ring but weakens the vicinal bonds (
    
    
    
    ), making them susceptible to cleavage under specific conditions (e.g., donor-acceptor ring opening).
  • Bromine (-Br): Acts as a

    
    -acceptor (inductive) but a 
    
    
    
    -donor (lone pairs). The bromine lone pair can interact with the ring's antibonding orbitals (
    
    
    ), but this effect is geometrically limited. The primary effect of Br is inductive destabilization of the developing positive charge at
    
    
    during solvolysis, making
    
    
    pathways difficult without assistance (e.g., Ag+).
The Geminal Effect

The coexistence of an electronegative halogen and an ester on the same carbon (


) creates a "push-pull" electronic environment, although both are net withdrawing.
  • Anomeric-like Interaction: There is a potential

    
     interaction, but the rigid cyclopropane geometry often enforces a conformation where the C-Br bond is orthogonal to the carbonyl 
    
    
    
    -system, minimizing this overlap.
  • Dipole Minimization: The carbonyl oxygen and the bromine atom tend to adopt a trans-like orientation (s-trans) to minimize dipole-dipole repulsion.

Reactivity Profiles & Mechanisms

The Reformatsky Reaction (Zinc-Mediated)

The most critical application of 1-bromocyclopropane-1-carboxylates is the formation of zinc enolates for addition to carbonyls. Unlike standard alkyl halides, the cyclopropylzinc intermediate is remarkably stable due to the high energy barrier for


-elimination (which would form a highly strained cyclopropene).

Mechanism:

  • Insertion: Zinc (activated) inserts into the C-Br bond.[6]

  • Dimerization: The organozinc species forms a stable dimer (often 8-membered ring) in solution.[7]

  • Addition: The enolate attacks an aldehyde/ketone via a chair-like transition state (Zimmerman-Traxler model).

Reformatsky Start 1-Bromo-1-Ester Zn_Insert Oxidative Insertion (Zn dust, THF) Start->Zn_Insert Activation Enolate Zinc Enolate (C-Zn / O-Zn Dimer) Zn_Insert->Enolate Dimerization TS Chair TS (Aldehyde Coordination) Enolate->TS + R-CHO Product β-Hydroxy Ester (Spiro/Cyclopropyl) TS->Product H3O+ Workup

Caption: Mechanistic flow of the Reformatsky reaction utilizing 1-bromocyclopropane-1-carboxylate.

Magnesium Carbenoid Generation

Treatment with Grignard reagents (e.g.,


) at low temperatures (

) effects a Halogen-Metal Exchange .
  • The Species: The resulting 1-magnesiocyclopropane-1-carboxylate is a Magnesium Carbenoid .

  • Reactivity: It is ambiphilic. It can act as a nucleophile (trapping with electrophiles) or, upon warming, undergo

    
    -elimination to form a transient cyclopropyl carbene, which then inserts into C-H bonds or rearranges.
    

Experimental Protocol: Synthesis & Handling

Protocol: Synthesis of Methyl 1-Bromocyclopropanecarboxylate

This protocol utilizes the efficient bromination-cyclization sequence starting from


-butyrolactone, a method favored for its scalability and safety compared to diazomethane routes.

Reagents:

  • 
    -Butyrolactone (1.0 eq)
    
  • Bromine (

    
    ) (1.05 eq)
    
  • Phosphorus tribromide (

    
    ) (catalytic)
    
  • Methanol (MeOH)

  • Base (e.g.,

    
     or 
    
    
    
    ) for cyclization

Step-by-Step Workflow:

  • Hell-Volhard-Zelinsky Bromination:

    • Heat

      
      -butyrolactone with catalytic 
      
      
      
      at
      
      
      .
    • Add

      
       dropwise. The reaction generates 
      
      
      
      -bromo-
      
      
      -butyrolactone.
    • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the acyl bromide intermediate.

  • Ring Opening & Esterification:

    • Quench the reaction mixture into anhydrous Methanol/HBr.

    • This yields methyl 2,4-dibromobutanoate .

    • Purification: Vacuum distillation (bp ~85-90°C at 5 mmHg).

  • Cyclization (1,3-Elimination):

    • Dissolve methyl 2,4-dibromobutanoate in dry THF.

    • Slowly add to a suspension of

      
       (1.1 eq) in THF at 
      
      
      
      .
    • Mechanism:[1][6][7][8][9][10][11] Deprotonation at the

      
      -position forms an enolate, which performs an intramolecular 
      
      
      
      attack on the
      
      
      -carbon, displacing the second bromide.
    • Observation: Evolution of

      
       gas; precipitation of NaBr.
      
  • Isolation:

    • Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Dry over

      
       and concentrate.
      
    • Yield: Typically 75-85%.

    • Characterization:

      
       NMR (CDCl3): 
      
      
      
      3.78 (s, 3H, OMe), 1.85 (m, 2H), 1.45 (m, 2H). The absence of olefinic protons confirms ring closure.

Synthesis Step1 gamma-Butyrolactone + PBr3 / Br2 Step2 alpha-Bromo-gamma-butyrolactone Step1->Step2 HVZ Bromination Step3 Methyl 2,4-dibromobutanoate (MeOH/HBr cleavage) Step2->Step3 Ring Opening Step4 Cyclization (NaH, THF, 0°C) Step3->Step4 Enolate Formation Final Methyl 1-bromocyclopropane- 1-carboxylate Step4->Final Intramolecular SN2

Caption: Synthetic route from gamma-butyrolactone to the target cyclopropane scaffold.

References

  • Structure of 1-Bromo-1-cyanocyclopropane: Xue, F., et al. "An efficient synthesis of 1-bromo-1-cyanocyclopropane." Journal of Chemical Research, 2014, 38(7), 418-419. Link

  • Reformatsky Reagent Structure: Dekker, J., et al. "Zinc enolates of esters and amides: structural and spectroscopic studies." Organometallics, 1987, 6(6), 1236-1243. Link

  • Magnesium Carbenoids: Satoh, T. "Organomagnesium Carbenoids: A New Area in the Chemistry of Carbenoids." Chemical Reviews, 2004, 104(12), 6433-6458.
  • Walsh Orbitals & Bonding: Walsh, A. D.[12] "The structures of ethylene oxide, cyclopropane, and related molecules."[1] Transactions of the Faraday Society, 1949, 45, 179-190.

  • General Reactivity: Wessjohann, L. A., et al. "Cyclopropanes in Modern Synthesis." Chemical Reviews, 2003, 103(4), 1625-1648.

Sources

Reactivity and Stability of Brominated Cyclopropane Rings: A Comprehensive Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring is a privileged structural motif in modern medicinal chemistry, frequently deployed to restrict conformational flexibility, enhance metabolic stability, and serve as a bioisostere for phenyl rings or gem-dimethyl groups[1]. Within the synthetic pipeline of these complex architectures, bromocyclopropanes act as indispensable linchpins. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the unique thermodynamic properties, orbital mechanics, and reactivity profiles of brominated cyclopropanes. By understanding the causality behind their chemical behavior, researchers can predictably harness these intermediates for advanced cross-coupling and stereoretentive functionalizations.

Structural and Thermodynamic Stability

Ring Strain and Orbital Mechanics

The chemical behavior of bromocyclopropane is fundamentally dictated by its extreme ring strain, which is approximately 27.6 kcal/mol[2]. This instability is driven by two primary factors:

  • Angle Strain: The internal C-C-C bond angles are geometrically constrained to 60°, severely deviating from the ideal sp³ tetrahedral angle of 109.5°.

  • Torsional Strain: The planar nature of the three-membered ring forces the adjacent C-H and C-Br bonds into an eclipsed conformation.

To accommodate this geometry, the carbon-carbon bonds rehybridize to form "bent" or Walsh orbitals [3][4]. The C-C bonds gain significant p-character, which consequently forces the exocyclic C-H and C-Br bonds to adopt unusually high s-character (~33%, resembling sp² hybridization). This high s-character strengthens the C-Br bond relative to standard secondary alkyl bromides, altering its oxidative addition kinetics and making it uniquely suited for specific organometallic transformations.

Handling and Chemical Stability

While chemically stable at room temperature under inert atmospheres, bromocyclopropanes are highly flammable liquids[5][6]. Under extreme thermal stress or in the presence of strong oxidizing agents, the strained ring can undergo electrocyclic ring-opening or decompose to release toxic hydrogen bromide (HBr) and carbon monoxide[7][8].

Reactivity Profiles & Mechanistic Insights

Halogen-Metal Exchange and Stereoretention

One of the most powerful applications of bromocyclopropanes is their conversion into nucleophilic cyclopropyllithium or cyclopropylmagnesium species via halogen-metal exchange[9].

The Causality of Stereoretention: Unlike typical secondary alkyllithium species that rapidly invert their stereocenter (leading to racemization), cyclopropyllithium species exhibit remarkable configurational stability[10][11]. Because the exocyclic C-Li bond possesses high s-character (due to the Walsh orbitals), the resulting carbanion resides in an sp²-like orbital. The kinetic barrier to invert this carbanion through a pure p-orbital transition state is astronomically high. Consequently, halogen-metal exchange performed at low temperatures (e.g., -78 °C) proceeds with complete retention of configuration , allowing for the stereospecific installation of electrophiles (such as boronates for subsequent Suzuki couplings)[1][9].

Reductive Cross-Coupling

Traditional Palladium-catalyzed cross-coupling of bromocyclopropanes is notoriously difficult. The high s-character of the C-Br bond slows down the initial two-electron oxidative addition, and the resulting alkyl-metal intermediate is highly susceptible to competitive β-hydride elimination or ring-opening.

The Nickel/Photoredox Solution: Recent breakthroughs utilize Nickel-catalyzed reductive cross-coupling, often supported by picolinamide ligands or photoredox dual catalysis[12][13][14]. Nickel bypasses the difficult two-electron oxidative addition by utilizing a Single-Electron Transfer (SET) mechanism. The Ni(I) species reduces the bromocyclopropane to a cyclopropyl radical, which rapidly recombines with the Ni-aryl complex. This radical pathway outcompetes decomposition, enabling high-yielding C(sp³)-C(sp²) couplings with aryl bromides[13][15].

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and kinetic parameters governing bromocyclopropane reactivity:

Parameter / PropertyValue / ObservationCausality / Significance
Cyclopropane Ring Strain ~27.6 kcal/mol[2]Drives the thermodynamic driving force for ring-opening side reactions.
Exocyclic Bond s-character ~33% (sp²-like)[3]Strengthens the C-Br bond; dictates stereoretention during lithiation.
Carbanion Inversion Barrier > 15 kcal/molPrevents racemization of cyclopropyllithium at -78 °C[11].
Heat of Combustion (per CH₂) ~233 kcal/mol[16]Highly exothermic relative to cyclohexane (~157 kcal/mol), reflecting stored strain.
Ni-Catalyzed Coupling Yields 65% – 95%[13]Picolinamide ligands stabilize Ni intermediates, preventing β-hydride elimination.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows.

Protocol 1: Synthesis of Monobromocyclopropanes via Dibromocarbene Addition

Objective: Synthesize a substituted bromocyclopropane from an alkene precursor.

  • Carbene Generation: In a well-ventilated fume hood, dissolve the alkene (1.0 equiv) and bromoform (CHBr₃, 2.0 equiv) in dichloromethane.

  • Phase-Transfer Catalysis: Add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 5 mol%). Slowly add a cold 50% aqueous NaOH solution dropwise under vigorous stirring. Causality: The biphasic system prevents the premature hydrolysis of the highly reactive dibromocarbene.

  • Isolation: After 12 hours, quench with water, extract with DCM, and purify the gem-dibromocyclopropane via silica gel chromatography.

  • Mono-Reduction: Dissolve the intermediate in dry THF at -78 °C. Add isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv) dropwise. The Grignard reagent selectively undergoes Br-Mg exchange with the less sterically hindered bromine.

  • Protonation: Quench with saturated aqueous NH₄Cl to yield the monobromocyclopropane. Validation: GC-MS should show a molecular ion peak corresponding to the monobrominated mass, with the characteristic 1:1 isotopic splitting of ⁷⁹Br and ⁸¹Br.

Protocol 2: Stereoretentive Halogen-Metal Exchange and Borylation

Objective: Convert bromocyclopropane to a cyclopropyl boronate ester with retention of stereochemistry.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the enantioenriched bromocyclopropane (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 2.0 equiv) dropwise down the side of the flask. Causality: Two equivalents are required; the first performs the halogen-metal exchange, and the second irreversibly destroys the generated t-butyl bromide to prevent nucleophilic back-attack.

  • Aging: Stir for 15 minutes at -78 °C to ensure complete exchange.

  • Electrophilic Trapping: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin, 1.5 equiv) rapidly. Maintain at -78 °C for 1 hour, then warm to room temperature.

  • Workup: Quench with water, extract with ethyl acetate, and purify. Validation: ¹H-NMR will confirm the retention of stereochemistry by analyzing the coupling constants (J-values) of the cyclopropyl ring protons, which differ significantly for cis vs. trans configurations.

Visualizations

The following diagrams map the logical relationships and mechanistic pathways described in this guide.

HME_Mechanism A Bromocyclopropane (Start) B t-BuLi / -78°C (Halogen-Metal Exchange) A->B C Cyclopropyllithium (sp2-like carbanion) B->C Rapid Lithium-Halogen Exchange D High Inversion Barrier (Stereoretention) C->D E Electrophile (e.g., i-PrOBPin) C->E F Functionalized Cyclopropane (Retained Configuration) E->F Stereospecific Nucleophilic Attack

Caption: Mechanistic workflow of stereoretentive halogen-metal exchange in bromocyclopropanes.

Ni_Catalysis Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Aryl Bromide) Ni0->OxAdd Ni2 Ar-Ni(II)-Br Complex OxAdd->Ni2 Red1 Single Electron Reduction (Mn or Photoredox) Ni2->Red1 Ni1 Ar-Ni(I) Species Red1->Ni1 RadAdd Cyclopropyl Radical Addition (from Bromocyclopropane) Ni1->RadAdd Ni3 Ar-Ni(III)-Cyclopropyl RadAdd->Ni3 RedElim Reductive Elimination Ni3->RedElim RedElim->Ni0 Catalyst Regeneration Prod Arylcyclopropane Product RedElim->Prod

Caption: Catalytic cycle for the Nickel-catalyzed reductive cross-coupling of bromocyclopropanes.

References

  • Chemistry LibreTexts - 12.4: Strain in Cycloalkane Rings. Available at:[Link]

  • PubMed / Chem Asian J. - Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Available at:[Link]

  • ResearchGate - Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Available at:[Link]

  • Organic Letters (ACS) - Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Available at:[Link]

Sources

Theoretical Calculations on Cyclopropyl Radical Intermediates: Structure, Dynamics, and Ring-Opening Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl radicals and their derivatives (such as the cyclopropylcarbinyl radical) are pivotal intermediates in organic synthesis, photoredox catalysis, and mechanistic physical organic chemistry. Due to their predictable and ultra-fast ring-opening kinetics, they are universally employed as "radical clocks" to time competing bimolecular reactions in drug development and metabolic assays. This whitepaper provides an in-depth technical guide to the theoretical calculation of cyclopropyl radical intermediates, synthesizing structural quantum mechanics, kinetic stereochemistry, and field-proven computational protocols.

Electronic Structure and Conformational Dynamics

The foundational behavior of cyclopropyl radicals is dictated by their unique electronic structure, which differs significantly from their cationic and anionic counterparts.

-Radical vs. -Radical Character

In its unsubstituted form, the cyclopropyl radical is predominantly a


-radical. Ab initio Hartree-Fock and post-Hartree-Fock calculations reveal that the radical center is highly pyramidalized. The 

-CH bond is bent approximately 39.3° out of the CCC plane, with a calculated inversion barrier of 3.0 kcal/mol[1]. Furthermore, the

-CC bonds are strengthened, while the

-CC bond is weakened relative to neutral cyclopropane, predisposing the ring to cleavage[1].

However, the electronic nature of the radical is highly sensitive to substitution. When a delocalizing group, such as a phenyl ring, is affixed to the radical center (e.g., 1-phenyl-2-methylcyclopropyl radical), Density Functional Theory (DFT) calculations demonstrate a shift from a pyramidal


-radical to a planar 

-radical[2]. This delocalization significantly alters the spin density and lowers the barrier to subsequent transformations[2].
Structure-Reactivity Relationships in Complex Systems

In synthetic applications, such as SmI


-catalyzed intermolecular couplings, the structural environment dictates fragmentation efficiency. Computational studies reveal that aryl cyclopropyl ketones exhibit enhanced reactivity because the aryl ring stabilizes the intermediate ketyl radical and promotes cyclopropyl fragmentation via conjugation[3]. Conversely, alkyl cyclopropyl ketones lack this conjugation, resulting in high barriers for reduction and fragmentation[3].

Ring-Opening Kinetics and Stereochemistry

The unimolecular ring opening of cyclopropylcarbinyl radicals to homoallyl radicals is a benchmark reaction in computational chemistry.

Stereochemical Topology

The Woodward-Hoffmann rules govern the electrocyclic ring opening of cyclopropyl cations (which undergo strictly disrotatory opening). In contrast, the stereochemistry of cyclopropyl radical ring opening is more complex. Transition state (TS) searches reveal that the torsion of the two methylene groups is highly asynchronous, meaning the TS lacks a strict mirror plane or twofold rotation axis[4]. Despite this geometric asymmetry, Intrinsic Reaction Coordinate (IRC) calculations confirm that the reaction correlates the methylene hydrogens in a manner that is topologically disrotatory[4].

Heavy-Atom Tunneling

Standard transition state theory often fails to accurately predict the low-temperature kinetics of cyclopropylcarbinyl ring openings. Experimental determination of intramolecular


C kinetic isotope effects (KIEs) yields unprecedentedly large values (e.g., 1.163 at −100 °C)[5]. Semi-classical calculations using Canonical Variational Transition State Theory (CVT) drastically underpredict these KIEs[5]. However, when multi-dimensional tunneling is incorporated via the Small-Curvature Tunneling (SCT) approximation, theoretical predictions perfectly match experimental data[5]. This proves that heavy-atom (

C/

C) tunneling is a critical, non-classical driver of cyclopropyl radical ring opening.

Computational Workflows and Methodologies

To accurately model these highly reactive intermediates, computational chemists must employ self-validating workflows that account for spin polarization, dynamic correlation, and quantum tunneling.

Protocol 1: Ground-State Geometry Optimization
  • Objective: Locate the global minimum of the radical species.

  • Methodology:

    • Construct the initial geometry of the cyclopropyl radical.

    • Execute an unrestricted DFT optimization (e.g., UB3LYP or UPBEPBE-D3) using a triple-

      
       basis set with diffuse and polarization functions (e.g., 6-311+G(d,p))[6].
      
    • Causality: Unrestricted formalisms are mandatory for open-shell doublets to capture spin polarization. Dispersion corrections (D3) are vital if bulky stabilizing groups (like phenyls) are present[6].

    • Validation: Perform a harmonic frequency analysis. The presence of zero imaginary frequencies (

      
      ) confirms a true local minimum.
      
Protocol 2: Transition State Search and IRC Validation
  • Objective: Identify the saddle point for C-C bond cleavage.

  • Methodology:

    • Generate a TS guess by stretching the weakened

      
      -CC bond by ~0.4 Å from the optimized ground state.
      
    • Optimize using the Berny algorithm (Opt=TS).

    • Validation 1: Run a frequency analysis to ensure exactly one imaginary frequency (

      
      ) corresponding to the asynchronous C-C stretching/twisting mode.
      
    • Validation 2: Execute an Intrinsic Reaction Coordinate (IRC) calculation[4]. Trace the pathway forward and backward to ensure the TS smoothly connects the cyclopropyl radical to the acyclic product, verifying the topological disrotation.

Protocol 3: High-Accuracy Energetics and Tunneling Corrections
  • Objective: Correct DFT energy barriers and calculate precise rate constants.

  • Methodology:

    • Perform single-point energy calculations on the DFT-optimized geometries using Coupled-Cluster theory (UCCSD(T)/cc-pVTZ)[7][8].

    • Causality: DFT often suffers from self-interaction error, underestimating radical reaction barriers. CCSD(T) provides "gold-standard" chemical accuracy.

    • For kinetic modeling, interface the electronic structure data with a dynamics program (e.g., POLYRATE) to apply CVT and SCT corrections, ensuring heavy-atom tunneling is accounted for[5].

Quantitative Energetics

The following table summarizes the theoretical activation energies (


) and rate constants (

) for the ring opening of various cyclopropyl-X radical species.
Radical SpeciesComputational LevelActivation Energy (

, kcal/mol)
Ring-Opening Rate (

at 298 K, s

)
Ref.
Cyclopropylcarbinyl (

)
CCSD(T)/cc-pVTZ9.70

[7][8]
N-CyclopropylanilinylPBEPBE-D3/6-311+G(d,p)


[6]
Cyclopropoxy (

)
QCISDLower than


[7]
Cyclopropylaminium (

)
QCISD0.00 (Barrierless)Diffusion limited[7]

Note: The stability order of the radicals is calculated to be


[7].

Visualizations

TS_Search_Workflow Step1 1. Geometry Optimization UDFT (e.g., UB3LYP/6-311+G**) Val1 Validation: NImag = 0 (True Local Minimum) Step1->Val1 Step2 2. Transition State Search Berny Algorithm (Opt=TS) Val1->Step2 Val2 Validation: NImag = 1 (Reaction Coordinate) Step2->Val2 Step3 3. IRC Calculation Forward/Reverse Path Tracing Val2->Step3 Val3 Validation: Connects Reactant to Ring-Opened Product Step3->Val3 Step4 4. High-Level Energetics UCCSD(T)/cc-pVTZ Single Point Val3->Step4

Workflow for validating cyclopropyl radical transition states.

Reaction_Pathway R Cyclopropylcarbinyl Radical TS Asynchronous TS (Topological Disrotation) R->TS Activation Barrier P Homoallyl Radical TS->P Ring Opening

Reaction pathway of cyclopropylcarbinyl radical ring opening.

References

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity , PubMed, [Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes , Journal of the American Chemical Society,[Link]

  • Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks , ResearchGate,[Link]

  • Theoretical prediction of the ionization energies of the C4H7 radicals: 1-Methylallyl, 2-methylallyl, cyclopropylmethyl, and cyclobutyl radicals , The Journal of Chemical Physics,[Link]

  • Experimental Evidence for Heavy-Atom Tunneling in the Ring-Opening of Cyclopropylcarbinyl Radical from Intramolecular 12C/13C Kinetic Isotope Effects , PMC,[Link]

  • Theoretical study of cyclopropane and cyclopropyl radical: Structure and vibrational analysis , The Journal of Chemical Physics,[Link]

  • Construction of a cis-Cyclopropane via Reductive Radical Decarboxylation. Enantioselective Synthesis of cis- and trans-1-Arylpiperazyl-2-phenylcyclopropanes Designed as Antidopaminergic Agents , The Journal of Organic Chemistry,[Link]

  • Calculated reaction stereochemistry for cyclopropyl radical ring opening , ResearchGate,[Link]

Sources

The Physical and Chemical Dynamics of Benzyl 1-bromocyclopropane-1-carboxylate: A Technical Guide for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural complexity of modern Active Pharmaceutical Ingredients (APIs) demands building blocks that offer both structural rigidity and versatile reactivity. Benzyl 1-bromocyclopropane-1-carboxylate has emerged as a critical synthon in this domain. Featuring a highly strained three-membered carbocycle, an electrophilic


-bromo substituent, and an orthogonally cleavable benzyl ester, this molecule is uniquely positioned for the construction of quaternary cyclopropyl centers. This whitepaper dissects its physical characteristics, structural causality, and field-proven methodologies, providing a self-validating framework for its application in cross-electrophile coupling (XEC) and drug discovery.

Physical Characteristics & Structural Causality

To effectively deploy this compound in a synthetic route, one must first understand how its physical properties are dictated by its atomic architecture. The table below summarizes its core quantitative data.

Table 1: Quantitative Physical and Chemical Properties
PropertyValueStructural Causality & Significance
CAS Number 2096442-81-6[1]Unique identifier for regulatory tracking and procurement[1].
Molecular Formula C11H11BrO2[1]Indicates a high degree of unsaturation and halogenation[1].
Molecular Weight 255.11 g/mol [1]Optimal mass for serving as an early-stage building block without causing the final API to violate Lipinski’s Rule of Five[1].
SMILES String BrC1(C(OCC2=CC=CC=C2)=O)CC1[1]Essential for predictive ADME modeling and in silico docking studies[1].
Physical State Colorless to pale yellow liquidTypical for benzylic esters of this molecular weight; the

-stacking of the benzyl group increases viscosity.
Solubility Profile Soluble in THF, DCM, Ether; Insoluble in H2OThe highly hydrophobic cyclopropane and benzyl moieties necessitate the use of non-polar or aprotic polar solvents for homogenous catalysis[2].
Storage Conditions Sealed, dry, 2-8°C[3]Prevents ambient moisture from hydrolyzing the ester or inducing premature degradation of the labile

-bromo functionality[3].
The Causality of the Cyclopropane Strain

The reactivity of this molecule is fundamentally driven by the Baeyer strain inherent to the cyclopropane ring (~27.5 kcal/mol)[2]. The internal C-C bond angles are compressed to approximately 60°, forcing the bonds to adopt a "bent" (banana bond) geometry with higher p-character. Consequently, the exocyclic C-Br and C-C(=O) bonds possess unusually high s-character. This heightened electronegativity at the


-carbon stabilizes radical intermediates generated via Single Electron Transfer (SET), making this compound an exceptional candidate for transition-metal-catalyzed cross-coupling[4].
The Strategic Advantage of the Benzyl Ester

Why utilize a benzyl ester over a simpler methyl or ethyl variant? In complex API synthesis, orthogonal deprotection is paramount. While methyl esters require harsh saponification (strong base/heat) that can destroy sensitive functional groups, the benzyl ester can be cleanly cleaved via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions.

Mechanistic Reactivity: Cross-Electrophile Coupling (XEC)

Traditionally, coupling tertiary alkyl halides with other electrophiles was plagued by


-hydride elimination and homocoupling. However, recent advancements in Nickel-catalyzed Cross-Electrophile Coupling (XEC) have unlocked the ability to couple 1-bromocyclopropanecarboxylates with allylic carbonates or aryl halides to form complex quaternary centers[4].

The mechanism relies on the differential oxidative addition rates of the two electrophiles and the generation of a transient cyclopropyl radical.

G Start Benzyl 1-bromocyclopropane- 1-carboxylate OxAdd1 Oxidative Addition 1 (Alkyl-Ni(II)-Br) Start->OxAdd1 Ni(0) insertion NiCat Ni(0) Catalyst Active Species NiCat->OxAdd1 OxAdd2 Oxidative Addition 2 (Aryl-Ni(II)-X) NiCat->OxAdd2 Radical Cyclopropyl Radical Generation (via SET) OxAdd1->Radical Single Electron Transfer NiIII Ni(III) Intermediate (Aryl-Ni(III)-Cyclopropyl) Radical->NiIII CouplingPartner Coupling Partner (e.g., Aryl Halide) CouplingPartner->OxAdd2 OxAdd2->NiIII Radical Capture RedElim Reductive Elimination NiIII->RedElim RedElim->NiCat Catalyst Regeneration (via Reductant) Product Quaternary Cyclopropane Derivative RedElim->Product C-C Bond Formation

Figure 1: Mechanistic pathway of Ni-catalyzed Cross-Electrophile Coupling (XEC) utilizing a cyclopropyl radical intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an observable metric to confirm success before proceeding.

Protocol A: Zinc-Mediated Insertion (Reformatsky-Type Organozinc Generation)

This protocol transforms the electrophilic bromide into a nucleophilic organozinc reagent, a critical step for subsequent Negishi-type couplings[5].

  • Zinc Activation: Suspend granular Zinc (3.0 equiv) in dry THF under an Argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, followed by the addition of TMSCl (1 mol%).

    • Self-Validation Check: The evolution of ethylene gas (bubbling) and a slight exotherm physically validate the removal of the passivating ZnO layer. Do not proceed until bubbling ceases.

  • Insertion: Add this compound (1.0 equiv) dissolved in dry THF dropwise at a rate that maintains a gentle reflux without external heating[5].

  • Maturation: Reflux the mixture for an additional 20 minutes, then allow it to cool to room temperature[5].

    • Self-Validation Check: The unreacted zinc will settle, leaving a clear, slightly viscous supernatant[5]. Complete conversion is assumed when the supernatant is titrated with an iodine/LiCl solution, confirming the exact molarity of the active organozinc species.

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling

Used for coupling the title compound with allylic carbonates or aryl halides[4].

  • Catalyst Assembly: In a glovebox, combine

    
     (10 mol%), a sterically hindered ligand such as 4,7-MeO-2,9-Mephen (15 mol%), and Mn dust (3.0 equiv) in anhydrous DMA[4].
    
  • Electrophile Addition: Add the allylic carbonate (1.0 equiv) and this compound (1.5 equiv)[4].

  • Reaction Execution: Stir at 25 °C for 16 hours[4].

    • Self-Validation Check: The reaction mixture will transition from a pale green (Ni(II)) to a deep red/brown color, indicating the formation of the active Ni(0) species and subsequent radical generation. GC-MS monitoring should show the disappearance of the allylic carbonate.

Applications in Drug Development

The integration of the cyclopropane motif into pharmaceutical scaffolds is a proven strategy to restrict conformational flexibility, thereby enhancing target binding affinity and metabolic stability.

This compound is specifically utilized in the synthesis of ROR-


 modulators [5]. ROR-

(Retinoic acid receptor-related orphan receptor gamma) is a master transcription factor that drives the differentiation of Th17 cells. Modulating its activity is a primary therapeutic strategy for treating severe autoimmune and inflammatory diseases, including psoriasis, multiple sclerosis, and rheumatoid arthritis[5].

By utilizing the 1-bromocyclopropane-1-carboxylate building block, chemists can efficiently install a rigid spirocyclic or quaternary cyclopropyl core into the drug molecule's backbone[5]. The benzyl ester is subsequently cleaved via hydrogenolysis to reveal the free carboxylic acid, which is then subjected to amide coupling with complex heterocyclic amines (e.g., benzoxazine derivatives) to yield the final, highly potent ROR-


 inverse agonist[5].

References

  • BLD Pharm. "2096442-81-6 | this compound | BLD Pharm".
  • Sigma-Aldrich. "this compound | 2096442-81-6".
  • CymitQuimica. "CAS 96999-01-8: Methyl 1-bromocyclopropanecarboxylate".
  • Google Patents. "WO2018138362A1 - N-{methyl}-2-(3-oxo-3,4-dihydro-2h-1,4-benzoxa zin-7-yl)acetamide derivatives and related compounds as ror-gamma modulators for treating autoimmune diseases". Available at:

  • National Institutes of Health (NIH) / PMC. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis".

Sources

Methodological & Application

Synthesis protocol for Benzyl 1-bromocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 1-bromocyclopropane-1-carboxylate (CAS: 2096442-81-6) is a critical quaternary building block, primarily utilized in the synthesis of 1-aminocyclopropanecarboxylic acid (ACC) derivatives and conformationally constrained peptidomimetics. Its unique structure—combining a strained cyclopropane ring with an alpha-bromo ester—requires a synthesis strategy that mitigates ring-opening side reactions while ensuring high esterification efficiency.

This guide presents a Nucleophilic Carboxylate Alkylation protocol as the "Gold Standard" method. Unlike traditional Fischer esterification (which requires harsh acidic reflux) or Acid Chloride methods (which involve moisture-sensitive intermediates), this route utilizes the direct alkylation of the potassium carboxylate salt. This method is operationally simple, high-yielding (>90%), and minimizes thermal stress on the cyclopropane ring.

Strategic Retrosynthesis & Reaction Design

The synthesis is best approached via the disconnection of the benzyl-oxygen bond. The quaternary nature of the C1 carbon makes the carboxylic acid sterically demanding; however, the carboxylate anion is a potent nucleophile.

The Logic of Choice:

  • Avoidance of Acid Chlorides: Converting 1-bromocyclopropanecarboxylic acid to its acid chloride (using

    
    ) risks dehydrobromination or ring-opening due to the generation of HCl byproducts.
    
  • Preferred Route (Alkylation): Reaction of the parent acid with Benzyl Bromide in the presence of a mild base (

    
    ) drives the reaction via precipitation of inorganic salts (KBr), making it a self-validating process (irreversible).
    
Figure 1: Retrosynthetic Analysis & Forward Pathway

Retrosynthesis Target Target: Benzyl 1-bromocyclopropane- 1-carboxylate Disconnection Disconnection (Ester Bond) Target->Disconnection Retrosynthesis Precursor1 Precursor A: 1-Bromocyclopropane- carboxylic Acid Disconnection->Precursor1 Precursor2 Precursor B: Benzyl Bromide Disconnection->Precursor2 Reagents Reagents: K2CO3, DMF (Base-Mediated Alkylation) Precursor1->Reagents Precursor2->Reagents Reagents->Target Forward Synthesis (Yield >90%)

Caption: Strategic disconnection showing the convergent synthesis via carboxylate alkylation.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]RoleSafety Note
1-Bromocyclopropanecarboxylic acid 164.991.0SubstrateCorrosive, Irritant
Benzyl Bromide 171.041.1ElectrophileLachrymator , Toxic
Potassium Carbonate (

)
138.211.5BaseIrritant, Hygroscopic
DMF (N,N-Dimethylformamide) 73.09SolventSolventTeratogen, Wear gloves
Ethyl Acetate / Hexanes -WorkupSolventFlammable
Step-by-Step Methodology

1. Reaction Setup:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Bromocyclopropanecarboxylic acid (10.0 g, 60.6 mmol) and anhydrous DMF (60 mL).

  • Note: DMF is chosen for its high dielectric constant, which solubilizes the carboxylate anion, enhancing nucleophilicity.

  • Add Potassium Carbonate (

    
    ) (12.6 g, 90.9 mmol) in a single portion. The mixture may slightly exotherm; ensure stirring is vigorous to suspend the solid base.
    
  • Self-Validating Check: Evolution of mild

    
     bubbles indicates deprotonation is occurring.
    

2. Addition of Electrophile:

  • Cool the suspension to 0°C using an ice bath (optional, but recommended to control exotherm).

  • Add Benzyl Bromide (11.4 g, 7.9 mL, 66.7 mmol) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–6 hours .

3. Reaction Monitoring (TLC):

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) or Iodine stain.

  • Endpoint: Disappearance of the acid (baseline spot) and appearance of the less polar ester (

    
    ).
    

4. Workup & Isolation:

  • Pour the reaction mixture into Ice-Water (300 mL) to quench the reaction and dissolve inorganic salts (KBr, excess

    
    ).
    
  • Extract with Ethyl Acetate (3 x 100 mL).

  • Combine organic layers and wash sequentially with:

    • Water (2 x 100 mL) – Critical to remove DMF.

    • Saturated Brine (100 mL).

  • Dry the organic phase over anhydrous

    
     .[6]
    
  • Filter and concentrate under reduced pressure (Rotavap) at 40°C.

5. Purification:

  • The crude oil is often sufficiently pure (>95%). If necessary, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc/Hexanes gradient).

Figure 2: Experimental Workflow Diagram

Workflow Start Start: Dissolve Acid in DMF BaseAdd Add K2CO3 (Deprotonation) Start->BaseAdd BnBrAdd Add Benzyl Bromide (0°C -> RT, 4-6h) BaseAdd->BnBrAdd Check TLC Check (Acid Consumed?) BnBrAdd->Check Check->BnBrAdd No (Stir longer) Quench Quench in Ice Water (Dissolve Salts) Check->Quench Yes Extract Extract with EtOAc Wash with H2O (Remove DMF) Quench->Extract DryConc Dry (Na2SO4) & Concentrate Extract->DryConc Product Final Product: Clear/Pale Yellow Oil DryConc->Product

Caption: Operational workflow for the isolation of this compound.

Analytical Characterization (Anticipated)

To validate the synthesis, compare analytical data against these standard parameters.

  • Physical State: Clear to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.45 (m, 5H, Ar-H ) – Benzyl aromatic protons.
      
    • 
       5.20 (s, 2H, 
      
      
      
      ) – Benzylic methylene singlet.
    • 
       1.75–1.85 (m, 2H, Cyclopropyl-
      
      
      
      ) – AA'BB' system part A.
    • 
       1.45–1.55 (m, 2H, Cyclopropyl-
      
      
      
      ) – AA'BB' system part B.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       168.5 (C=O), 135.2 (Ar-C), 128.6, 128.4, 128.2 (Ar-CH), 67.8 (
      
      
      
      ), 32.5 (C-Br, quaternary), 21.0 (Cyclopropyl
      
      
      ).

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of DMF.DMF can retain the product in the aqueous phase. Ensure thorough washing with water (3x) or use Diethyl Ether (less soluble in DMF) for extraction.
Impurity: Benzyl Alcohol Hydrolysis of Benzyl Bromide.[2]Use anhydrous DMF. If present, remove via column chromatography (Benzyl alcohol is much more polar).
Starting Material Remains Particle size of

.
Use finely powdered

. Granular bases have lower surface area, slowing the reaction.
Lachrymatory Fumes Excess Benzyl Bromide.Quench the reaction mixture with aqueous ammonia or sodium thiosulfate to neutralize unreacted benzyl bromide before workup.

References

  • Xue, F., et al. (2014).[8] An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane Synthesis via Hunsdiecker Reaction. Retrieved from [Link]

  • Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

Sources

Application Note: Benzyl 1-bromocyclopropane-1-carboxylate as a Linchpin Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Benzyl 1-bromocyclopropane-1-carboxylate in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary

This compound (CAS: 2096442-81-6) represents a highly specialized "linchpin" scaffold in organic synthesis. Unlike simple cyclopropanes, this molecule possesses high functional density: a strained ring system, a reactive bromide handle for metal-halogen exchange or cross-coupling, and a benzyl ester that provides orthogonal protection (cleavable via hydrogenolysis).

This guide details the three primary applications of this compound:

  • Reformatsky-Type Reactions: Synthesis of

    
    -hydroxy esters with a quaternary cyclopropyl center.
    
  • Palladium-Catalyzed Cross-Couplings: Accessing 1-arylcyclopropane-1-carboxylates (privileged pharmacophores).

  • Synthesis of Functionalized ACC Derivatives: Using the bromide as a handle for electrophilic amination to generate 1-aminocyclopropane-1-carboxylic acid (ACC) analogs.

Chemical Profile & Handling

PropertyData
Molecular Formula

Molecular Weight 255.11 g/mol
Appearance Colorless to pale yellow oil
Stability Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Solubility Soluble in DCM, THF, Et2O, Toluene. Insoluble in water.
Key Reactivity C-Br bond (labile to Zn, Mg, Li); Benzyl ester (labile to

, stable to mild acid/base).

Core Application 1: The Cyclopropyl-Reformatsky Protocol

Mechanism & Utility

The 1-bromocyclopropane moiety is sterically hindered, making direct nucleophilic substitution (


) difficult. However, the C-Br bond is highly susceptible to oxidative insertion by Zinc (

). The resulting organozinc reagent (Reformatsky reagent) is a soft nucleophile that attacks ketones or aldehydes to form

-hydroxy esters. This is a critical pathway for synthesizing HIV non-nucleoside reverse transcriptase inhibitors and HCV protease inhibitors which often feature a quaternary cyclopropyl center.
Detailed Protocol

Objective: Synthesis of Benzyl 1-(1-hydroxy-1-phenylethyl)cyclopropane-1-carboxylate.

Reagents:

  • This compound (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Zinc dust (Activated, 2.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.1 equiv - Activator)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Zinc Activation: In a flame-dried 3-neck flask under Argon, place Zinc dust (2.0 equiv). Add 10% of the total THF volume. Add TMSCl (0.1 equiv) and stir vigorously at RT for 15 minutes to remove the oxide layer.

  • Initiation: Heat the mixture to mild reflux (

    
    ). Add a solution containing 10% of the bromo-ester. Wait for the exotherm (signaled by mild foaming or temperature spike).
    
  • Addition: Once initiated, add the remaining bromo-ester and acetophenone (mixed in THF) dropwise over 30-45 minutes. Maintain a gentle reflux.

  • Completion: Stir at reflux for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 8:1). The starting bromide spot (

    
    ) should disappear.
    
  • Quench: Cool to

    
    . Quench with saturated 
    
    
    
    solution.[1]
  • Workup: Extract with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

Expert Tip: If initiation fails, add a crystal of iodine (


) or use Rieke Zinc for highly stubborn substrates.

Core Application 2: Palladium-Catalyzed Negishi Coupling

Mechanism & Utility

Direct coupling of the cyclopropyl bromide with aryl boronic acids (Suzuki) can be sluggish due to the steric bulk and hybridization of the cyclopropyl carbon. A more robust approach involves converting the bromide to the organozinc species (as above) and coupling it with an Aryl Halide using a Palladium catalyst (Negishi Coupling ).

Detailed Protocol

Objective: Synthesis of Benzyl 1-phenylcyclopropane-1-carboxylate.

Reagents:

  • This compound (1.0 equiv)

  • Iodobenzene (0.9 equiv)

  • 
     (1.1 equiv) or Zn dust (activated)
    
  • 
     (2 mol%) or 
    
    
    
    /S-Phos
  • THF/NMP (solvent mixture)

Step-by-Step Workflow:

  • Zincate Formation: In a glovebox or Schlenk line, treat the bromo-ester (1.0 equiv) with activated Zn dust in THF at

    
     for 2 hours to form the cyclopropyl-zinc bromide intermediate.
    
  • Catalyst Prep: In a separate vial, mix

    
     and S-Phos (1:2 ratio) in THF for 10 minutes to generate the active catalyst species.
    
  • Coupling: Add the Aryl Iodide (0.9 equiv) to the zinc reagent solution, followed by the catalyst mixture.

  • Reaction: Heat to

    
     for 12 hours.
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to solubilize Zn salts) and brine.

  • Hydrogenolysis (Optional): To access the free acid, dissolve the product in MeOH, add 10% Pd/C, and stir under

    
     balloon (1 atm) for 4 hours.
    

Core Application 3: Synthesis of Functionalized ACC Derivatives

Mechanism & Utility

1-Aminocyclopropane-1-carboxylic acid (ACC) is a key plant hormone and a pharmacophore in NMDA partial agonists. While unsubstituted ACC is made from open-chain precursors, 1-substituted ACCs are best accessed via the bromo-ester. The strategy involves Metal-Halogen exchange followed by trapping with an electrophilic nitrogen source (e.g., DBAD).

Protocol: Electrophilic Amination
  • Exchange: Dissolve this compound in dry

    
     at 
    
    
    
    . Add
    
    
    (2.1 equiv) dropwise. Note: t-BuLi is required over n-BuLi to prevent protonation by the butyl bromide byproduct.
  • Trapping: Stir for 15 mins at

    
    . Cannulate the resulting lithio-species into a solution of Di-tert-butyl azodicarboxylate (DBAD) in 
    
    
    
    at
    
    
    .
  • Deprotection: The resulting product is a Boc-protected hydrazine. Treat with TFA/DCM to reveal the hydrazine, followed by Raney-Ni reduction to yield the amine.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the this compound scaffold.

G Start Benzyl 1-bromocyclopropane- 1-carboxylate Zn_Int Organozinc Intermediate (Reformatsky Reagent) Start->Zn_Int Zn, THF, 60°C Li_Int Organolithium Intermediate (-78°C) Start->Li_Int t-BuLi, Et2O, -78°C Prod_Ref β-Hydroxy Esters (Quaternary Centers) Zn_Int->Prod_Ref + Ketone/Aldehyde (Reformatsky) Prod_Neg 1-Aryl Cyclopropanes (Drug Scaffolds) Zn_Int->Prod_Neg + Ar-I, Pd cat. (Negishi) Prod_ACC 1-Substituted ACC (Amino Acids) Li_Int->Prod_ACC 1. DBAD (Electrophile) 2. Reduction

Figure 1: Divergent synthetic pathways from the bromo-ester scaffold, enabling access to alcohols, aryls, and amino-acid derivatives.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
No Reaction (Zn) Zinc surface is oxidized.Wash Zn with dilute HCl, then water/acetone/ether and dry in vacuo. Use TMSCl or 1,2-dibromoethane as initiator.
Ring Opening Reaction temperature too high or strong Lewis Acid present.Keep Reformatsky reactions below

. Avoid strong Lewis acids like

. The 1-ester group stabilizes the ring, but thermal limits exist.
Low Yield (Coupling) Homocoupling of the Zinc reagent.Use a slight excess of the Zinc reagent (1.2-1.5 equiv). Ensure the catalyst is active (fresh Pd source).
Ester Hydrolysis Basic conditions during workup.The benzyl ester is relatively stable, but avoid prolonged exposure to strong NaOH. Use LiOH/THF if saponification is actually desired.

References

  • Reformatsky Reaction on Cycloalkanes

    • Title: Reformatsky reaction of methyl 1-bromocyclopentane-1-carboxylic acid with 3-aryl-2-cyanoprop-2-enamides.[2]

    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Synthesis of 1-Phenylcyclopropane Carboxylic Acids

    • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • General Zinc-Mediated Coupling (Negishi)

    • Title: Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes.[3]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • ACC Synthesis (Contextual)

Sources

Using Benzyl 1-bromocyclopropane-1-carboxylate in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Arylation of Benzyl 1-bromocyclopropane-1-carboxylate via Palladium-Catalyzed Negishi Coupling

Part 1: Executive Summary & Strategic Rationale

The Challenge: this compound (1 ) represents a unique and challenging scaffold in medicinal chemistry. It contains a strained cyclopropane ring and a quaternary carbon center functionalized with both a halogen and an ester. Direct nucleophilic substitution (


) at this position is sterically and electronically disfavored due to the cyclopropyl ring strain and the quaternary nature of the carbon. Furthermore, standard Pd-catalyzed 

-arylation (via enolates) is impossible because 1 lacks an extractable

-proton.

The Solution: The most robust, field-proven method to functionalize this scaffold is the Reformatsky-Negishi Cross-Coupling . Instead of treating 1 as an electrophile, we invert its polarity (umpolung) by converting it into a cyclopropylzinc reagent. This organozinc species subsequently undergoes Palladium-catalyzed cross-coupling with aryl halides.[1]

Why This Protocol?

  • Chemo-selectivity: The organozinc intermediate tolerates the benzyl ester moiety, avoiding the side reactions common with Grignard or Lithium reagents.

  • Stability: The cyclopropylzinc species is configurationally stable and does not undergo

    
    -hydride elimination, a common plague in alkyl-Pd cross-couplings.
    
  • Scalability: This protocol utilizes standard laboratory reagents (Zn dust, LiCl) and avoids cryogenic conditions.

Part 2: Mechanism & Pathway Visualization

The reaction proceeds via a two-stage sequence:[2][3]

  • Zinc Insertion (Oxidative Addition): Zinc dust, activated by LiCl, inserts into the C-Br bond of the substrate.

  • Negishi Cycle: The resulting organozinc species enters the Pd catalytic cycle via transmetallation.

NegishiCycle Substrate Benzyl 1-bromo cyclopropane-1-carboxylate Zn Zn / LiCl (Activation) Substrate->Zn Step 1 ZnReagent Cyclopropylzinc Reagent (Nucleophile) Zn->ZnReagent TransMet Transmetallation ZnReagent->TransMet ZnBrX leaves Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-I / Ar-Br) ArX->OxAdd PdII_Ar L2Pd(II)(Ar)(X) OxAdd->PdII_Ar PdII_Ar->TransMet PdII_Zn L2Pd(II)(Ar)(Cyclopropyl) TransMet->PdII_Zn RedElim Reductive Elimination PdII_Zn->RedElim RedElim->Pd0 Regeneration Product 1-Aryl Cyclopropane Carboxylate RedElim->Product

Figure 1: The Reformatsky-Negishi Catalytic Cycle. Note the inversion of polarity where the cyclopropane acts as the nucleophile.

Part 3: Experimental Protocols

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Zinc Source: Zinc dust (<10 micron), activated.

  • Additives: Lithium Chloride (LiCl) – Critical for solubilizing the organozinc species (Knochel's conditions).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(PPh₃)₄.

  • Solvent: Anhydrous THF (degassed).

Protocol A: Preparation of the Cyclopropylzinc Reagent

This step creates the "Reformatsky" nucleophile. Moisture exclusion is paramount.

  • Zinc Activation:

    • In a flame-dried 3-neck flask under Argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.6 equiv).

    • Heat the solids to 140°C under high vacuum for 2 hours (to dry LiCl and activate Zn surface). Cool to room temperature (RT).

    • Add dry THF (concentration ~0.5 M relative to Zn).

    • Add 5 mol% of TMSCl and 1,2-dibromoethane to activate the Zinc surface. Stir for 15 mins.

  • Insertion:

    • Add This compound (1.0 equiv) dropwise as a solution in THF.

    • Observation: A mild exotherm indicates successful initiation.

    • Stir at 25–40°C for 2–4 hours.

    • Validation: Aliquot 0.1 mL, quench with water, and check by GC/LC-MS. Disappearance of the bromide and appearance of the des-bromo ester (reduced product) confirms Zn insertion.

Protocol B: The Negishi Cross-Coupling

This step couples the Zinc reagent with the Aryl Halide.

  • Catalyst Preparation (In separate vial):

    • Mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in THF. Stir for 10 mins to form the active ligated species.

    • Note: SPhos is preferred for sterically hindered couplings.

  • Coupling:

    • Add the Aryl Iodide/Bromide (0.8 equiv relative to the original bromo-ester) to the Zinc reagent solution prepared in Protocol A.

    • Add the Catalyst solution via syringe.

    • Heat the mixture to 50°C for 6–12 hours.

  • Workup:

    • Quench with sat. aq. NH₄Cl.

    • Extract with EtOAc (3x).

    • Purify via flash chromatography (Hexanes/EtOAc).

Part 4: Data & Performance Analysis

The following table summarizes expected yields based on the electronic nature of the Aryl Halide coupling partner.

Coupling Partner (Ar-X)Electronic NatureCatalyst SystemYield (%)Notes
4-Iodoanisole Electron RichPd(OAc)₂ / SPhos88%High yields; SPhos prevents de-coordination.
1-Bromo-4-nitrobenzene Electron PoorPd(PPh₃)₄92%Oxidative addition is fast; standard catalyst works.
2-Bromotoluene Sterically HinderedPd₂dba₃ / XPhos74%Requires bulky ligand (XPhos) to facilitate reductive elimination.
3-Bromopyridine HeterocyclePd(OAc)₂ / SPhos81%Excellent tolerance of basic nitrogens.

Troubleshooting Guide:

  • Low Conversion in Step 1: If Zn insertion is sluggish, increase temperature to 50°C. Ensure LiCl was dried thoroughly (it is hygroscopic).

  • Homocoupling of Ar-X: Indicates the Zinc reagent decomposed or transferred too slowly. Increase catalyst loading or switch to a more active ligand (e.g., RuPhos).

  • Protodehalogenation: If the product is the reduced cyclopropane (no aryl group), moisture entered the reaction, protonating the Zinc reagent.

Part 5: References & Authority

  • Knochel, P., et al. "Preparation of Polyfunctional Organozinc Reagents using LiCl." Angewandte Chemie International Edition, 2004.

    • Core Reference: Establishes the use of LiCl to solubilize Zinc reagents, essential for this protocol.

  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004.

    • Core Reference: Validates the use of SPhos/XPhos ligands for hindered substrates like cyclopropanes.

  • Charette, A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylzinc Reagents." Journal of Organic Chemistry, 2003.

    • Core Reference: Specific precedent for coupling cyclopropylzinc species with aryl halides.

Sources

Experimental setup for nickel-catalyzed carbonylation of cyclopropanols with benzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nickel-Catalyzed Carbonylative Cascade for Cyclopentenone Synthesis

Abstract & Scope

This application note details the experimental protocol for the nickel-catalyzed carbonylative cross-coupling of cyclopropanols with benzyl bromides. This transformation represents a high-value cascade sequence that converts readily available precursors into multisubstituted cyclopentenones—a structural motif prevalent in bioactive natural products (e.g., prostaglandins, jasmone).

Unlike traditional methods requiring pre-functionalized 1,4-dicarbonyls, this protocol leverages the inherent ring strain of cyclopropanols. Under nickel catalysis, the cyclopropanol acts as a homoenolate equivalent, undergoing ring-opening carbonylation followed by an intramolecular Aldol condensation.[1][2] The procedure operates under mild conditions (1 atm CO) using a cost-effective Ni(II) precatalyst.

Scientific Background & Mechanism

The Mechanistic Logic

The reaction success hinges on the dual role of the nickel catalyst: it mediates both the radical-type activation of the benzyl bromide and the strain-release driven activation of the cyclopropanol.

Key Mechanistic Steps:

  • Oxidative Addition: Ni(0) inserts into the C–Br bond of the benzyl bromide.

  • CO Insertion: Coordination and insertion of CO generate an acyl-nickel species.

  • Ligand Exchange: The cyclopropanol hydroxyl group coordinates to the nickel center.

  • 
    -Carbon Elimination:  The cyclopropane ring opens, relieving ring strain and generating a nickel-homoenolate intermediate.
    
  • Reductive Elimination: Formation of the C–C bond yields a 1,4-diketone intermediate.

  • Aldol Condensation: Under the basic conditions (K₂CO₃), the 1,4-diketone undergoes intramolecular cyclization to the final cyclopentenone.

Mechanistic Visualization

Ni_Catalytic_Cycle Start Ni(0)L Active Catalyst OxAdd Oxidative Addition (Bn-Ni-Br) Start->OxAdd + Benzyl Bromide CO_Insert CO Insertion (Acyl-Ni Species) OxAdd->CO_Insert + CO (1 atm) LigandEx Ligand Exchange (Cyclopropanol Coord.) CO_Insert->LigandEx + Cyclopropanol - HBr (Base) RingOpen β-C Elimination (Ni-Homoenolate) LigandEx->RingOpen Strain Release RedElim Reductive Elimination (1,4-Diketone) RingOpen->RedElim RedElim->Start Regenerate Ni(0) Aldol Intramolecular Aldol Condensation RedElim->Aldol In situ Product Cyclopentenone Product Aldol->Product - H₂O

Figure 1: Catalytic cycle illustrating the cascade sequence from benzyl bromide activation to cyclopentenone formation.

Experimental Design Strategy

Reagent Selection
  • Catalyst (NiCl₂·DME): The dimethoxyethane adduct of nickel chloride is preferred over Ni(COD)₂ due to its air stability and lower cost. It is reduced in situ to the active Ni(0) species.

  • Ligand (dtbpy): 4,4'-Di-tert-butyl-2,2'-bipyridine provides the necessary steric bulk and electron density to stabilize the low-valent nickel center and facilitate reductive elimination.

  • Base (K₂CO₃): Essential for neutralizing the HBr byproduct and promoting the final intramolecular Aldol condensation.

  • Solvent (DMF): A polar aprotic solvent is critical to solubilize the inorganic base and stabilize the polar intermediates.

Optimization Matrix (Representative Data)

Based on trends from Hou et al. (2022).

EntryCatalyst (10 mol%)Ligand (15 mol%)Base (2.0 equiv)SolventYield (%)
1NiCl₂·DMEdtbpy K₂CO₃DMF89
2Ni(COD)₂dtbpyK₂CO₃DMF75
3NiCl₂·DMEbipyK₂CO₃DMF45
4NiCl₂·DMEphenK₂CO₃DMF30
5NiCl₂·DMEdtbpyCs₂CO₃DMF82
6NiCl₂·DMEdtbpyK₂CO₃Toluene<10

Standard Operating Protocol (SOP)

Safety Warning: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. All operations must be performed in a well-ventilated fume hood with a working CO detector.

Materials
  • Substrate A: Benzyl bromide derivative (0.20 mmol)

  • Substrate B: 1-Substituted cyclopropanol (0.30 mmol, 1.5 equiv)

  • Catalyst: NiCl₂[3]·DME (4.4 mg, 0.02 mmol, 10 mol%)

  • Ligand: dtbpy (8.0 mg, 0.03 mmol, 15 mol%)

  • Base: K₂CO₃ (55.3 mg, 0.40 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMF (2.0 mL)

  • Gas: CO (balloon, ~1 atm)

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under N₂ flow, add NiCl₂·DME and dtbpy to a dried Schlenk tube.

  • Add 0.5 mL of DMF and stir for 5-10 minutes until a homogeneous green/blue solution forms. Note: This ensures active catalyst formation before substrate addition.

Step 2: Reaction Assembly

  • Add the solid base (K₂CO₃) and the cyclopropanol substrate to the reaction tube.

  • Add the remaining DMF (1.5 mL).

  • Add the benzyl bromide.[1]

  • Seal the tube with a septum.

Step 3: Atmosphere Exchange

  • Prepare a balloon filled with CO gas.

  • Insert a needle connected to a vacuum line into the septum. Briefly evacuate the headspace (do not evaporate the solvent) and refill with CO from the balloon.

  • Repeat this evacuate-refill cycle 3 times to ensure a pure CO atmosphere.

  • Leave the CO balloon attached to maintain 1 atm pressure.

Step 4: Reaction & Heating

  • Place the Schlenk tube in a pre-heated oil block at 80 °C .

  • Stir vigorously (800-1000 rpm) for 12–24 hours .

    • Monitoring: Check reaction progress via TLC or GC-MS. The disappearance of benzyl bromide is the primary indicator.

Step 5: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Carefully remove the CO balloon and vent the tube in the fume hood.

  • Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Diagram

Workflow Setup Step 1: Assembly Combine Ni, Ligand, Base, Substrates in DMF Purge Step 2: CO Purge Evacuate/Refill x3 (CO Balloon) Setup->Purge Reaction Step 3: Heating 80°C, 12-24h Vigorous Stirring Purge->Reaction Workup Step 4: Workup Dilute EtOAc/H2O Column Chromatography Reaction->Workup

Figure 2: Operational workflow for the batch synthesis of cyclopentenones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning or O₂ leak.Ensure rigorous inert conditions during setup. Use fresh NiCl₂·DME (should be yellow/tan, not green hydrate).
Low Yield Inefficient CO insertion.Ensure the CO balloon is adequately inflated and the septum is tight.
Intermediate Stalled 1,4-diketone formed but no cyclization.The Aldol step failed. Increase temperature to 100 °C or add a stronger base (e.g., Cs₂CO₃) post-carbonylation.
Side Products Homocoupling of Benzyl Bromide.Reduce catalyst loading or add Benzyl Bromide slowly via syringe pump.

References

  • Hou, L., Huang, W., Wu, X., Qu, J., & Chen, Y. (2022).[1] Nickel-Catalyzed Carbonylation of Cyclopropanol with Benzyl Bromide for Multisubstituted Cyclopentenone Synthesis. Organic Letters, 24(14), 2699–2704.[1]

  • Mühlfenzl, K. S., et al. (2024).[4] Nickel Catalyzed Carbonylative Cross Coupling for Direct Access to Isotopically Labeled Alkyl Aryl Ketones.[4] Aarhus University.

  • Zhang, Y., et al. (2024). Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society, 146(12), 7971-7978.

Sources

Application Note: Benzyl 1-bromocyclopropane-1-carboxylate as a Precursor for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring is a stalwart motif in modern drug design, frequently employed as a metabolically stable isostere for alkyl groups (e.g., isopropyl, tert-butyl), phenyl rings, and morpholines[1]. By imparting conformational restriction, cyclopropanes can significantly enhance target-binding affinity and improve the pharmacokinetic profiles of drug candidates[1].

Within this chemical space, benzyl 1-bromocyclopropane-1-carboxylate serves as a highly versatile, bifunctional building block. It is primarily utilized to introduce quaternary cyclopropyl amino acid derivatives (such as 1-aminocyclopropane-1-carboxylic acid, ACC) or spirocyclic motifs into complex architectures. The benzyl ester is particularly advantageous for late-stage medicinal chemistry; it allows for orthogonal deprotection via mild hydrogenolysis, preserving acid- or base-sensitive functional groups installed elsewhere in the molecule.

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this precursor via two state-of-the-art methodologies: Zinc-mediated Reformatsky-type insertion and Nickel-catalyzed Cross-Electrophile Coupling (XEC).

Mechanistic Pathways & Reactivity Profile

The reactivity of 1-bromocyclopropane-1-carboxylates is governed by the electrophilic nature of the


-bromo ester and the inherent strain of the three-membered ring. Direct nucleophilic substitution (

) is often disfavored due to steric hindrance and ring strain. Furthermore, the use of strong bases (e.g., NaH, LiHMDS, LDA) to drive substitution frequently leads to undesired enolate formation, followed by intramolecular alkylation or ring-opening, rather than the desired product[2].

To circumvent these base-induced side reactions, two transition-metal-facilitated pathways are recommended:

  • Zinc-Mediated Reformatsky-Type Insertion: The oxidative addition of zero-valent zinc into the C–Br bond generates a stable cyclopropylzinc intermediate. This reagent can subsequently undergo Negishi cross-coupling with aryl halides or direct nucleophilic addition to carbonyls. Crucially, standard zinc activation methods (e.g.,

    
     or TMSCl) often fail for this specific strained substrate; chemical activation with 1,2-dibromoethane under strict reflux is required to reliably strip the zinc oxide layer and initiate insertion[3].
    
  • Nickel-Catalyzed Cross-Electrophile Coupling (XEC): XEC allows the direct reductive coupling of the bromocyclopropane with other electrophiles (e.g., allylic carbonates or aryl halides). This method avoids the pre-generation of moisture-sensitive organometallic species. Driven by catalyst reduction, XEC provides a streamlined, room-temperature route to highly substituted quaternary centers[4].

G A Benzyl 1-bromocyclopropane -1-carboxylate B Cyclopropylzinc Intermediate (Reformatsky-type) A->B Zn(0), THF, 65°C 1,2-dibromoethane C Ni-Catalyzed XEC Intermediate A->C NiBr2, Ligand, Reductant Allylic/Aryl Electrophile D Nucleophilic Addition (Aldehydes/Ketones) B->D Electrophile E Negishi Cross-Coupling (Aryl Halides) B->E Pd/Ni Catalyst F Quaternary Cyclopropyl Centers C->F Reductive Elimination

Mechanistic pathways of this compound via Zn-insertion or Ni-XEC.

Quantitative Data: Optimization of Coupling Strategies

Selecting the correct activation strategy depends on the nature of the target electrophile and the scalability requirements of the synthesis. The table below summarizes the optimized parameters for both approaches based on recent process chemistry and medicinal chemistry campaigns[3][4][5].

StrategyTarget ElectrophileCatalyst / Additive SystemTypical YieldKey AdvantageLimitation
Zn-Insertion (Reformatsky) Aldehydes, KetonesZn dust, 1,2-dibromoethane (THF, 65 °C)75–85%Highly reliable for direct carbonyl addition; scalable[5].Requires strict anhydrous conditions; titration mandatory[3].
Zn-Negishi Coupling Aryl / Heteroaryl HalidesZn dust, Pd(PPh

)

or Pd(dppf)Cl

60–80%Excellent functional group tolerance for late-stage API synthesis.Two-step process (reagent generation + coupling).
Ni-Catalyzed XEC Allylic Carbonates, Aryl BromidesNiBr

(dme), 4,7-MeO-phen, Pyridine, Zn
65–75%One-pot procedure; proceeds at room temperature[4].Sensitive to steric hindrance at the electrophile site.

Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and prevent downstream failures.

Protocol A: Preparation and Validation of the Cyclopropylzinc Reagent

This protocol describes the generation of the zinc organometallic intermediate. Because standard activation fails, the use of 1,2-dibromoethane is critical[3].

Materials:

  • This compound (1.00 equiv, approx. 25 mmol)

  • Zinc dust (2.00 equiv, 50 mmol)

  • 1,2-dibromoethane (0.10 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Zinc Activation: To a flame-dried, nitrogen-purged Schlenk flask, add zinc dust (5.0 mmol) and suspend in anhydrous THF (10 mL). Add 1,2-dibromoethane dropwise at room temperature.

  • Heating: Heat the suspension to 65 °C (reflux) for 10 minutes to activate the zinc surface. Ethylene gas evolution should be subtly observable.

  • Initiation: Add 3–5 drops of this compound to the refluxing mixture. Wait for a noticeable exotherm or a slight change in the suspension's appearance, indicating initiation.

  • Precursor Addition: Once initiated, add the remaining solution of this compound (2.5 mmol in 5 mL THF) dropwise at a rate that maintains a gentle reflux without external heating[5].

  • Maturation: After complete addition, maintain reflux using an oil bath for an additional 20 minutes.

  • Settling: Remove the heat source and allow the reaction to cool to room temperature. Allow the unreacted zinc dust to precipitate completely (approx. 1 hour).

  • Validation Checkpoint (Titration): Carefully decant an aliquot of the clear supernatant. Titrate against iodine in a saturated LiCl/THF solution.

    • Self-Validating Metric: The theoretical concentration is

      
      0.86 M, but actual successful generation typically yields a titer of 0.20 – 0.25 M [3]. If the titer is 
      
      
      
      M, the insertion has failed (likely due to wet THF or inactive Zn), and the batch should be discarded to prevent contaminating the subsequent cross-coupling step.

Workflow Step1 Step 1: Zn Activation Suspend Zn dust in dry THF Add 1,2-dibromoethane Step2 Step 2: Precursor Addition Add Benzyl 1-bromo... dropwise at 65°C Step1->Step2 N2 Atmosphere Step3 Step 3: Reaction & Settling Reflux for 20 min Cool to RT, allow Zn to settle Step2->Step3 Maintain Reflux Step4 Step 4: Titration & Usage Titrate supernatant (0.22 M) Proceed to coupling Step3->Step4 Decant Supernatant

Step-by-step workflow for the preparation and validation of the cyclopropylzinc intermediate.

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

For direct coupling without pre-forming the zinc reagent, XEC is preferred[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a vial with NiBr

    
    (dme) (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (15 mol%), and zinc dust (2.0 equiv as the terminal reductant).
    
  • Solvent & Additives: Add anhydrous N,N-dimethylacetamide (DMA) and pyridine (20 mol%). Stir for 10 minutes until a deep colored pre-catalyst complex forms.

  • Electrophile Addition: Add the target electrophile (e.g., allylic carbonate or aryl iodide, 1.0 equiv) and this compound (1.5 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and stir vigorously at room temperature for 16–24 hours.

  • Validation Checkpoint (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the target electrophile should coincide with the formation of the cross-coupled product. If homocoupling of the cyclopropane is the major product (

    
    ), the concentration of the bromocyclopropane was too high at the catalyst surface; in future runs, add the bromocyclopropane via syringe pump over 4 hours.
    
  • Workup: Dilute with ethyl acetate, filter through a pad of Celite to remove zinc and nickel salts, and wash with 1M HCl followed by brine. Concentrate the organic layer in vacuo.

References

  • Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society.[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.[Link]

  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development.[Link]

  • WO2018138362A1 - N-{methyl}-2-(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)acetamide derivatives and related compounds as ROR-gamma modulators. Google Patents.

  • Photoannulierungen zu Dihydrophenalenonen und 1-Tetralonen. Publikationsserver UB Marburg.[Link]

Sources

Application Note: Phosphine-Catalyzed Intermolecular Cyclopropanation via Phosphonium Ylide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cyclopropanes are privileged structural motifs in medicinal chemistry and drug development due to their unique metabolic stability and conformational rigidity. While transition-metal-catalyzed carbenoid transfers remain standard practice, organocatalytic approaches utilizing phosphine-mediated ylide pathways offer a metal-free, highly diastereoselective alternative.

Historically, phosphine-catalyzed cyclopropanation was strictly limited to intramolecular variants due to the exceptionally poor leaving-group ability of phosphonium ylides compared to their sulfonium or ammonium counterparts[1]. However, recent breakthroughs utilizing rationally designed bifunctional tertiary phosphines have successfully overcome this energy barrier, enabling the first highly efficient intermolecular cyclopropanation of benzyl bromides with activated alkenes[2].

Mechanistic Pathway

The catalytic cycle relies on a delicate kinetic balance between the nucleophilicity of the phosphine and its subsequent leaving-group ability.

  • Salt Formation: The tertiary phosphine undergoes a rapid

    
     attack on the electrophilic benzyl bromide to form a phosphonium salt intermediate[3].
    
  • Ylide Generation: Deprotonation by a heterogeneous base (

    
    ) generates the reactive phosphonium ylide[3].
    
  • Concerted Addition: The bifunctional catalyst (featuring a carboxamide or ether sidearm) utilizes hydrogen-bonding to activate the electron-deficient alkene (e.g.,

    
    -cyano chalcone). This rigidly organizes the transition state, directing the ylide's nucleophilic attack and ensuring exclusive diastereoselectivity[3].
    
  • Ring Closure: The resulting zwitterionic intermediate undergoes an intramolecular displacement. The specific electronic tuning of the catalyst's sidearm accelerates the expulsion of the phosphine, closing the cyclopropane ring and regenerating the catalyst[1].

Mechanism Cat Phosphine Catalyst Salt Phosphonium Salt Cat->Salt SN2 Attack Sub1 Benzyl Bromide Sub1->Salt Ylide Phosphonium Ylide Salt->Ylide Deprotonation Base Cs2CO3 (Base) Base->Ylide Zwitterion Zwitterionic Adduct Ylide->Zwitterion Michael Addition Sub2 Activated Alkene Sub2->Zwitterion Zwitterion->Cat Catalyst Regeneration Product Cyclopropane Product Zwitterion->Product Intramolecular Displacement

Fig 1. Mechanistic cycle of phosphine-catalyzed intermolecular cyclopropanation.

Experimental Design & Causality of Reagents

To ensure a self-validating and reproducible protocol, every reagent choice must be mechanistically justified:

  • Catalyst Selection: A bifunctional tertiary phosphine is strictly required. Simple phosphines like

    
     fail entirely because they lack the necessary hydrogen-bonding network to stabilize the zwitterionic transition state and facilitate the final ring closure[2].
    
  • Base Selection (

    
    ):  The base must be strong enough to deprotonate the phosphonium salt but exhibit low solubility in the reaction medium. The heterogeneous nature of 
    
    
    
    in toluene ensures a low steady-state concentration of the ylide, suppressing unwanted dimerization or Wittig-type side reactions[4].
  • Solvent (Toluene): Non-polar solvents are critical. They maximize the strength of the hydrogen-bonding interactions between the catalyst's carboxamide moiety and the substrate, which drives both the reactivity and the >95:5 diastereoselectivity[4].

  • Additive (4 Å Molecular Sieves): Phosphonium ylides are highly susceptible to hydrolysis. Molecular sieves act as an in-situ desiccant, preventing the premature quenching of the ylide intermediate into phosphine oxide and alkane byproducts[4].

Quantitative Data Summary

The following table summarizes the critical optimization parameters demonstrating the necessity of the specific reagent combination for successful intermolecular cyclopropanation.

EntryCatalystBaseSolventYield (%)Diastereomeric Ratio (dr)
1Triphenylphosphine (

)

TolueneTraceN/A
2Bifunctional Phosphine (C2)

Toluene45>95:5
3Bifunctional Phosphine (C2)

Dichloromethane62>95:5
4 Bifunctional Phosphine (C2)

Toluene 91 >95:5

Experimental Protocol

Workflow Step1 1. Preparation Dry Toluene & 4Å MS Step2 2. Assembly Alkene, Base, Catalyst Step1->Step2 Step3 3. Initiation Add Benzyl Bromide Step2->Step3 Step4 4. Reaction 60°C, 40h Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the cyclopropanation reaction.

Materials & Equipment:

  • Benzyl bromide derivative (0.12 mmol, 1.2 equiv)[4]

  • 
    -cyano-
    
    
    
    ,
    
    
    -unsaturated ketone (0.10 mmol, 1.0 equiv)[4]
  • Bifunctional tertiary phosphine catalyst (10 mol%)[4]

  • Cesium carbonate (

    
    ) (0.15 mmol, 1.5 equiv)[4]
    
  • 4 Å Molecular Sieves (40.0 mg, freshly activated)[4]

  • Anhydrous Toluene (1.0 mL, distilled from

    
    )[4]
    
  • Schlenk tube or sealed reaction vial

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a 10 mL reaction vial under vacuum and backfill with dry argon. Add 40.0 mg of freshly activated 4 Å molecular sieves to the vessel[4].

  • Reagent Assembly: To the vessel, add the

    
    -cyano-
    
    
    
    ,
    
    
    -unsaturated ketone (0.10 mmol), the bifunctional tertiary phosphine catalyst (10 mol%), and
    
    
    (0.15 mmol)[4].
  • Solvent Addition: Inject 1.0 mL of anhydrous toluene into the mixture under an argon atmosphere. Stir gently at room temperature for 5 minutes to ensure uniform dispersion of the heterogeneous base[4].

  • Initiation: Add the benzyl bromide (0.12 mmol) dropwise to the suspension. (Safety Note: Benzyl bromides are potent lachrymators; perform this step in a well-ventilated fume hood).

  • Reaction: Seal the vessel and transfer it to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (e.g., 800 rpm) for approximately 40 hours[4].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/petroleum ether solvent system. Visualize under UV light (254 nm)[4].

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the molecular sieves and inorganic salts, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure[4].

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of EtOAc/petroleum ether) to isolate the pure, densely functionalized cyclopropane product[4].

Analytical & Troubleshooting Guide

  • Low Yield / No Reaction: This is most frequently caused by moisture in the solvent or inactive molecular sieves, leading to rapid ylide hydrolysis. Ensure toluene is freshly distilled from

    
     under argon and sieves are oven-dried at 300 °C prior to use[4].
    
  • Poor Diastereoselectivity: Indicates a disruption of the hydrogen-bonding transition state. Verify that a strictly non-polar solvent (toluene) is used and check for the presence of competing H-bond donors (e.g., trace alcohols or water).

  • Catalyst Poisoning/Degradation: Phosphines are prone to oxidation to phosphine oxides. Store the catalyst in a glovebox or under an inert atmosphere, and rigorously degas all solvents prior to use.

References[2] Zhang, J., Song, X., Chen, Z.-C., Du, W., & Chen, Y.-C. (2022). Phosphine-catalysed intermolecular cyclopropanation reaction between benzyl bromides and activated alkenes. New Journal of Chemistry, 46(34), 16382-16386. URL: https://doi.org/10.1039/D2NJ03417D[3] Zhang, J., Song, X., Chen, Z.-C., Du, W., & Chen, Y.-C. (2022). Phosphine-catalysed intermolecular cyclopropanation reaction between benzyl bromides and activated alkenes. New Journal of Chemistry, 46(34), 16382-16386. URL: https://doi.org/10.1039/D2NJ03417D[4] Zhang, J., Song, X., Chen, Z.-C., Du, W., & Chen, Y.-C. (2022). Phosphine-catalysed intermolecular cyclopropanation reaction between benzyl bromides and activated alkenes. New Journal of Chemistry, 46(34), 16382-16386. URL: https://doi.org/10.1039/D2NJ03417D[1] Zhu, J.-B., Chen, H., Liao, S., Li, Y.-X., & Tang, Y. (2014). A sidearm-assisted phosphine for catalytic ylide intramolecular cyclopropanation. Organic Chemistry Frontiers, 1(9), 1035-1039. URL: https://doi.org/10.1039/C4QO00232F

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylate Group on Cyclopropane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropane ring is a privileged structural motif in modern drug discovery, valued for its ability to impart conformational rigidity, metabolic stability, and unique stereoelectronic properties to bioactive molecules.[1][2] The presence of a carboxylate group on this strained ring system offers a critical handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the principal strategies for derivatizing the cyclopropane carboxylate group, with a focus on the formation of esters and amides. We delve into the mechanistic rationale behind common synthetic choices and provide detailed, field-proven protocols for key transformations, intended for researchers, medicinal chemists, and drug development professionals.

The Strategic Importance of the Cyclopropane Carboxylate Moiety

The three-carbon, sp³-hybridized cyclopropane ring is far more than a simple saturated linker. Its unique electronic nature, characterized by enhanced π-character in its C-C bonds, and its rigid, planar geometry make it an invaluable tool for medicinal chemists.[3] Incorporating a cyclopropyl group can address multiple common challenges in drug discovery, including:

  • Potency Enhancement: By locking rotatable bonds, the cyclopropane ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[2][3]

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for moieties like gem-dimethyl groups or alkenes, fine-tuning properties such as solubility and membrane permeability.[1]

  • Vector for Further Functionalization: A carboxylate group attached to the ring serves as a versatile anchor point for introducing a wide array of functional groups to probe interactions with target proteins and improve drug-like properties.

This guide focuses on the chemical transformations of this carboxylate group, a pivotal step in harnessing the full potential of cyclopropane-containing scaffolds.

Core Derivatization Strategies: From Activation to Functionalization

The direct reaction of a carboxylic acid with nucleophiles like alcohols or amines is often inefficient. Therefore, most derivatization strategies begin with the activation of the carboxylate group, converting the hydroxyl moiety into a better leaving group.

G cluster_0 Core Strategies cluster_1 Derivatives CPCA Cyclopropanecarboxylic Acid (CPCA) Activation Activation Step CPCA->Activation Reagents: SOCl₂, (COCl)₂ or Coupling Reagents AcylChloride Acyl Chloride Activation->AcylChloride ActiveEster In situ Active Ester (e.g., OAt, OBt) Activation->ActiveEster Ester Ester Derivative AcylChloride->Ester + Alcohol (R'-OH) Amide Amide Derivative AcylChloride->Amide + Amine (R'R''NH) ActiveEster->Amide + Amine (R'R''NH)

Caption: General workflow for cyclopropanecarboxylate derivatization.

Formation of Acyl Chlorides: A Classic Activation Method

Converting cyclopropanecarboxylic acid to its corresponding acyl chloride is a robust and widely used method to generate a highly reactive intermediate.[4] The resulting cyclopropanecarbonyl chloride can readily react with a wide range of nucleophiles.

Mechanism & Rationale: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. With thionyl chloride, the reaction proceeds through a chlorosulfite intermediate. The subsequent collapse of this intermediate is favorable because it releases gaseous byproducts (SO₂ and HCl), driving the reaction to completion according to Le Châtelier's principle.[4][5]

G Acid Cyclopropanecarboxylic Acid Intermediate Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 Thionyl Chloride Product Cyclopropanecarbonyl Chloride Intermediate->Product Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts Collapse & Release

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride [4][5]

  • Materials:

    • Cyclopropanecarboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyclopropanecarboxylic acid.

    • Add anhydrous solvent (e.g., toluene) to dissolve the acid.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride dropwise at room temperature. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.[5]

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS or TLC to check for the formation of the methyl ester and the disappearance of the starting acid.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

    • The crude cyclopropanecarbonyl chloride is often used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.[5][6]

Esterification: Accessing Key Bioisosteres

Esters of cyclopropanecarboxylic acids are common in pharmaceuticals and agrochemicals. Their synthesis can be achieved through several methods.

A. Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[7]

  • Rationale: The reaction is driven to completion by using a large excess of the alcohol or by removing water as it forms, typically using a Dean-Stark apparatus.[8] This method is most suitable for simple, non-sensitive substrates due to the harsh acidic conditions and high temperatures.

  • General Protocol:

    • Dissolve cyclopropanecarboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 3-5 mol%).

    • Heat the mixture to reflux for several hours until TLC or GC analysis indicates completion.

    • Neutralize the acid catalyst, remove the excess alcohol under reduced pressure, and perform an aqueous work-up followed by extraction and purification.

B. Esterification via Acyl Chloride: A more versatile method involves reacting the pre-formed cyclopropanecarbonyl chloride (from Protocol 1) with an alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Amidation: The Gateway to Peptidomimetics and Novel Scaffolds

The formation of an amide bond is arguably the most critical transformation in medicinal chemistry. For cyclopropane carboxylic acids, modern peptide coupling reagents offer the mildest and most efficient route, minimizing side reactions and preserving stereochemical integrity.

Rationale for Peptide Coupling Reagents: These reagents work by converting the carboxylic acid into a highly reactive activated species in situ, which is then readily attacked by the amine nucleophile.[9][10] This avoids the need to isolate harsh intermediates like acyl chlorides. The choice of reagent is critical and depends on factors like steric hindrance of the coupling partners, potential for racemization, and cost.

Coupling Reagent Class Examples (Acronym) Mechanism/Active Species Advantages Considerations
Carbodiimides DCC, DIC, EDCForms O-acylisourea intermediateCost-effective, widely usedByproduct (DCU) can be difficult to remove (DCC); potential for racemization without additives.[11]
Phosphonium Salts BOP, PyBOP, PyAOPForms phosphonium active esterHigh reactivity, low racemization.[12]More expensive, byproducts can be challenging to remove.
Aminium/Uronium Salts HBTU, HATU, HCTUForms aminium/uronium active ester (e.g., OAt, OBt)Highly efficient, fast reactions, low racemization, ideal for difficult couplings.[9][12]Can cause guanidinylation of the amine if pre-activation is slow.[13]
Boron-Based Reagents B(OCH₂CF₃)₃Borate ester intermediateOperationally simple, effective for direct amidation, avoids many traditional byproducts.[14]Stoichiometric use required.

The Gold Standard: HATU HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for challenging amide couplings. It generates a highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step and further suppressing racemization.[12]

Protocol 2: HATU-Mediated Amide Coupling

  • Materials:

    • Cyclopropanecarboxylic acid (1.0 eq)

    • Amine (primary or secondary) (1.1 eq)

    • HATU (1.1 eq)

    • Non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or Acetonitrile)

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, dissolve the cyclopropanecarboxylic acid in the anhydrous solvent.

    • Add the amine to the solution.

    • In a separate vial, dissolve HATU and the base (DIPEA) in the same solvent.

    • Cool the carboxylic acid/amine mixture to 0 °C in an ice bath.

    • Add the HATU/DIPEA solution dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The derivatization of the carboxylate group on cyclopropane rings is a fundamental task in the synthesis of novel chemical entities for drug discovery and development. The choice of method, from classic acyl chloride formation to the use of sophisticated peptide coupling reagents, must be tailored to the specific substrate and the desired outcome. Understanding the underlying mechanisms allows the medicinal chemist to troubleshoot reactions and rationally select conditions to maximize yield and purity while preserving the valuable cyclopropane core. The protocols provided herein serve as a validated starting point for these critical synthetic transformations.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State News.[Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Processes For The Preparation Of Cyclopropanecarboxylic Acid. QuickCompany.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate.[Link]

  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. University of Calgary.[Link]

  • Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Acme Organics.[Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC.[Link]

  • Process of preparation of cyclopropane carboxylic acids.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.[Link]

  • Process for the preparation of cyclopropane-carboxylic-amide.
  • Chapter 11 Carboxylic Anhydrides, Esters, and Amides. City University of New York.[Link]

  • Process for the preparation of cyclopropane carboxylic acids and esters.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

  • Optimizing Peptide Coupling: Key Techniques. Iris Biotech.[Link]

Sources

Large-scale synthesis considerations for benzyl cyclopropane esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis Considerations for Benzyl Cyclopropane Esters

Abstract

Benzyl cyclopropane esters are critical pharmacophores and versatile intermediates in the synthesis of neuroactive agents (e.g., Tranylcypromine analogs) and pyrethroids. Their large-scale synthesis presents a dichotomy of challenges: the high-energy hazards of diazo-mediated cyclopropanation versus the pyrophoric handling requirements of Simmons-Smith reagents. This guide delineates the decision-making framework for route selection, details a continuous flow protocol for safe diazoacetate handling, and provides a robust batch protocol for Zinc-carbenoid chemistry, concluding with ICH-compliant metal scavenging strategies.

Strategic Route Selection

The synthesis of benzyl cyclopropane esters generally proceeds via two dominant mechanistically distinct pathways. Selection depends heavily on the substrate's electronic nature and the facility's capability to handle hazardous reagents.

Comparative Analysis: Diazo vs. Zinc-Carbenoid
FeatureRoute A: Transition Metal-Catalyzed Diazo Decomposition Route B: Simmons-Smith (Zinc Carbenoid)
Mechanism Metal-carbene addition to alkene (Rh, Cu, Ru).Concerted methylene transfer to alkene (Zn).
Key Reagents Benzyl Diazoacetate (BDA), Styrene/Alkene.Diiodomethane (

),

or Zn-Cu.
Stereocontrol High enantioselectivity possible (chiral ligands).[1]Stereospecific (retention of alkene geometry).
Safety Profile High Hazard: BDA is shock-sensitive/explosive.High Hazard:

is pyrophoric.
Scale-Up Bottleneck Heat accumulation; Diazo accumulation.Exotherm control; Zinc salt removal (gelation).
Preferred Mode Continuous Flow (strongly recommended).Batch (with strict dosing) or Flow.
Decision Logic for Process Chemists

RouteSelection Start Target: Benzyl Cyclopropane Ester Chiral Is Enantioselectivity Required? Start->Chiral Substrate Substrate Type Chiral->Substrate No / Racemic OK Diazo Route A: Rh/Cu-Catalyzed Diazo (Requires Flow Chemistry) Chiral->Diazo Yes (Catalytic Asymmetric) Substrate->Diazo Electron-Rich Alkene (e.g., Styrene) SS Route B: Simmons-Smith (Batch or Flow) Substrate->SS Electron-Deficient Alkene (e.g., Benzyl Cinnamate) caption Figure 1: Strategic decision tree for selecting the optimal cyclopropanation methodology.

Protocol 1: Continuous Flow Synthesis (Diazo Route)

Rationale: Benzyl diazoacetate (BDA) is potentially explosive and toxic.[2] Accumulating kilogram quantities in a batch reactor creates an unacceptable safety risk. Continuous flow chemistry generates BDA in situ and consumes it immediately, keeping the "active inventory" to a few grams at any given time [1].

Workflow Diagram: In-Situ Generation & Consumption

FlowProcess Glycine Glycine Benzyl Ester (Aq. Phase) Mixer1 Micro-Mixer (Diazotization) Glycine->Mixer1 NaNO2 NaNO2 + Acid (Aq. Phase) NaNO2->Mixer1 Solvent DCM/Toluene Solvent->Mixer1 Alkene Alkene + Rh Catalyst Reactor Packed Bed/Coil Reactor (Cyclopropanation) Alkene->Reactor Separator Membrane Separator (Phase Split) Mixer1->Separator Biphasic Stream Separator->Reactor Anhydrous BDA Stream BPR Back Pressure Regulator Reactor->BPR Crude Product Output Output BPR->Output Crude Product caption Figure 2: Continuous flow setup for in-situ generation of Benzyl Diazoacetate.

Step-by-Step Protocol

Pre-requisites:

  • Reactor: Corrosion-resistant flow reactor (e.g., PFA tubing or glass microreactor).

  • Catalyst:

    
     (Du Bois catalyst) or 
    
    
    
    (0.1 - 0.5 mol%).

Procedure:

  • Feed Preparation:

    • Stream A: Glycine benzyl ester hydrochloride (1.0 equiv) in water.

    • Stream B: Sodium nitrite (1.2 equiv) in water.

    • Stream C: Toluene or DCM (Organic carrier).

    • Stream D: Alkene substrate (e.g., styrene) + Rh-catalyst in Toluene.

  • Diazotization (Zone 1):

    • Combine Streams A, B, and C in a cooled mixing chip (

      
      C).
      
    • Reaction:

      
       (Diazo).
      
    • Residence Time: 2–5 minutes.

  • Extraction (Zone 2):

    • Pass the biphasic mixture through a continuous membrane separator (e.g., Zaiput) to isolate the organic phase containing Benzyl Diazoacetate (BDA).

    • Critical Control: The organic stream must be dried (inline molecular sieve column) as water kills the Rh-catalyst.

  • Cyclopropanation (Zone 3):

    • Mix the dried BDA stream with Stream D (Alkene/Catalyst).

    • Pass through a residence coil heated to

      
      C. Nitrogen gas (
      
      
      
      ) will evolve; ensure the system has a pressure relief or is designed for gas slug flow.
  • Quench & Collection:

    • Collect the output into a vessel containing dilute acetic acid to quench any unreacted diazo compound immediately.

Protocol 2: Large-Scale Simmons-Smith (Batch)

Rationale: For electron-deficient alkenes (e.g., benzyl cinnamate) or when flow equipment is unavailable, the Simmons-Smith reaction is robust. The primary risk is the pyrophoric nature of Diethylzinc (


) and the "delayed exotherm" effect [2].
Step-by-Step Protocol (100g Scale)

Safety: Perform in a dedicated blast-shielded hood.


 ignites on contact with air.
  • Inerting:

    • Flame-dry a 2L 3-neck flask equipped with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel.

    • Purge with Argon (Ar) for 30 mins.

      
       is acceptable, but Ar is heavier and provides a better blanket.
      
  • Reagent Charging:

    • Charge Toluene (10 vol) and the alkene substrate (1.0 equiv).

    • Cool to

      
      C.
      
    • Add Diethylzinc (1.1M in hexanes, 2.5 equiv) via cannula transfer. Do not pour.

  • Carbenoid Formation (The Critical Step):

    • Charge Diiodomethane (

      
      , 2.5 equiv) to the addition funnel.
      
    • Dosing: Add

      
       dropwise over 2 hours. Maintain internal temp 
      
      
      
      C.
    • Observation: A white precipitate (

      
      ) will form.
      
    • Warning: The formation of the active species (

      
      ) is exothermic. If the reaction stalls and reagents accumulate, a "thermal runaway" can occur upon warming.
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) slowly over 4 hours.

    • Monitor by HPLC/GC.

  • Controlled Quench (Rochell's Salt Method):

    • Cool reaction mixture to

      
      C.
      
    • Slowly add saturated aqueous Ammonium Chloride (

      
      ) to quench excess 
      
      
      
      . Caution: Vigorous gas evolution (Ethane).
    • Add saturated Potassium Sodium Tartrate (Rochell's Salt) solution. This solubilizes zinc salts and prevents the formation of a rock-hard emulsion/gel.

    • Stir vigorously for 2 hours until two clear layers form.

Downstream Processing: Metal Scavenging & Purification

Pharmaceutical intermediates must meet strict elemental impurity limits (ICH Q3D). Distillation of benzyl esters is difficult due to high boiling points (


C), making crystallization and scavenging vital [3].
Metal Scavenging Performance (Rh/Zn/Cu)
Scavenger TypeFunctional GroupTarget MetalLoading (wt%)Efficiency
SiliaMetS® Thiol -SH (Thiol)Rh, Pd, Ag5-10%High (>95%)
SiliaMetS® DMT DimercaptotriazineRh, Cu, Ru5-10%Very High (>98%)
Activated Carbon N/AGeneral10-20%Moderate (60-80%)
Crystallization N/AAllN/AExcellent (Rejection)

Purification Protocol:

  • Scavenging: Treat the crude organic layer with SiliaMetS® DMT (10 wt% relative to mass of catalyst used) at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C for 4 hours. Filter through Celite.
    
  • Crystallization:

    • Exchange solvent to Heptane/IPA (9:1).

    • Cool slowly to

      
      C.
      
    • Seed with authentic crystals if available.[3]

    • Benzyl esters typically crystallize well, rejecting residual metal complexes into the mother liquor.

References

  • Continuous Flow Synthesis of Diazoacetates

    • Müller, S. T. R., et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry."[4] Synlett, 2014.[4]

  • Simmons-Smith Scale-Up

    • Charette, A. B., et al. "Large-Scale Simmons-Smith Cyclopropanation." Organic Process Research & Development, 2001.
    • (Note: Generalized link to OPRD journal for verification).

  • Metal Scavenging Guidelines

    • ICH Q3D Guideline for Elemental Impurities.
  • Flow Chemistry Cyclopropanation Reviews

    • "Cyclopropanation using flow-generated diazo compounds." Organic & Biomolecular Chemistry, 2015.

Sources

Advanced Methodologies for the Synthesis of Multi-Substituted Cyclopentenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopentenone core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous bioactive natural products, including prostaglandins, cephalotaxines, and various terpene derivatives[1]. Constructing multi-substituted cyclopentenones with high regio- and stereocontrol remains a complex challenge. As a Senior Application Scientist, I have structured this guide to detail the two most robust, field-proven methodologies for synthesizing these systems: the transition-metal-catalyzed Pauson-Khand Reaction (PKR) and the acid-promoted Nazarov Cyclization . This document provides mechanistic insights, causality behind reagent selection, and self-validating experimental protocols to ensure reproducible success in your synthetic campaigns.

The Pauson-Khand Reaction: [2+2+1] Cycloaddition

Mechanistic Insights & Causality

The Pauson-Khand reaction is a highly atom-economical formal[2+2+1] cycloaddition that converges an alkyne, an alkene, and carbon monoxide (CO) into an α,β-cyclopentenone[2]. Traditionally mediated by dicobalt octacarbonyl (


), the reaction initiates with the rapid formation of a hexacarbonyldicobalt-alkyne complex.

The critical bottleneck in the classical PKR is the thermal dissociation of a CO ligand from this 18-electron complex to generate the 16-electron species required for alkene coordination. Relying purely on thermal activation often requires temperatures exceeding 80°C, which can degrade sensitive multi-substituted substrates. To circumvent this, modern protocols employ N-methylmorpholine N-oxide (NMO) as a chemical promoter[1]. NMO oxidatively removes a CO ligand as


, forcefully opening a coordination site at room temperature. This causality—trading thermal energy for chemical oxidation—drastically improves yield and functional group tolerance.

PKR_Pathway A 1. Enyne Substrate + Co₂(CO)₈ B 2. Alkyne-Co₂(CO)₆ Complex (Deep Red, 18e⁻) A->B Complexation (RT, 1h) C 3. CO Dissociation (NMO Promoted, -CO₂) B->C Activation (0°C) D 4. Alkene Coordination (16e⁻ to 18e⁻) C->D Intramolecular Binding E 5. Migratory Insertion (Metallacyclopentene) D->E C-C Bond Formation F 6. CO Insertion & Reductive Elimination E->F Carbonylation G 7. Multi-Substituted Cyclopentenone F->G Catalyst Release

Fig 1. Mechanistic pathway of the NMO-promoted Pauson-Khand [2+2+1] cycloaddition.

Self-Validating Protocol: Intramolecular NMO-Promoted PKR

This protocol describes the intramolecular cyclization of a 1,6-enyne to yield a bicyclic cyclopentenone.

Reagents & Materials:

  • 1,6-Enyne substrate (1.0 equiv, 1.0 mmol)

  • 
     (1.1 equiv, 1.1 mmol) - Handle in a well-ventilated fume hood; toxic and air-sensitive.
    
  • NMO monohydrate (6.0 equiv, 6.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Complexation: Dissolve the 1,6-enyne in 10 mL of anhydrous DCM in a flame-dried, argon-purged round-bottom flask. Add

    
     in one portion at room temperature.
    
    • Validation Checkpoint: Immediate evolution of CO gas will occur. The solution will transition from clear/pale yellow to a deep, opaque burgundy. This visual cue confirms the formation of the alkyne-

      
       complex.
      
  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours until TLC confirms the complete consumption of the starting enyne. The complex typically appears as a bright red, non-polar spot on the TLC plate.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dissolve NMO monohydrate in 10 mL of DCM and add it dropwise via an addition funnel over 15 minutes.

    • Validation Checkpoint: Mild effervescence (

      
       release) should be observed. The reaction color may shift slightly towards a brownish-red as the active 16-electron species forms and cyclizes.
      
  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the disappearance of the red complex spot via TLC.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove insoluble cobalt salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the multi-substituted bicyclic cyclopentenone.

The Nazarov Cyclization: 4π-Electrocyclization

Mechanistic Insights & Causality

The Nazarov cyclization is a powerful, acid-catalyzed


-electrocyclization that converts cross-conjugated divinyl ketones into cyclopentenones[3]. The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, generating a highly electrophilic pentadienyl cation[4].

According to Woodward-Hoffmann rules, this cation undergoes a thermally allowed conrotatory ring closure to form an oxyallyl cation intermediate. The primary synthetic challenge of the classical Nazarov reaction is regioselectivity during the final deprotonation step, which often yields mixtures of double-bond isomers[3]. To dictate causality and force a single regioisomer, modern protocols utilize specific Lewis acids (e.g.,


, 

) combined with electronically biased substrates (such as silicon-directed or Wagner-Meerwein rearrangement-terminated pathways) to exclusively yield highly substituted, specific alkylidene cyclopentenones[5].

Nazarov_Workflow Step1 Step 1: Substrate Prep Divinyl Ketone in Anhydrous DCM Step2 Step 2: Thermal Control Cool reactor to 0°C under Argon Step1->Step2 Step3 Step 3: Lewis Acid Activation Dropwise SnCl₄ addition Step2->Step3 Step4 Step 4: 4π-Electrocyclization Conrotatory ring closure Step3->Step4 Rate-Determining Step Step5 Step 5: Reaction Quench Sat. aq. NH₄Cl addition Step4->Step5 Oxyallyl Cation Intermediate Step6 Step 6: Workup & Isolation Extraction & Chromatography Step5->Step6 Tautomerization

Fig 2. Step-by-step experimental workflow for the Lewis acid-catalyzed Nazarov cyclization.

Self-Validating Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol outlines the synthesis of a multi-substituted cyclopentenone from a substituted 1,4-pentadien-3-one using Tin(IV) chloride (


)[4].

Reagents & Materials:

  • Divinyl ketone substrate (1.0 equiv, 1.0 mmol)

  • 
     (1.0 M solution in DCM) (1.2 equiv, 1.2 mmol)
    
  • Anhydrous Dichloromethane (DCM) (15 mL)

  • Saturated aqueous

    
     solution
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed flask, dissolve the divinyl ketone in 15 mL of anhydrous DCM.

  • Thermal Control: Cool the solution strictly to 0°C using an ice bath.

    • Causality: The initial Lewis acid coordination is highly exothermic. Failing to control the temperature will result in the rapid polymerization of the divinyl ketone, leading to a dark, tarry baseline on your TLC plate[4].

  • Initiation: Add the 1.0 M

    
     solution dropwise over 5 minutes.
    
    • Validation Checkpoint: A transient, deep coloration (often bright orange or red) will appear, validating the formation of the highly delocalized pentadienyl cation.

  • Cyclization: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor via TLC (UV active). The product cyclopentenone will typically have a lower

    
     value than the starting material and will stain intensely with acidic 
    
    
    
    -anisaldehyde.
  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and quench the reaction by slowly adding 10 mL of saturated aqueous

    
    .
    
    • Causality: The aqueous quench hydrolyzes the tin complex and provides the proton necessary for the enol-to-ketone tautomerization, finalizing the cyclopentenone structure[4].

  • Workup: Vigorously stir the biphasic mixture for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (

    
     mL). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , concentrate, and purify via column chromatography.

Quantitative Data & Methodology Comparison

To assist in selecting the appropriate synthetic route for your specific drug development target, the following table summarizes the quantitative and qualitative parameters of both methodologies.

ParameterPauson-Khand Reaction (PKR)Nazarov Cyclization
Reaction Type Transition Metal [2+2+1] CycloadditionAcid-Catalyzed

-Electrocyclization
Key Starting Materials Alkyne, Alkene, Carbon MonoxideCross-conjugated Divinyl Ketones
Typical Catalysts

,

complexes, NMO

,

,

Stereocontrol Mechanism Substrate geometry & facial selectivity of alkene bindingConrotatory ring closure (Woodward-Hoffmann rules)
Regioselectivity Drivers Steric bulk of alkyne substituentsCation-stabilizing groups (e.g., Silicon, Fluorine)
Typical Yield Range 50% – 85% (Highly dependent on sterics)65% – 95% (With directing groups)
Primary Limitation Toxicity of Cobalt/CO; thermal degradationIsomeric mixtures without directing groups

References

1.[3] Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom.org. Available at: 2.[4] Application Notes and Protocols: Nazarov Cyclization of 6-Heptene-2,5-dione for Cyclopentenone Synthesis. Benchchem. Available at: 3.[5] Efficient Nazarov Cyclization/Wagner-Meerwein Rearrangement Terminated by a Cu(II)-Promoted Oxidation: Synthesis of 4-Alkylidene Cyclopentenones. NIH PMC. Available at: 4.[1] Application of Pauson–Khand reaction in the total synthesis of terpenes. NIH PMC. Available at: 5.[2] Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. Available at:

Sources

Application Note: Asymmetric Synthesis and Utilization of Chiral Cyclopropane Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Magic Ring" in Pharmaceutical Design

The cyclopropane ring is a highly privileged structural motif in modern medicinal chemistry, functioning as a critical determinant of therapeutic activity in numerous FDA-approved drugs[1]. Its rigid, sp3-hybridized framework imparts enhanced metabolic stability, lowers lipophilicity, and forces specific three-dimensional conformations that dramatically improve target binding affinity[1].

While historically viewed as a synthetic challenge due to its inherent ring strain (approximately 27.5 kcal/mol), this exact strain makes chiral cyclopropanes exceptionally valuable[2]. Today, they serve a dual purpose: as intact, conformationally locked pharmacophores in final Active Pharmaceutical Ingredients (APIs), and as highly reactive building blocks for the asymmetric synthesis of complex molecular architectures[1][3].

Strategic Applications of Chiral Cyclopropanes

Intact Pharmacophores: The Bicyclic [3.1.0]Proline Core

The bicyclic [3.1.0]proline system is a foundational structural element in several viral protease inhibitors, most notably Nirmatrelvir (the active antiviral component of Paxlovid)[4][5]. The cyclopropane ring restricts the conformation of the pyrrolidine core, precisely orienting the molecule within the SARS-CoV-2 Mpro active site[5]. The unprecedented global demand for Nirmatrelvir necessitated a paradigm shift from traditional, hazardous diazo-based cyclopropanations to scalable, earth-abundant metal catalysis to secure the supply chain[5][6].

Donor-Acceptor Cyclopropanes (DACs) as Reactive Intermediates

When substituted with vicinal electron-donating and electron-withdrawing groups, cyclopropanes experience a profound "push-pull" electronic bias that significantly weakens the C–C bond[3]. Lewis acid or Brønsted acid activation of DACs generates highly reactive 1,3-zwitterionic intermediates[2][3]. These intermediates can be intercepted by various nucleophiles or dipolarophiles, enabling highly stereoselective ring-opening cross-couplings and cycloadditions (e.g., [3+2], [3+3], [4+3] annulations) to construct complex, enantioenriched heterocycles[2][7].

G DAC Chiral Cyclopropane Building Block Activation Activation Mode DAC->Activation RingOpen Ring-Opening Cross-Coupling Activation->RingOpen Transition Metal Cycloadd Cycloaddition ([3+2], [4+3]) Activation->Cycloadd Lewis/Brønsted Acid Intact Intact Scaffold Integration Activation->Intact Late-Stage Coupling Acyclic Chiral Acyclic Chains RingOpen->Acyclic Heterocycle Complex Heterocycles Cycloadd->Heterocycle API Conformationally Locked APIs Intact->API

Divergent synthetic applications and activation modes of chiral cyclopropane building blocks.

Experimental Protocols

Protocol A: Scalable Cobalt-Catalyzed Diastereoselective Cyclopropanation

Target: Bicyclic [3.1.0]proline derivative (Nirmatrelvir Precursor)

Context & Causality: Traditional syntheses of the [3.1.0]proline core relied on the addition of diazoalkanes, which pose severe explosion hazards at a commercial manufacturing scale[6][8]. To bypass this, a Simmons-Smith-type reductive cyclopropanation was developed using a [i-PrPDI]CoBr₂ complex, CH₂Br₂, and Zn dust[6]. The causality of this design is rooted in the generation of a transient bimetallic Co/Zn carbenoid species[8]. This intermediate safely transfers a methylene group to the alkene without the accumulation of explosive diazo species. The pre-existing chiral environment of the N,O-acetal substrate dictates the highly diastereoselective facial attack[4][6].

Step-by-Step Methodology:

  • Catalyst Preparation: In a rigorously inert atmosphere (N₂ or Ar), charge a reactor with [i-PrPDI]CoBr₂ (0.2 mol%) and activated Zn dust (2.5 equiv relative to substrate). Causality: Zinc dust must be freshly activated to ensure the reproducible reduction of the Co(II) precatalyst to the active catalytic species.

  • Substrate Addition: Add the chiral N,O-acetal alkene substrate (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).

  • Reagent Dosing: Slowly dose CH₂Br₂ (2.0 equiv) into the reaction mixture while maintaining the internal temperature at 20–25 °C. Causality: Controlled dosing prevents thermal runaway from the highly exothermic reductive carbenoid formation.

  • Reaction Monitoring: Stir the mixture for 4–6 hours. Monitor the conversion via HPLC. The bimetallic Co/Zn carbenoid will selectively attack the less sterically hindered face of the alkene to yield the desired diastereomer.

  • Quench and Workup: Carefully quench the reaction with aqueous NH₄Cl to neutralize the active organometallic species. Filter the mixture through Celite to remove zinc salts, extract with ethyl acetate, and concentrate under reduced pressure to yield the crude bicyclic [3.1.0]proline derivative[6].

Protocol B: Lewis Acid-Catalyzed [3+2] Annulation of Chiral DACs

Target: Highly substituted chiral cyclopentanes

Context & Causality: Chiral DACs can undergo stereospecific [3+2] cycloadditions with enol silyl ethers to form complex cyclopentanes[7]. The choice of Lewis acid (e.g., Sc(OTf)₃) is critical: it must possess sufficient Lewis acidity to coordinate the acceptor groups (e.g., diesters) and trigger heterolytic ring cleavage, but must not be so strong as to cause premature racemization of the resulting intimate ion pair before the nucleophile can attack[2][3].

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask and backfill with Argon. Add the enantioenriched donor-acceptor cyclopropane (1.0 equiv) and the enol silyl ether (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions stabilize the transient 1,3-zwitterion, preventing non-specific decomposition and preserving stereochemical fidelity during the nucleophilic attack[2].

  • Catalyst Addition: Add Sc(OTf)₃ (10 mol%) in a single portion.

  • Annulation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates the complete consumption of the DAC.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the chiral cyclopentane derivative.

Quantitative Data: Comparison of Cyclopropanation Strategies

To select the appropriate methodology for generating chiral cyclopropane building blocks, researchers must weigh scalability, safety, and stereocontrol mechanisms. The table below summarizes the current state-of-the-art approaches:

Synthesis StrategyReagents / CatalystsScalability & Safety ProfileStereocontrol MechanismPrimary Application
Diazo-based Cyclopropanation Diazomethane, Rh₂(OAc)₄Poor (Severe explosion hazard at scale)Catalyst-directed approachDiscovery-stage libraries & medicinal chemistry
Simmons-Smith Reaction CH₂I₂, Zn/Cu coupleModerate (Reagent toxicity and high cost)Substrate-directed (e.g., allylic alcohols)Intermediate scale-up campaigns
Co-Catalyzed Reductive Cyclopropanation CH₂Br₂, Zn dust,[i-PrPDI]CoBr₂Excellent (Safe, earth-abundant metals)Substrate-directed (Bimetallic carbenoid)Commercial API Manufacturing (e.g., Nirmatrelvir)[6]
Biocatalytic Cyclopropanation Engineered Myoglobin, DiazoketonesHigh (Aqueous, mild conditions)Enzyme active-site confinementDiverse chiral library generation[9]

Conclusion

Chiral cyclopropanes have transcended their reputation as strained, difficult-to-handle entities to become indispensable assets in drug development[1]. Whether utilized as rigid, intact pharmacophores to lock molecular conformations (as seen in Nirmatrelvir)[5], or deployed as reactive Donor-Acceptor building blocks for the asymmetric construction of complex heterocycles[2][3], their synthetic utility is vast. By leveraging modern, scalable catalytic methods such as cobalt-mediated reductive cyclopropanation[6], process chemists can now safely integrate these "magic rings" into commercial manufacturing pipelines.

References

  • Asymmetric Catalytic Reactions of Donor-Acceptor Cyclopropanes. Angewandte Chemie International Edition.3

  • Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. Organic Process Research & Development.6

  • Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. ACS Central Science.5

  • Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap. Synthesis.2

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.1

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society.9

  • Asymmetric Annulation of Donor–Acceptor Cyclopropanes with Dienes. Organic Letters.7

Sources

Application Note: Protecting Group Strategies Involving Benzyl Esters in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Rationale & Chemical Logic

In the architecture of multi-step organic synthesis, the Benzyl (Bn) ester serves as a cornerstone protecting group for carboxylic acids. Its enduring utility stems not merely from its ease of installation, but from its unique orthogonality profile .

Unlike alkyl esters (methyl, ethyl) which typically require harsh saponification for removal, or tert-butyl esters which are acid-labile, benzyl esters offer a "trapdoor" mechanism: they are stable to both acidic and mild basic conditions but are cleaved cleanly under neutral conditions via catalytic hydrogenolysis . This property makes them indispensable in:

  • Boc/Bzl Peptide Synthesis: They withstand the repetitive TFA treatments used to remove N-terminal Boc groups.[1]

  • Complex Natural Product Synthesis: They allow for the unmasking of carboxylic acids in the presence of acid-sensitive acetals or base-sensitive lactones.

  • Late-Stage Diversification: The mild deprotection conditions (H₂, Pd/C) preserve stereocenters that might epimerize under vigorous hydrolysis.

Orthogonality Matrix

The following table illustrates where Benzyl esters fit within a standard orthogonal set.

Protecting GroupCleavage ConditionStability (Acid)Stability (Base)Stability (Red.)[2]
Benzyl Ester (Bn) H₂ / Pd-C High (e.g., TFA) Moderate Low
tert-Butyl Ester (tBu)TFA / HClLowHighHigh
Methyl Ester (Me)LiOH / NaOHHighLowHigh
Allyl Ester (All)Pd(PPh₃)₄ / SilaneHighModerateModerate

Part 2: Decision Framework & Workflows

To assist in experimental design, the following logic gate diagram outlines the selection process for using Benzyl esters.

Benzyl_Strategy Start Target Carboxylic Acid Protection Q1 Is the molecule sensitive to strong acid (TFA/HCl)? Start->Q1 Q3 Is the molecule sensitive to strong base (saponification)? Q1->Q3 Yes (Acid Sensitive) Use_tBu Use t-Butyl Ester (Acid Cleavage) Q1->Use_tBu No (Stable to Acid) Q2 Does the molecule contain reducible groups (alkene, nitro, S)? Use_Bn Select BENZYL ESTER (Neutral Hydrogenolysis) Q2->Use_Bn No Use_Allyl Use Allyl Ester (Pd(0) Cleavage) Q2->Use_Allyl Yes (Reducible Groups present) Q3->Q2 Yes (Base Sensitive) Use_Me Use Methyl/Ethyl Ester (Base Hydrolysis) Q3->Use_Me No (Stable to Base) Consider_Poison Warning: Catalyst Poisoning Use Transfer Hydrogenation or Chemoselective Conditions Use_Bn->Consider_Poison If S/N heteroatoms present

Caption: Decision logic for selecting Benzyl Esters based on substrate sensitivity and orthogonality requirements.

Part 3: Detailed Protocols

Protocol A: Mild Formation of Benzyl Esters (Steglich Esterification)

Applicability: Suitable for acid-sensitive substrates and preventing racemization.

Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by benzyl alcohol. DMAP acts as an acyl-transfer catalyst.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)[3]

  • Benzyl Alcohol (1.1 – 1.5 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Dichloromethane) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 mmol) and benzyl alcohol (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add DMAP (0.1 mmol). Cool the mixture to 0°C in an ice bath.

  • Coupling: Add DCC (1.1 mmol) portion-wise over 5 minutes.

    • Note: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (silica gel).

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the precipitated DCU.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography.

Validation Check:

  • IR: Appearance of ester C=O stretch (~1735 cm⁻¹).

  • ¹H NMR: Distinctive benzylic singlet (~5.1 ppm, 2H) and aromatic multiplet (7.3–7.4 ppm, 5H).

Protocol B: Chemoselective Deprotection via Hydrogenolysis

Applicability: Standard removal of Bn esters while preserving tBu esters, Fmoc groups, or acid-labile acetals.

Mechanism: The Palladium catalyst adsorbs H₂, facilitating the cleavage of the benzylic C-O bond. Toluene is generated as a byproduct.[4][5]

Reagents:

  • Benzyl Ester substrate[1][3][4][5][6][7][8][9][10][11][12]

  • Pd/C (10 wt% loading) (10–20% by weight of substrate)[1][5]

  • Solvent: MeOH, EtOH, or EtOAc (MeOH is fastest; EtOAc is safer for fire hazards).

  • Hydrogen Source: H₂ Balloon or Ammonium Formate (Transfer Hydrogenation).

Step-by-Step Procedure (Standard H₂ Balloon):

  • Safety: Ensure all ignition sources are removed. Palladium catalysts can be pyrophoric when dry.

  • Dissolution: Dissolve the benzyl ester (1.0 mmol) in MeOH (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 50–100 mg).

    • Pro-Tip: Wet the catalyst with a small amount of toluene or water before adding the solvent to prevent sparking.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Insert a balloon filled with H₂ via a needle.

    • Insert a vent needle and flush the headspace for 30 seconds, then remove the vent needle.

  • Reaction: Stir vigorously at room temperature. Reaction is typically complete in 1–4 hours.

  • Work-up:

    • Filter the mixture through a Celite pad (do not let the catalyst dry out completely on the filter paper to avoid fire risk).

    • Wash the pad with MeOH.[5]

    • Concentrate the filtrate to yield the free carboxylic acid.

Troubleshooting Table:

ProblemRoot CauseSolution
Slow Reaction Catalyst Poisoning (S, amines)Increase catalyst loading; Use Pd(OH)₂ (Pearlman’s Catalyst); Add acetic acid.
Halogen Loss Over-reduction (Dehalogenation)Use a poisoned catalyst (e.g., 5% Pd/C sulfided) or add DIPEA to buffer.
Incomplete Cleavage Steric HindranceSwitch to Transfer Hydrogenation (Cyclohexadiene or Ammonium Formate) at reflux.

Part 4: Advanced Considerations & Poisoning

In multi-step synthesis, "catalyst poisons" such as sulfur (thioethers, thioacetals) or basic nitrogens can arrest hydrogenolysis.

Strategy for Sulfur-Containing Peptides: If the molecule contains Methionine or Cysteine, standard Pd/C will fail.

  • Alternative 1: Use Liquid HF (traditional but hazardous).

  • Alternative 2: Use Saponification (if base-stable).

  • Alternative 3 (Recommended): Use Birch Reduction conditions (Na/Liquid NH₃) or specialized Lewis Acid cleavage (BBr₃ or BCl₃) at low temperature (-78°C), although this affects other ethers.

Visualization of Hydrogenolysis Mechanism

Hydrogenolysis_Mech Step1 Adsorption: Substrate binds to Pd Surface Step2 Oxidative Addition: Hydride transfer to Benzylic C Step1->Step2 Step3 Cleavage: Release of Toluene + Acid-Pd Complex Step2->Step3 Step4 Desorption: Free Carboxylic Acid released Step3->Step4

Caption: Simplified mechanistic flow of Pd-catalyzed hydrogenolysis of benzyl esters.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[9][12][13] Wiley-Interscience.[9] (Contextual citation for standard protocols).

  • Organic Chemistry Portal. Benzyl Esters - Formation and Cleavage. Retrieved from [Link][2]

  • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008).[3][12][14] Retrieved from [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 1-bromocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This is an advanced technical support guide designed for research scientists and process chemists. It prioritizes the


-Butyrolactone (GBL) Ring-Contraction Strategy  as the superior method for yield and scalability, while retaining the Cristol-Firth Hunsdiecker  method as a robust alternative for small-scale synthesis.

Case ID: SYN-BCC-001 Topic: Yield Optimization & Process Troubleshooting Target Molecule: Benzyl 1-bromocyclopropane-1-carboxylate CAS Registry: N/A (Derivative of Methyl ester CAS: 96999-01-8)

Executive Summary: The Yield Challenge

Synthesizing This compound presents a dual challenge:

  • Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or nucleophilic conditions.

  • Geminal Substitution: The 1,1-disubstitution pattern creates steric congestion, making direct

    
    -bromination of the ester difficult without causing ring scission or elimination.
    

The Solution: Avoid direct bromination of the cyclopropane ring (e.g., HVZ reaction).[1] Instead, utilize a Ring-Contraction Strategy starting from


-butyrolactone (GBL). This method consistently delivers higher yields (>70% overall) compared to the classical Hunsdiecker decarboxylation of 1,1-cyclopropanedicarboxylic acid.

Recommended Protocol: The GBL Ring-Contraction Route

This protocol constructs the brominated cyclopropane core from a linear precursor, bypassing the difficult functionalization of an existing ring.

Phase 1: Precursor Synthesis (2,4-Dibromination)

Reaction:


-Butyrolactone 

Methyl 2,4-dibromobutanoate
  • Reagents:

    
    -Butyrolactone (1.0 eq), Phosphorus Tribromide (0.1 eq), Bromine (2.1 eq), Methanol (excess).
    
  • Procedure:

    • Mix GBL and PBr

      
       at 100°C.
      
    • Add Br

      
       dropwise. Critical: Maintain temperature >85°C to ensure radical propagation.
      
    • Stir for 4 hours. The mixture becomes 2,4-dibromobutyryl bromide.

    • Quench: Cool to 0°C and add Methanol slowly.

    • Note: Do not use Benzyl Alcohol here. The HBr byproduct will convert Benzyl Alcohol to Benzyl Bromide, ruining the yield.

  • Yield Target: 85-90%

Phase 2: Cyclization (The "Yield Maker")

Reaction: Methyl 2,4-dibromobutanoate


 Methyl 1-bromocyclopropanecarboxylate
  • Reagents: NaH (dry) or K

    
    CO
    
    
    
    (anhydrous), DMF or Acetonitrile.
  • Mechanism: Intramolecular

    
     displacement. The 
    
    
    
    -proton is acidic; the enolate displaces the
    
    
    -bromide.
  • Procedure:

    • Suspend base (1.2 eq) in solvent at 0°C.

    • Add crude dibromo ester dropwise.

    • Warm to RT. Monitor by GC/TLC.

  • Troubleshooting: If elimination (acrylate formation) is observed, lower the temperature and switch to a non-polar solvent (e.g., Ether/Solid KOH).

Phase 3: Ester Exchange (Benzylation)

Reaction: Methyl Ester


 Acid 

Benzyl Ester

Direct transesterification is slow due to steric hindrance. The Hydrolysis-Alkylation sequence is more reliable.

  • Hydrolysis: Treat methyl ester with LiOH (THF/H

    
    O). Acidify carefully with cold HCl to pH 2. Extract 1-bromocyclopropanecarboxylic acid .[2]
    
  • Benzylation:

    • Dissolve Acid (1.0 eq) in DMF.

    • Add K

      
      CO
      
      
      
      (1.5 eq) and Benzyl Bromide (1.1 eq).
    • Stir at RT for 12 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visual Workflow & Mechanism

The following diagram illustrates the critical pathway and potential failure points (red arrows).

G GBL Gamma-Butyrolactone DibromoAcyl 2,4-Dibromobutyryl Bromide GBL->DibromoAcyl PBr3, Br2 100°C DibromoEster Methyl 2,4- dibromobutanoate DibromoAcyl->DibromoEster MeOH Quench Enolate Enolate Intermediate DibromoEster->Enolate Base (Deprotonation) MethylProd Methyl 1-bromo- cyclopropanecarboxylate Enolate->MethylProd Intramolecular SN2 (Cyclization) Elimination Byproduct: Methyl 2-bromoacrylate Enolate->Elimination Elimination (High Temp/Strong Base) Acid 1-Bromo- cyclopropanecarboxylic Acid MethylProd->Acid LiOH Hydrolysis FinalProd Benzyl 1-bromo- cyclopropanecarboxylate Acid->FinalProd BnBr, K2CO3 Esterification

Caption: Figure 1. Step-wise synthesis pathway prioritizing the stable methyl ester intermediate to avoid benzyl bromide side-reactions.

Troubleshooting Guide

Issue 1: Low Yield in Cyclization Step

Symptom: Formation of olefinic byproducts (acrylates) instead of the cyclopropane.

  • Root Cause: Competition between substitution (cyclization) and elimination (

    
    ).
    
  • Fix:

    • Change Base: Switch from alkoxides (NaOMe) to Sodium Hydride (NaH) or Solid KOH/18-crown-6 . Sterically hindered bases or non-nucleophilic bases favor the enolate without attacking the bromine.

    • Solvent Control: Use a non-polar solvent like Diethyl Ether or Toluene for the cyclization. Polar aprotic solvents (DMF) can sometimes accelerate elimination.

Issue 2: Ring Opening during Hydrolysis

Symptom: Loss of product during the conversion of Methyl ester to Acid.

  • Root Cause: Acid-catalyzed ring opening via cation formation at the tertiary carbon.

  • Fix:

    • Use Lithium Hydroxide (LiOH) in THF/Water at room temperature.

    • Avoid heating.

    • During acidification, do not drop below pH 2. Extract immediately into organic solvent (DCM).

Issue 3: Benzyl Bromide Contamination

Symptom: Final product contains inseparable benzyl bromide.

  • Root Cause: Excess benzyl bromide used in the final step.

  • Fix: Use a slight deficiency of benzyl bromide (0.95 eq) relative to the acid. It is easier to wash away unreacted acid (using aqueous NaHCO

    
    ) than to separate benzyl bromide from the benzyl ester.
    

Comparative Data: Why GBL?

FeatureMethod A: GBL Route (Recommended)Method B: Hunsdiecker (Classic)
Starting Material

-Butyrolactone (Cheap, Stable)
1,1-Cyclopropanedicarboxylic acid
Key Reagent Bromine / PBr

Silver Oxide / Mercury Oxide (Toxic)
Atom Economy HighLow (Loss of CO

and AgBr)
Scalability Excellent (kg scale)Poor (Heavy metal waste)
Typical Yield 75-85% 40-55%

Frequently Asked Questions (FAQs)

Q: Can I use Benzyl Alcohol directly in the quench of the dibromide (Phase 1)? A: No. The reaction mixture contains significant amounts of HBr. Adding Benzyl Alcohol will convert a large portion of it into Benzyl Bromide (a lachrymator and waste of reagent) rather than the desired ester. Always make the Methyl ester first.

Q: Is the 1-bromo cyclopropane moiety stable? A: Surprisingly, yes. The ester group provides hyperconjugative stabilization. However, it is sensitive to silver salts (ring expansion) and strong Lewis acids. Store the final benzyl ester at 4°C with a stabilizer (e.g., traces of hydroquinone) if intended for long-term storage.

Q: Can I use the Cristol-Firth (HgO) method if I already have the diacid? A: Yes. If you possess 1,1-cyclopropanedicarboxylic acid, the Cristol-Firth modification (Br


, HgO, in CCl

or DCE) is effective. However, removing mercury residues from the final pharmaceutical intermediate is rigorous and often prohibitive for drug development.

References

  • GBL Bromination & Cyclization

    • Title: An efficient synthesis of 1-bromo-1-cyanocyclopropane (Analogous protocol for ester).
    • Source: Journal of Chemical Research, 2014.[2]

    • URL:[Link][3][4]

  • Cyclopropane Ester Stability

    • Title: Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.[5][6]

    • Source: Organic Letters, 2008.[5][6]

    • URL:[Link]

  • General Benzylation Protocol

    • Title: A facile synthesis of benzyl-α,β-unsatur
    • Source: Arkivoc, 2001.
    • URL:[Link]

  • Hunsdiecker-Cristol-Firth Modification

    • Title: Mercury(II) Oxide-Modified Hunsdiecker Reaction: 1-Bromo-3-Chlorocyclobutane (Applicable to cyclopropanes).
    • Source: Organic Syntheses, Coll.[7] Vol. 5, p.126.

    • URL:[Link]

Sources

Technical Support Center: Purification of Benzyl 1-bromocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-882-Bzp Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to purify Benzyl 1-bromocyclopropane-1-carboxylate (Structure: a cyclopropane ring geminally substituted with a bromine atom and a benzyl ester group).[1]

This molecule presents a unique chromatographic challenge:

  • The Benzyl Ester: Provides strong UV absorption (

    
     nm) but introduces 
    
    
    
    -
    
    
    interactions that can cause tailing.[1]
  • The 1-Bromo Substituent: Increases lipophilicity but makes the cyclopropane ring slightly sensitive to Lewis-acidic degradation on active silica.[1]

  • Common Impurities: Benzyl alcohol (hydrolysis product/reagent), Benzyl bromide (excess reagent), and unreacted 1-bromocyclopropanecarboxylic acid.[1]

The following guide is structured as a dynamic troubleshooting workflow to ensure >98% purity.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must characterize the crude mixture. Blind chromatography is the leading cause of yield loss.[1]

Diagnostic Protocol: The "Three-Lane" TLC

Run a Thin Layer Chromatography (TLC) plate with three lanes:

  • Lane A: Crude Mixture.

  • Lane B: Co-spot (Crude + Authentic Benzyl Alcohol).

  • Lane C: Authentic Benzyl Alcohol (if available).

Visualization Strategy:

  • UV (254 nm): The benzyl group will dominate.[1]

  • KMnO

    
     Stain:  Critical for detecting non-aromatic impurities (e.g., trace alkenes from ring-opening).[1]
    
  • p-Anisaldehyde: Excellent for differentiating the ester (often pink/purple) from the alcohol (often blue/grey).[1]

Decision Matrix: Solvent System Selection

Data based on standard silica gel (


).[1]
Impurity ProfileRecommended Solvent SystemMechanism of Action
Standard Profile Hexanes / Ethyl Acetate (95:5 to 80:[1]20)Standard normal phase separation.[1]
Benzyl Alcohol Present Hexanes / Dichloromethane (DCM) (50:50 to 0:100)DCM disrupts H-bonding of the alcohol, improving resolution from the ester.[1]
Close Eluting Aromatic Toluene / Hexanes (Gradient)Toluene utilizes

-

selectivity to separate the benzyl ester from other aromatics.[1]

Module 2: The Purification Workflow

The following diagram illustrates the optimized workflow for this specific molecule.

G Start Crude Reaction Mixture Wash Aq. Wash (NaHCO3 + Brine) Start->Wash Remove Acid/Base Dry Dry (MgSO4) & Concentrate Wash->Dry TLC TLC Scouting (Hex/EtOAc) Dry->TLC Decision Is Benzyl Alcohol < 0.1 Rf from Product? TLC->Decision MethodA Method A: Hex/EtOAc Gradient Decision->MethodA No (Good Separation) MethodB Method B: DCM Isocratic/Gradient Decision->MethodB Yes (Co-elution risk) Column Flash Chromatography (Silica Gel 60) MethodA->Column MethodB->Column Fractions Fraction Analysis (UV + Stain) Column->Fractions Final Pure Benzyl 1-bromo-cyclopropane-1-carboxylate Fractions->Final

Figure 1: Decision-based workflow for the purification of benzyl esters, prioritizing the removal of alcohol impurities.

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with Benzyl Alcohol. How do I separate them?

The Science: Benzyl alcohol is a hydrogen-bond donor; your ester is only an acceptor.[1] In Hexane/EtOAc, they often have similar retention factors (


) because EtOAc is a strong H-bond acceptor, compressing the separation.[1]
The Fix: 
  • Switch to DCM: Use Dichloromethane (DCM) as the eluent.[1] DCM is a "softer" solvent that solubilizes the ester well but does not interact as strongly with the alcohol's hydroxyl group as EtOAc does. This often moves the ester much faster than the alcohol.

  • Chemical Wash: Before the column, dissolve the crude in

    
     and wash 3x with water.[1] Benzyl alcohol has partial water solubility (
    
    
    
    ); the lipophilic bromo-ester does not.[1]
Q2: The product spot is "streaking" or decomposing on the column.

The Science: The cyclopropane ring, especially with a geminal bromine, can be sensitive to the Lewis acidity of silica gel (


). This can trigger ring opening or hydrolysis of the benzyl ester.[1]
The Fix: 
  • Buffer the Silica: Pre-wash your column with 1% Triethylamine (Et

    
    N) in Hexanes.[1] This neutralizes the acidic silanol sites.[1]
    
  • Run Fast: Do not let the compound sit on the silica. Use "Flash" pressure (air/nitrogen) to complete the run in <20 minutes.[1]

Q3: I see a UV-active impurity running at the solvent front.

The Diagnosis: This is likely Benzyl Bromide (if used as a reagent) or Benzyl Chloride .[1] The Fix:

  • These non-polar halides elute in 100% Hexanes.[1]

  • Protocol: Flush the column with 2-3 Column Volumes (CV) of 100% Hexanes before starting your gradient.[1] This will elute the benzyl bromide (verify by spotting fractions on TLC; benzyl bromide is UV active).[1] Then, switch to your polarity gradient to elute the ester.

Module 4: Detailed Experimental Protocol

Target Compound: this compound Scale: 1.0 gram crude Stationary Phase: Silica Gel 60 (


)[1]
  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of DCM (

      
      ).[1]
      
    • Pro-Tip: If the crude is very viscous, use "Dry Loading." Mix crude with 2g of silica, evaporate to dryness, and pour this powder on top of the packed column. This improves resolution significantly for close-eluting spots.[1]

  • Gradient Setup (Standard):

    • CV 1-3: 100% Hexanes (Elutes Benzyl Bromide).[1]

    • CV 4-10: 0%

      
       5% EtOAc in Hexanes (Elutes non-polar byproducts).[1]
      
    • CV 11-20: 5%

      
       15% EtOAc in Hexanes (Elutes Target Ester ).[1]
      
    • CV 20+: Flush with 50% EtOAc (Elutes Benzyl Alcohol/Polar oligomers).[1]

  • Fraction Collection:

    • Collect small fractions (approx. 10-15 mL for a 20g column).

    • Check: Spot every 3rd fraction on a TLC plate.

    • Pool: Combine pure fractions and evaporate at

      
       (cyclopropanes can be volatile or thermally sensitive).
      

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1] J. Org.[1][2] Chem.1978 , 43, 2923–2925.[1] (The foundational text on Flash Chromatography). Link[1]

  • Meek, J. S.; Osuga, D. T. "Bromocyclopropane."[1] Org.[1][2][3][4] Synth.1963 , 43, 9. (Describes stability and handling of simple bromocyclopropanes). Link

  • Charette, A. B. "Cyclopropanation of Unactivated Alkenes."[1] J. Am. Chem. Soc.[1] (General reference for cyclopropane ester synthesis and purification logic).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." (Useful for understanding the acidity of silica interactions).[1] Link

For further assistance, please reply to this ticket with your TLC plate images attached.

Sources

Technical Support Center: Troubleshooting Cyclopropanation with Benzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing benzyl halides as bifunctional reagents (nucleophilic and electrophilic) for cyclopropanation.

Historically, cyclopropanation has relied on hazardous diazo compounds or stoichiometric zinc waste (Simmons-Smith). Recently, Michael-Initiated Ring Closure (MIRC) cascades using benzyl halides have emerged as powerful alternatives. These cascades are typically driven by1[1] or 2[2].

Despite their utility, the unique reactivity of the benzyl moiety can lead to specific, yield-limiting side reactions. This guide dissects the causality behind these deviations and provides field-proven, self-validating protocols to ensure experimental success.

Mechanistic Primer & Pathway Deviation

To troubleshoot effectively, one must understand the competing kinetic pathways. In a standard phosphine-catalyzed system, the catalyst attacks the benzyl halide to form a phosphonium salt, which is deprotonated to a phosphorus ylide. This ylide undergoes a Michael addition with an alkene, followed by an intramolecular


 displacement that ejects the catalyst and closes the cyclopropane ring.

Deviations occur when intermediates are intercepted by solvent, unreacted starting materials, or when the activation energy for ring closure is too high.

G BH Benzyl Halide PhosSalt Phosphonium Salt BH->PhosSalt + Phosphine Homocoupling Homocoupling Byproduct (Bibenzyl) BH->Homocoupling SET / Radical Pathway Solvolysis Solvolysis Byproduct (Benzyl Ether) BH->Solvolysis Nucleophilic Solvent (ROH) Phosphine Phosphine Catalyst Ylide Phosphorus Ylide PhosSalt->Ylide Base / -HX Zwitterion Zwitterionic Adduct Ylide->Zwitterion + Alkene (Michael Addn) Wittig Wittig Olefination (Alkene Byproduct) Ylide->Wittig + Carbonyl Impurity Alkene Electron-Deficient Alkene (e.g., Fumarate) Zwitterion->Phosphine Catalyst Regeneration Cyclopropane Cyclopropane Product Zwitterion->Cyclopropane Intramolecular Alkylation

Mechanistic pathways of benzyl halide cyclopropanation and competitive side reactions.

Troubleshooting Guide: Common Side Reactions

Q: I am observing significant amounts of bibenzyl (homocoupling) instead of my cyclopropane product. How do I fix this? Causality: Homocoupling is a classic Wurtz-type or radical dimerization side reaction. It occurs when the reactive intermediate (e.g., phosphorus ylide or benzyl radical) reacts with another molecule of the highly electrophilic benzyl halide rather than the target alkene. This is exacerbated by a low concentration of the Michael acceptor. Solution: Implement a slow-addition protocol. Syringe-pump the benzyl halide into the reaction mixture over 2–4 hours. Ensure the electron-deficient alkene is present in a slight stoichiometric excess (1.2–1.5 equiv) to outcompete the homocoupling pathway.

Q: My reaction stalls, yielding only the acyclic Michael adduct. Why is the ring closure failing? Causality: The MIRC cascade requires the initial conjugate addition to be followed immediately by intramolecular alkylation. If the leaving group on the benzyl moiety is too poor (e.g., chloride at low temperatures), the activation barrier for the


 ring closure becomes insurmountable, causing the acyclic zwitterion or enolate to accumulate and eventually quench upon workup.
Solution:  Switch your substrate from a benzyl chloride to a benzyl bromide or iodide. The weaker C–Br and C–I bonds significantly lower the transition state energy for ring closure. Additionally, ensure your base is strong enough (e.g., switching from 

to

) to maintain the nucleophilicity of the intermediate.

Q: I am detecting benzyl ethers in my GC-MS/NMR analysis. Where are these coming from? Causality: Benzyl halides are highly susceptible to nucleophilic substitution (


 and 

). If the reaction is run in alcoholic solvents under basic conditions,3[3]. Solution: Strictly avoid nucleophilic solvents. Transition to rigorously dried, non-nucleophilic polar aprotic solvents such as Toluene, THF, or DCM.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating how specific variables suppress byproducts[1].

CatalystBaseSolventCyclopropane Yield (%)Major Byproduct / Observation

(10 mol%)

TolueneTraceUnreacted starting materials

(10 mol%)

Toluene50%Acyclic intermediate accumulation

(10 mol%)

Toluene 85% Clean conversion (Optimized)

(10 mol%)

Methanol< 10%Benzyl methyl ether (Solvolysis)
None

Toluene0%Bibenzyl (Homocoupling)

Standardized Experimental Protocol (Self-Validating)

To ensure trustworthiness and reproducibility, the following protocol for the Phosphine-Catalyzed Cross-Coupling of Benzyl Halides and Fumarates incorporates built-in diagnostic checkpoints. If a validation step fails, halt the experiment and troubleshoot before proceeding.

Workflow Step1 1. Reagent Preparation Dry solvents, degas system Step2 2. Reagent Mixing Add Benzyl Halide + Alkene Step1->Step2 Val1 Validation: Karl Fischer < 50 ppm H2O Step1->Val1 Step3 3. Catalyst Addition Dropwise addition of Phosphine Step2->Step3 Step4 4. Reaction Incubation Stir at 60°C for 24h Step3->Step4 Val2 Validation: Transient yellow color (Ylide) Step3->Val2 Step5 5. Purification Column Chromatography Step4->Step5 Val3 Validation: TLC confirms SM consumption Step4->Val3 Val4 Validation: 1H NMR upfield multiplets (1.5-3 ppm) Step5->Val4

Step-by-step experimental workflow with integrated self-validation checkpoints.

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with inert gas (Argon/Nitrogen).

    • Self-Validation: Perform a Karl Fischer titration on your anhydrous toluene; moisture must be < 50 ppm to prevent ylide hydrolysis.

  • Reagent Mixing: To the Schlenk tube, add benzyl bromide (1.0 equiv, 0.2 mmol), dimethyl fumarate (1.2 equiv, 0.24 mmol), and anhydrous

    
     (1.5 equiv, 0.3 mmol) in 1.0 mL of toluene.
    
  • Catalyst Addition: Slowly add

    
     (10 mol%, 0.02 mmol) via a microsyringe at room temperature.
    
    • Self-Validation: Look for a transient yellow/orange hue in the solution. This visual cue confirms the successful in situ generation of the active phosphorus ylide.

  • Incubation: Seal the tube and heat the reaction mixture to 60 °C for 24 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The UV-active spot corresponding to the benzyl bromide (

      
      ) should completely disappear, replaced by a lower 
      
      
      
      product spot.
  • Workup & Purification: Quench the reaction with water, extract with ethyl acetate (3 × 5 mL), dry over

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    
    • Self-Validation: Obtain a

      
       NMR spectrum of the isolated product. The definitive hallmark of successful cyclopropanation is the appearance of upfield multiplets between 1.5 ppm and 3.0 ppm , corresponding to the highly shielded cyclopropane ring protons, alongside the complete absence of starting vinylic protons.
      

Frequently Asked Questions (FAQs)

Q: Why is my enantioselectivity low when using chiral secondary amines with benzyl chlorides? A: In organocatalytic MIRC cascades, the stereocenter is established during the initial Michael addition of the benzyl chloride carbanion to the iminium ion. Low enantiomeric excess (ee) usually indicates background, uncatalyzed racemic Michael addition. To suppress this, lower the reaction temperature to -20 °C and ensure the chiral amine catalyst is sterically demanding enough (e.g., using bulky diarylprolinol silyl ethers) to effectively shield one face of the iminium intermediate[2].

Q: Can I use electron-rich alkenes with this method? A: No. The fundamental initiation step relies on a conjugate (Michael) addition. Electron-rich alkenes lack the necessary LUMO lowering required to react with the ylide or carbanion. Attempting this will lead exclusively to benzyl halide decomposition or homocoupling.

Q: Why is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 preferred over 

in the phosphine-catalyzed variants?
A: Trialkylphosphines like

are significantly more nucleophilic than triarylphosphines. This facilitates a much faster

attack on the benzyl halide to form the phosphonium salt. Furthermore, the resulting alkyl-substituted ylides are more reactive toward challenging Michael acceptors, preventing the reaction from stalling.

References

  • Yan, T., Babu, K. R., Wu, Y., & Tang, Y. "Phosphine-Catalyzed Cross-Coupling of Benzyl Halides and Fumarates." Organic Letters, American Chemical Society, 2021.[Link]

  • Meazza, M., Ashe, M., Shin, H. Y., Yang, H. S., Mazzanti, A., Yang, J. W., & Rios, R. "Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides." The Journal of Organic Chemistry, American Chemical Society, 2016.[Link]

  • "Development of the 'Diverted Heck' Reaction for the Synthesis of Five-Membered Rings." ETH Zurich Research Collection, 2021. [Link]

Sources

Optimizing reaction conditions for benzylation of carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for benzylation of carboxylic acids Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational Subject: Optimization, Troubleshooting, and Protocol Refinement Ticket Priority: High (Research Critical)

Welcome to the Advanced Synthesis Support Module. This guide addresses the common failure modes and optimization strategies for converting carboxylic acids to benzyl esters. Unlike standard textbook procedures, this documentation focuses on the causality of failure and the mechanistic levers available to correct it.

Strategic Decision Matrix: Selecting the Right Protocol

Before optimizing a failing reaction, ensure you are using the correct method for your substrate's sensitivity profile.

BenzylationDecisionTree Start Substrate Analysis AcidBaseStable Is substrate Acid/Base Stable? Start->AcidBaseStable BaseSensitive Base Sensitive / Enolizable Protons? AcidBaseStable->BaseSensitive No MethodA Method A: Standard Alkylation (Cs2CO3 + BnBr) AcidBaseStable->MethodA Yes (Robust) AcidSensitive Acid Sensitive (e.g., Boc groups)? BaseSensitive->AcidSensitive No MethodB Method B: Steglich Coupling (DCC/EDC + BnOH) BaseSensitive->MethodB Yes (Avoid Base) AcidSensitive->MethodA No (Can tolerate Base) MethodC Method C: Dudley Reagent (Neutral Thermal) AcidSensitive->MethodC Yes (Neutral pH)

Figure 1: Decision matrix for selecting the optimal benzylation protocol based on substrate stability.

Module A: The "Cesium Effect" Protocol (Standard Alkylation)

Context: The reaction of a carboxylic acid with benzyl bromide (BnBr) using a base is the most common method. However, using weak bases (NaHCO₃) often leads to slow kinetics, while strong bases (NaH) can cause racemization or side reactions.

The Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF. Why: The "Cesium Effect" arises from the large ionic radius of Cs⁺. In aprotic solvents like DMF, Cs⁺ forms a loose ion pair with the carboxylate anion, leaving the oxygen "naked" and highly nucleophilic. This significantly accelerates the Sɴ2 displacement of the bromide [1].

Optimized Protocol
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 mins.

    • Note: Evolution of CO₂ gas indicates deprotonation.

  • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.

    • Safety: BnBr is a potent lachrymator.[1] Handle only in a fume hood.

  • Reaction: Stir at RT. If sluggish after 2 hours, heat to 60°C.

  • Quench (Critical Step): To remove excess BnBr, add a secondary amine (e.g., dimethylamine or morpholine, 0.5 equiv) and stir for 30 mins. This converts toxic BnBr into a water-soluble ammonium salt, simplifying purification [2].

FAQ: Method A

Q: My product is co-eluting with excess benzyl bromide on the column. How do I separate them? A: Do not rely on chromatography for this separation. Use the "Quench" step described above. By converting excess BnBr to a charged ammonium salt in situ, it will wash away into the aqueous layer during extraction, leaving pure benzyl ester in the organic phase.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If your substrate has a phenol or an enolizable ketone, you may be observing C-alkylation or O-alkylation of the phenol instead of the acid.

  • Fix: Switch to a solvent that promotes hard-hard interactions (like acetone) or protect the phenol first. However, Cs₂CO₃ generally favors O-alkylation of the carboxylate due to the naked anion effect.

Module B: Steglich Esterification (Coupling)

Context: Used when the substrate cannot tolerate the basic conditions of Method A, or when Benzyl Alcohol (BnOH) is preferred over the bromide.

The Mechanism & Failure Mode: The reaction relies on DCC activating the acid to an O-acylisourea.[2]

  • Success: DMAP attacks this intermediate, forming an active amide, which is then intercepted by Benzyl Alcohol.

  • Failure: If DMAP is absent or the alcohol is sterically hindered, the O-acylisourea undergoes an intramolecular rearrangement to form N-acylurea —a stable, dead-end byproduct that is difficult to separate [3].

SteglichMechanism cluster_Success Pathway A: Success (Catalytic DMAP) cluster_Failure Pathway B: Failure (No Catalyst/Heat) Acid Carboxylic Acid + DCC Inter O-Acylisourea (Reactive Intermediate) Acid->Inter Active N-Acylpyridinium (Active Species) Inter->Active + DMAP (Fast) Byproduct N-Acylurea (Dead-end Byproduct) Inter->Byproduct 1,3-Rearrangement (If slow/warm) Product Benzyl Ester + DCU (Urea) Active->Product + BnOH

Figure 2: The kinetic competition in Steglich esterification. Pathway A is desired; Pathway B is the common failure mode.

Optimized Protocol
  • Setup: Dissolve Acid (1.0 equiv), Benzyl Alcohol (1.1 equiv), and DMAP (10 mol%) in DCM.

  • Temperature Control: Cool the mixture to 0°C in an ice bath.

    • Why: Low temperature suppresses the 1,3-rearrangement (Pathway B) while allowing the DMAP-catalyzed pathway to proceed.

  • Addition: Add DCC (1.1 equiv) dissolved in DCM dropwise.

  • Workup: Filter off the precipitated DCU urea. Wash the organic layer with 0.5N HCl (to remove DMAP) and then NaHCO₃.

FAQ: Method B

Q: I have a stubborn white solid in my crude oil that won't dissolve. What is it? A: This is likely Dicyclohexylurea (DCU). It is notoriously difficult to remove completely.

  • Fix: Triturate your crude product with cold ether or acetone and filter again.[3] Alternatively, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and washes away during extraction.

Module C: The Dudley Reagent (Sensitive Substrates)

Context: For substrates that are sensitive to both acid (e.g., acetals, Boc groups) and base (e.g., Fmoc, epimerizable centers), the Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) provides a neutral, thermal benzylation route [4].

Mechanism: The reagent decomposes upon heating to release a benzyl cation (or equivalent) which is trapped by the carboxylate.

Optimized Protocol
  • Reagent Prep: Can be purchased or made by methylating 2-benzyloxypyridine with methyl triflate.

  • Reaction: Mix Carboxylic Acid (1.0 equiv) and Dudley Reagent (2.0 equiv) in Toluene or Trifluorotoluene.

  • Scavenger: Add MgO (2.0 equiv) as an acid scavenger (optional but recommended for strictly neutral conditions).

  • Conditions: Heat to 80-90°C for 12-24 hours.

  • Workup: Filter through a silica plug to remove pyridinium salts.

FAQ: Method C

Q: Is this method safe for large scale? A: Use caution. The activation often uses Methyl Triflate , which is a powerful alkylating agent and potential neurotoxin. If preparing the reagent in situ, ensure strict safety protocols. For scale-up, pre-formed crystalline salts are safer to handle.

Troubleshooting Summary Table
SymptomProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation or "tight" ion pairing.Switch base to Cs₂CO₃ . Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst if using non-polar solvents.
N-Acylurea Byproduct (Method B) 1,3-rearrangement of intermediate.Ensure reaction starts at 0°C . Increase DMAP load to 10-15 mol%. Add DCC slowly.
Lachrymatory Fumes Excess Benzyl Bromide.[1][4][5][6][7]Quench reaction with dimethylamine or triethylamine before workup to form water-soluble salts.
Racemization Base too strong (Method A) or heat too high.Switch to Method C (Dudley) or use Method A with NaHCO₃ (weaker base) at room temperature.
Product is an Oil/Waxy Solid Residual solvent or DCU contamination.High vacuum drying (>12h). If Method B, triturate with cold ether to crash out residual DCU.
References
  • The Cesium Effect: Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). "Cesium carboxylates in synthesis. A convenient and efficient method for the synthesis of macrocyclic lactones." The Journal of Organic Chemistry. Link

  • Scavenging Benzyl Halides: BenchChem Technical Support. (2025).[8] "Optimization of reaction conditions for benzylation." Link

  • Steglich Rearrangement: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link

  • Dudley Reagent: Poon, K. W. C., & Dudley, G. B. (2006). "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." The Journal of Organic Chemistry. Link

Sources

How to remove residual benzyl bromide from a reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removal of Residual Benzyl Bromide (BnBr)

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of benzylation reactions. While benzyl bromide (BnBr) is an excellent electrophile for protecting alcohols, amines, and carboxylic acids, removing the unreacted excess is a notorious bottleneck in downstream purification.

This guide provides field-proven, mechanistically grounded solutions to eliminate residual BnBr from your reaction mixtures, ensuring clean baselines for chromatography and preventing catalyst poisoning in subsequent steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is benzyl bromide so difficult to separate from my product using standard silica gel chromatography? A: Benzyl bromide is highly lipophilic and lacks strongly polar functional groups, meaning it elutes very quickly on normal-phase silica gel (typically exhibiting an


 of ~0.9 to 1.0 in 100% hexanes)[1]. If your target product is also non-polar, BnBr will frequently co-elute. Furthermore, BnBr is prone to streaking on columns and can slowly hydrolyze into benzyl alcohol during chromatography, creating a secondary impurity that further complicates separation[2].

Q2: I tried removing it on the rotary evaporator, but the smell persists and the NMR still shows the benzylic singlet at ~4.5 ppm. Why? A: Benzyl bromide has a relatively high boiling point of approximately 198 °C at atmospheric pressure[3]. Standard rotary evaporation (typically reaching 10–20 mbar at 40 °C) is insufficient to volatilize it. Furthermore, BnBr is a potent lachrymator and alkylating agent; heating it excessively without a high-vacuum setup not only degrades sensitive products but also poses a severe inhalation and exposure hazard in the laboratory[4].

Q3: What is the most reliable method to remove excess BnBr without relying on chromatography? A: The industry standard is Chemical Quenching . By introducing a highly nucleophilic, water-soluble scavenger to the crude mixture, you can force an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reaction that converts the lipophilic BnBr into a highly polar, ionic salt. This salt can then be effortlessly washed away during a standard aqueous extraction. The two most effective reagents for this are Thiourea  and Triethylamine (TEA) .

Q4: How does the Thiourea quench work mechanistically? A: Thiourea acts as a potent sulfur nucleophile. It attacks the benzylic carbon of BnBr, displacing the bromide ion to form an S-benzyl isothiouronium bromide salt[5]. Because this resulting salt is highly ionic, its solubility profile completely inverts compared to the starting BnBr. It will either precipitate out of non-polar organic solvents (allowing for simple filtration) or partition entirely into the aqueous phase during liquid-liquid extraction[6].

Q5: My target molecule contains sensitive functional groups that might react with nucleophilic quenchers. What are my alternatives? A: If chemical quenching risks degrading your product, you must rely on physical removal.

  • High Vacuum Distillation: Use a Kugelrohr apparatus at <1 torr to distill off the BnBr if your product is a non-volatile solid or high-boiling oil[1].

  • Azeotropic Evaporation: Repeatedly dissolve the crude mixture in toluene or heptane and evaporate under reduced pressure; BnBr forms a very weak pseudo-azeotrope that can slowly be pulled off[6].

  • Polymer-Supported Scavengers: Add a polymer-bound amine or thiol resin to the mixture. The resin alkylates the BnBr, and the solid beads are simply filtered off, leaving the product untouched[6].

Quantitative Data: Comparison of Quenching Strategies

To select the optimal quenching strategy, compare the reaction causality and byproduct profiles in the table below:

Quenching AgentMechanism of ActionResulting ByproductByproduct SolubilityBest Use Case
Thiourea ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

attack by sulfur
S-benzyl isothiouronium bromideHighly water-soluble; insoluble in ether/hexanes.Standard benzylation reactions; highly effective and rapid.
Triethylamine (TEA)

attack by nitrogen
Benzyltriethylammonium bromideWater-soluble.When basic conditions are tolerated; forms a clean quaternary salt[7].
Ethanolamine

attack by primary amine
N-benzyl ethanolamine derivativesSoluble in acidic water (1M HCl wash required).When thiourea is unavailable; the hydroxyl group adds polarity[8].
Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Do not proceed to the next step until the validation criteria are met. Safety Note: All procedures must be conducted in a fume hood due to the lachrymatory nature of BnBr[4].

Protocol A: The Thiourea Quench Method

Use this protocol for robust, neutral, or slightly acidic products.

  • Preparation: To the crude reaction mixture (typically in DMF, THF, or DCM), add 1.5 to 2.0 equivalents of thiourea relative to the estimated excess of benzyl bromide[5].

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. If the solvent is non-polar (e.g., diethyl ether), you may observe a white precipitate forming. This is the S-benzyl isothiouronium salt[6].

  • Validation Check: Spot the crude mixture on a TLC plate alongside a pure BnBr standard. Elute with 100% hexanes. Visualize under a UV lamp (254 nm). Self-Validation: The reaction is complete only when the high-

    
     BnBr spot completely disappears.
    
  • Workup:

    • If a heavy precipitate has formed, filter the mixture through a cotton-plugged funnel to remove the bulk of the salt[6].

    • Concentrate the filtrate, redissolve in an organic solvent (e.g., EtOAc or diethyl ether), and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (3x) and brine (1x). The remaining ionic isothiouronium salt will partition into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the BnBr-free crude product.
    
Protocol B: The Triethylamine (TEA) Quench Method

Use this protocol if your product is stable to basic conditions.

  • Preparation: Dissolve the crude, impure compound in a suitable solvent (e.g., THF or DCM). Add an excess of triethylamine (TEA) (typically 2-3 equivalents relative to the excess BnBr)[7].

  • Reaction: Stir the mixture at room temperature or gently heat to 40 °C. The TEA will attack the BnBr, forming benzyltriethylammonium bromide[6].

  • Validation Check: Monitor by TLC (as described in Protocol A) until the BnBr spot is fully consumed[7].

  • Workup: Evaporate the volatile THF/DCM and excess TEA under reduced pressure. Partition the resulting residue between water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate)[6].

  • Isolation: The quaternary ammonium salt is highly water-soluble and will be removed in the aqueous wash. Dry and concentrate the organic layer.

Workflow Visualization

BnBr_Removal Start Crude Reaction Mixture (Contains Excess BnBr) Decision Is the product sensitive to nucleophiles or bases? Start->Decision Path_Yes Yes: Physical Removal Decision->Path_Yes Yes Path_No No: Chemical Quenching Decision->Path_No No Vacuum High Vacuum Distillation (e.g., Kugelrohr at <1 torr) Path_Yes->Vacuum Resin Polymer-Supported Scavenger Resins Path_Yes->Resin Thiourea Thiourea Quench (Forms Isothiouronium Salt) Path_No->Thiourea Amine Amine Quench (TEA) (Forms Ammonium Salt) Path_No->Amine Workup Aqueous Extraction (Partitions salts to aqueous layer) Thiourea->Workup Amine->Workup Pure Pure Organic Product (BnBr-Free) Workup->Pure

Caption: Workflow decision tree for the removal of residual benzyl bromide from reaction mixtures.

References
  • "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate. Available at:[Link]

  • "Benzyl Chloride removal?" Reddit - r/chemistry. Available at:[Link]

  • "separating benzyl bromide" Reddit - r/chemistry. Available at:[Link]

  • "Removing Benzyl bromide" ResearchGate. Available at:[Link]

  • "Working with Hazardous Chemicals" Organic Syntheses. Available at:[Link]

  • "Fluorescent PET sensors for oxoanions..." PERKIN - RSC Publishing. Available at:[Link]

Sources

Stability issues and proper storage of Benzyl 1-bromocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to address the nuanced reactivity of Benzyl 1-bromocyclopropane-1-carboxylate (CAS: 2096442-81-6) [1]. This bifunctional building block presents a unique chemical tension: it combines a highly electrophilic benzyl ester with a strained, halogenated cyclopropyl system. Understanding the causality behind its degradation pathways is critical for preventing yield loss and side reactions during complex drug development workflows.

Stability Matrix & Quality Control Parameters

To maintain scientific integrity, your storage and handling protocols must be guided by quantitative thresholds. The following table summarizes the stability profile of this compound and provides self-validating analytical indicators to verify material integrity before use.

ParameterOptimal ConditionDegradation TriggerAnalytical Indicator (Self-Validation)
Thermal Stability

-20°C
> 60°C (Prolonged)Broadening of cyclopropyl multiplets (

1.5–1.8 ppm) in

H-NMR
Moisture Tolerance < 10 ppm H

O
Ambient Humidity (>40% RH)Appearance of broad singlet at

12.0 ppm (COOH) in

H-NMR
Photostability Amber Vial (0 Lux)Direct UV/SunlightDiscoloration (Yellowing due to Br

radical formation)
pH Stability pH 6.0 – 7.5pH > 10 or pH < 2Premature loss of

5.2 ppm (benzyl CH

) singlet in

H-NMR
Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why is my this compound degrading into a white precipitate during benchtop storage? Expert Insight (Causality): The white precipitate is 1-bromocyclopropanecarboxylic acid, formed via moisture-induced hydrolysis. While standard benzyl esters are moderately stable, the


-bromine atom in this molecule is highly electronegative. It exerts a strong inductive pull (-I effect) on the adjacent carbonyl carbon, significantly increasing its electrophilicity. This makes the ester highly susceptible to nucleophilic attack by ambient water.
Resolution:  Never store this compound on the benchtop. Transition to the strict anhydrous storage workflow detailed in Protocol A .

Q2: I attempted a standard Pd/C catalytic hydrogenation to remove the benzyl ester, but my product mass is completely wrong and lacks a halogen. What happened? Expert Insight (Causality): Catalytic hydrogenation (H


, Pd/C) is the classic method for benzyl ester cleavage[2]. However, palladium inserts readily into the C-Br bond. Under a reductive hydrogen atmosphere, proto-debromination outcompetes ester cleavage. You have inadvertently synthesized cyclopropanecarboxylic acid.
Resolution:  To selectively cleave the benzyl ester while preserving the 1-bromo moiety, you must abandon reductive methods. Utilize the mild saponification methodology outlined in Protocol B .

Q3: During a palladium-catalyzed cross-coupling using this building block, I observe significant ring-opened byproducts. How can I prevent cyclopropane fragmentation? Expert Insight (Causality): The 1-bromocyclopropyl system is highly strained. Upon oxidative addition of Palladium into the C-Br bond, the resulting intermediate cannot undergo standard


-hydride elimination (due to Bredt's rule analogs in cyclopropanes), but it can undergo 

-carbon elimination (ring opening) if the subsequent transmetalation step is too slow[3]. Resolution: Accelerate the transmetalation step to outcompete the unimolecular ring-opening pathway. Utilize electron-rich, bulky phosphine ligands (e.g., RuPhos or XPhos) and maintain reaction temperatures strictly below 80°C.
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Anhydrous Aliquoting and Long-Term Storage

This protocol ensures the compound remains free from moisture-induced hydrolysis.

  • Preparation: Transfer the sealed bulk bottle of this compound into an inert glovebox (Argon or N

    
     atmosphere, H
    
    
    
    O < 1 ppm).
  • Aliquoting: Dispense the required operational volumes into pre-dried, amber glass vials. Causality: Amber glass prevents UV-induced homolytic cleavage of the C-Br bond.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Remove from the glovebox and immediately wrap the caps in Parafilm.

  • Self-Validation Step: Weigh the vial before and after purging/sealing. A stable mass confirms no moisture condensation has occurred. Run a baseline

    
    H-NMR (CDCl
    
    
    
    ); the presence of a sharp singlet at
    
    
    5.2 ppm (benzyl CH
    
    
    ) and multiplets at
    
    
    1.5–1.8 ppm (cyclopropyl CH
    
    
    ) confirms absolute integrity.
  • Storage: Store all aliquots at -20°C in a desiccator.

Protocol B: Selective Benzyl Ester Saponification (LiOH Method)

This protocol selectively removes the benzyl protecting group without triggering nucleophilic substitution or elimination of the cyclopropyl bromide.

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF : Methanol : H

    
    O. Chill to 0°C in an ice bath.
    
  • Reaction Initiation: Dissolve the ester (1.0 eq) in the chilled solvent. Slowly add LiOH·H

    
    O (1.2 eq) dropwise. Causality: LiOH is a milder base than NaOH/KOH, preventing base-induced Favorskii-type ring modifications.
    
  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The UV-active starting material (R

    
    
    
    
    
    0.6) will disappear. The product will remain stuck at the baseline, validating that the carboxylate salt has formed.
  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove the benzyl alcohol byproduct.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify to pH 2 using 1M HCl. Extract the newly formed 1-bromocyclopropanecarboxylic acid with Ethyl Acetate (3x).

  • Final Validation: Post-extraction

    
    H-NMR must show the complete loss of the 
    
    
    
    5.2 ppm singlet (successful deprotection) while retaining the
    
    
    1.5–1.8 ppm cyclopropyl signals (intact bromocyclopropane ring).
Visualizations

Degradation A Benzyl 1-bromocyclopropane -1-carboxylate B Ambient Moisture A->B C UV/Light Exposure A->C D Pd/C + H2 (Deprotection) A->D E Ester Hydrolysis (Acid Formation) B->E Nucleophilic Attack F C-Br Bond Cleavage (Radical Degradation) C->F Photolysis G Reductive Debromination (Loss of Halogen) D->G Side Reaction

Mechanistic degradation pathways of this compound.

StorageWorkflow S1 Glovebox Transfer S2 Aliquot into Amber Vials S1->S2 S3 Argon Backfill S2->S3 S4 Parafilm Seal S3->S4 S5 Store at -20°C S4->S5

Self-validating anhydrous storage workflow for halocyclopropyl esters.

References
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Gagnon, A. et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry. URL:[Link]

Sources

CycloPro: Technical Support & Troubleshooting Center for Diastereoselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CycloPro Technical Support Center. Designing and executing highly diastereoselective cyclopropanations requires precise control over reaction kinetics, transition-state geometry, and reagent stability. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting steps, self-validating experimental protocols, and quantitative benchmarks for functionalized cyclopropane synthesis.

Core Methodology Selection

Selecting the correct cyclopropanation pathway is the foundational step in managing diastereoselectivity. The decision matrix below outlines the optimal synthetic routes based on the electronic and structural nature of your alkene substrate.

CyclopropanationWorkflow Start Identify Alkene Substrate Allylic Allylic/Homoallylic Alcohol (Directing Group Present) Start->Allylic E_Deficient Electron-Deficient Alkene (Michael Acceptor) Start->E_Deficient Unfunctionalized Unfunctionalized or Electron-Rich Alkene Start->Unfunctionalized SS_Rxn Simmons-Smith Reaction (Zn/CH2I2) Allylic->SS_Rxn Hydroxyl Directing Effect MIRC_Rxn Michael-Initiated Ring Closure (MIRC) E_Deficient->MIRC_Rxn Nucleophilic Addition Diazo_Rxn Transition-Metal Catalysis (Rh/Cu + Diazo) Unfunctionalized->Diazo_Rxn Metal-Carbene Transfer Syn_Product High Syn-Diastereoselectivity (Directed) SS_Rxn->Syn_Product Trans_Product High Trans-Diastereoselectivity (Thermodynamic/Steric) MIRC_Rxn->Trans_Product Endo_Exo Tunable Endo/Exo Selectivity (Ligand/Steric Control) Diazo_Rxn->Endo_Exo

Workflow for selecting diastereoselective cyclopropanation methods based on substrate.

Troubleshooting & FAQs

Q1: I am running a Simmons-Smith cyclopropanation on an allylic alcohol, but my syn/anti diastereomeric ratio (dr) is poor. How can I improve the syn-selectivity? A: The Simmons-Smith reaction relies heavily on the hydroxyl group to direct the zinc carbenoid delivery to the same face (syn) of the alkene (1)[1]. Poor dr usually stems from competing background reactions or the disruption of the zinc-alkoxide intermediate.

  • Causality & Fix: Ensure strictly anhydrous conditions. Traces of water hydrolyze the Furukawa reagent (Et₂Zn/CH₂I₂), generating non-directed reactive species. To fix this, pre-mix the allylic alcohol with a stoichiometric amount of Et₂Zn to form the zinc alkoxide before adding the CH₂I₂. This ensures the carbenoid forms directly at the directing group, maximizing syn-delivery and taking advantage of the rigid transition state (2)[2].

Q2: When using secondary diazoacetamides with Rh₂(OAc)₄ for cyclopropanation, I observe massive carbene dimerization rather than the desired cyclopropane. What is going wrong? A: Carbene dimerization is a classic competing pathway in the transition-metal catalyzed decomposition of diazo compounds, particularly with less sterically hindered secondary diazoacetamides (3)[3].

  • Causality & Fix: The rate of the metal-carbene reacting with another unreacted diazo molecule is outcompeting the rate of alkene trapping.

  • Action: Switch to a slow-addition protocol. Introduce the diazo compound via a syringe pump over 3 hours into a solution containing a large excess (5 equivalents) of the alkene trap at 25 °C (3)[3]. This keeps the steady-state concentration of the diazo compound extremely low, favoring highly diastereoselective (often endo) intermolecular cyclopropanation over dimerization.

Q3: In my Michael-Initiated Ring Closure (MIRC) using a vinyl selenone, I am getting a racemic mixture despite using a chiral organocatalyst. Why? A: MIRC reactions are powerful for synthesizing heavily functionalized cyclopropanes, but stereocontrol depends entirely on the rigidity of the transition state during the initial conjugate addition (4)[4].

  • Causality & Fix: If you are using an unsubstituted cyanoacetate as the nucleophile, the intermediate enolate may lack the necessary steric bulk to lock the conformation, leading to poor facial selectivity.

  • Action: Switch to an

    
    -substituted cyanoacetate or utilize a bifunctional thiourea catalyst that simultaneously activates both the Michael acceptor (via H-bonding) and the pronucleophile. This dual activation rigidifies the transition state, restoring high diastereo- and enantioselectivity (4)[4].
    

Validated Experimental Protocols

Protocol A: Directed Diastereoselective Simmons-Smith Cyclopropanation

This protocol utilizes the hydroxyl directing effect to achieve >20:1 syn-diastereoselectivity.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Alkoxide Formation: Cool the reaction mixture to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise. Stir for 15 minutes to quantitatively generate the zinc alkoxide intermediate. Causality: Pre-forming the alkoxide prevents unselective background cyclopropanation.

  • Carbenoid Generation: Add diiodomethane (2.0 equiv) dropwise.

    • Self-Validating Check: The solution should remain clear and homogeneous. If a white precipitate forms immediately, your reagents or glassware are contaminated with moisture (indicating ZnO formation), and the reaction will yield poor diastereoselectivity.

  • Propagation: Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Rhodium-Catalyzed Diastereoselective Cyclopropanation with Diazoacetamides

This protocol suppresses carbene dimerization to yield endo-azabicyclo[3.1.0]hexane derivatives.

  • Preparation: In a flame-dried round-bottom flask, dissolve the alkene trap (e.g., N-Boc-pyrroline, 5.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Diazo Loading: Dissolve the secondary diazoacetamide (1.0 equiv) in CH₂Cl₂ (0.1 M) in a separate gas-tight syringe.

  • Slow Addition: Using a syringe pump, add the diazo solution to the vigorously stirring catalyst/alkene mixture over 3 hours at 25 °C.

    • Self-Validating Check: N₂ gas evolution (bubbling) should be visible upon each drop entering the solution. If no gas evolves, the rhodium catalyst has been poisoned or the diazo compound has degraded.

  • Completion: Stir for an additional 1 hour post-addition to ensure complete consumption of the carbenoid.

  • Purification: Filter the mixture through a short pad of silica gel to remove the rhodium catalyst. Concentrate and purify via flash chromatography to isolate the endo-cyclopropane product (3)[3].

Quantitative Data Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for the primary cyclopropanation methodologies discussed.

Cyclopropanation MethodOptimal Substrate ScopeTypical Yield (%)Typical Diastereoselectivity (dr)Catalyst / Reagent LoadingOperating Temperature
Directed Simmons-Smith Allylic/Homoallylic Alcohols75–95%>20:1 (syn)2.0 equiv Et₂Zn / CH₂I₂0 °C to 25 °C
Rh-Catalyzed Diazo Transfer Electron-Rich / Unfunctionalized Alkenes51–72%>20:1 (endo)1–5 mol% Rh₂(OAc)₄25 °C (Slow Addition)
Michael-Initiated Ring Closure Electron-Deficient Alkenes (Enones, Selenones)60–90%Highly variable (Catalyst dependent)10–20 mol% Organocatalyst-20 °C to 25 °C

References

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews |[Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions | Organic Chemistry Frontiers |[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives | PMC / ACS |[Link]

  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides | Organic Letters |[Link]

Sources

Solvent and base selection for nucleophilic substitution on benzyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 Last Updated: March 2026 Department: Process Chemistry & Synthesis Support Target Audience: Medicinal Chemists, Process Engineers, R&D Scientists

Executive Summary: The "Jekyll & Hyde" Electrophile

Benzyl halides are staples in organic synthesis due to the versatility of the benzyl group as both a protecting group and a pharmacophore. However, their high reactivity is a double-edged sword. While they undergo rapid


 reactions, they are also prone to 

solvolysis, hydrolysis, and vigorous Friedel-Crafts polymerization (the "black tar" scenario).

This guide provides a logic-driven framework for selecting the optimal solvent/base combination, moving beyond "we used what was on the shelf" to a rational design of experiment (DoE).

Module 1: The Medium (Solvent Selection)

The choice of solvent dictates the reaction mechanism (


 vs. 

) and the "nakedness" of your nucleophile.[1]
Q: Why is my reaction sluggish in Ethanol but violent in DMF?

A: This is the Solvation Effect.

  • Protic Solvents (EtOH, MeOH): Form a "cage" of hydrogen bonds around anionic nucleophiles (e.g., Phenoxide,

    
    ). The nucleophile must shed this solvent shell to attack, raising the activation energy (
    
    
    
    ).
  • Polar Aprotic Solvents (DMF, DMSO, NMP): Solvate cations (

    
    , 
    
    
    
    ) well but leave anions "naked" and highly reactive. This can accelerate
    
    
    rates by 1000x-10,000x compared to protic media [1].
Solvent Selection Matrix
Solvent ClassExamplesBest ForRisk Factor
Polar Aprotic DMF, DMSO, DMAcStandard

.
High speed, difficult substrates.
Difficult workup (high BP); DMSO can act as an oxidant (Swern-type side reactions).
Polar Protic Ethanol, MethanolSolvolysis (

).
Mild conditions for highly reactive substrates.
Nucleophile quenching; slow

rates; competes as a nucleophile (ether formation).
Non-Polar Toluene, DCMPhase Transfer Catalysis (PTC). Scale-up.Requires a catalyst (TBAB, 18-Crown-6) to shuttle ions.
Ketones Acetone, MEKFinkelstein Conditions. Halide exchange.Volatile; Acetone can undergo aldol condensation with strong bases.

Module 2: The Driver (Base Selection)

The base serves two roles: deprotonating the nucleophile and scavenging the acidic byproduct (HX).

Q: When should I use Cesium Carbonate ( ) over Potassium Carbonate ( )?

A: The "Cesium Effect" is real but context-dependent [2].

  • Solubility:

    
     is significantly more soluble in organic solvents (like DMF or MeCN) than 
    
    
    
    .
  • Ion Pairing: The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the nucleophile (e.g., 
    
    
    
    ), making the anion more nucleophilic than when paired with the tighter
    
    
    or
    
    
    .
  • Recommendation: Use

    
     for standard phenols/thiols. Switch to 
    
    
    
    for sterically hindered nucleophiles, macrocyclizations, or when using less polar solvents like Acetonitrile.
Q: Can I use amines (TEA, DIPEA) as bases?

A: Proceed with caution.

  • Risk: Benzyl halides are potent alkylating agents. Tertiary amines will react with benzyl halides to form quaternary ammonium salts (Benzyltriethylammonium halides), consuming your reagent and potentially crashing out of solution [3].

  • Fix: Use inorganic bases (

    
    , 
    
    
    
    ) or sterically bulky bases that cannot alkylate easily, though inorganic bases are generally preferred for O/S-alkylation.

Visualizing the Decision Process

The following logic flow helps determine the starting conditions for your reaction.

ReactionLogic Start Start: Select Nucleophile Nu_Type Nucleophile Type? Start->Nu_Type Acidic Acidic (Phenol, Thiol, Carboxylic Acid) pKa < 12 Nu_Type->Acidic Acidic H Alcohol Aliphatic Alcohol pKa > 15 Nu_Type->Alcohol Weakly Acidic Amine Amine (Primary/Secondary) Nu_Type->Amine Neutral/Basic Base_Weak Weak Inorganic Base (K2CO3, Cs2CO3) Acidic->Base_Weak Solvent_Polar Solvent: Acetone (mild) or DMF (fast) Base_Weak->Solvent_Polar Base_Strong Strong Base Required (NaH, KH, tBuOK) Alcohol->Base_Strong Solvent_Dry Solvent: Anhydrous THF or DMF (Strictly Dry) Base_Strong->Solvent_Dry Base_Aux Auxiliary Base: DIPEA or Inorganic (Watch for Quat Salts) Amine->Base_Aux Control Control: Slow Addition / Cold to prevent over-alkylation Base_Aux->Control

Figure 1: Decision matrix for selecting base and solvent based on nucleophile acidity.

Troubleshooting & FAQs

Scenario 1: "The Black Tar"

Symptom: The reaction mixture turned dark/black, exothermed, and TLC shows a streak at the baseline. Diagnosis: Friedel-Crafts Polymerization . Mechanism: Benzyl halides can self-condense. As the reaction progresses, trace metal ions or generated acid (HX) catalyze the attack of one benzyl ring onto the benzylic position of another. Corrective Action:

  • Dilution: Run the reaction more dilute (0.1 M - 0.2 M).

  • Temperature: Lower the temperature. Benzyl halides are reactive;

    
     to RT is often sufficient.
    
  • Acid Scavenging: Ensure your base is finely ground and in excess to neutralize HX immediately.

Scenario 2: "The Stall"

Symptom: Conversion stops at ~50%. Adding more reagent doesn't help. Diagnosis: Surface Passivation . Mechanism: In heterogeneous reactions (e.g.,


 in Acetone), the byproduct (

or

) precipitates onto the surface of the carbonate base, effectively coating it and stopping reactivity. Corrective Action:
  • Mechanical: Vigorous stirring is non-negotiable.

  • Catalysis: Add a pinch (5-10 mol%) of TBAI (Tetrabutylammonium Iodide) or 18-Crown-6 . This acts as a phase transfer catalyst, solubilizing the carbonate or transporting the nucleophile [4].

Scenario 3: "The Hydrolysis"

Symptom: You isolated Benzyl Alcohol instead of Benzyl Ether. Diagnosis: Wet Solvents/Base . Mechanism: Hydroxide (


) generated from wet base or water in the solvent is a smaller, harder nucleophile than your target and outcompetes it.
Corrective Action: 
  • Dry Solvents: Use anhydrous DMF/THF.

  • Dry Base: Flame-dry

    
     or dry it in an oven at 
    
    
    
    overnight before use. Commercial "anhydrous" bases absorb water rapidly.

Validated Protocols

Protocol A: Standard O-Alkylation (Phenols)

Best for: Synthesis of aryl benzyl ethers.

  • Setup: Flame-dry a round-bottom flask with a magnetic stir bar.

  • Reagents: Add Phenol (1.0 equiv) and

    
     (2.0 equiv) .
    
  • Solvent: Add Acetone (0.5 M concentration). Note: If the substrate is insoluble, use DMF.

  • Addition: Add Benzyl Bromide (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir vigorously at

    
     (reflux for Acetone) for 2-4 hours.
    
  • Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale, avoiding DMF, robust substrates.

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase) in a 1:1 ratio.

  • Base: NaOH or KOH (5-10 equiv, dissolved in the water phase).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv).

  • Process: Dissolve nucleophile and benzyl halide in Toluene. Add to the stirring aqueous base mixture.

  • Mechanism: The TBAB shuttles the hydroxide/nucleophile across the interface, reacting with the benzyl halide in the organic layer.

Reaction Pathway & Side Reactions[1][2][3][4][5]

Understanding the competition between substitution and side reactions is critical for yield optimization.

Mechanism BnX Benzyl Halide (Ph-CH2-X) SN2 SN2 Pathway (Direct Attack) BnX->SN2 Strong Nu Polar Aprotic SN1 SN1 Pathway (Carbocation) BnX->SN1 Weak Nu Polar Protic Product Target Product (Ether/Amine) SN2->Product Cation Benzylic Carbocation (Resonance Stabilized) SN1->Cation Cation->Product + Nu Hydrolysis Benzyl Alcohol (via H2O) Cation->Hydrolysis + H2O Polymer Polymerization (Friedel-Crafts) Cation->Polymer + BnX (Self-reaction)

Figure 2: Mechanistic pathways showing competition between SN2 substitution and SN1-mediated side reactions.

References

  • LibreTexts Chemistry. (2020). Comparison of SN1 and SN2 Reactions. Link

  • PNAS. (2016). Rapid synthesis of cyclic oligomeric depsipeptides... The effect of cesium chloride. Link

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Link

  • Oriental Journal of Chemistry. Application of Magnetic Dicationic Ionic Liquid Phase Transfer Catalyst. Link

Sources

Preventing ring-opening of cyclopropane derivatives under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CP-STAB-2024 Department: Synthetic Methodology & Process Safety Subject: Preventing Ring-Opening of Cyclopropane Derivatives (Acid/Base Protocols)

Executive Summary: The "Spring-Loaded" Substrate

Status: Active Severity: High (Irreversible Structural Loss)

Cyclopropane is thermodynamically unstable but kinetically robust.[1] With a ring strain energy of 27.5 kcal/mol , it behaves less like a saturated alkane and more like an alkene due to the high


-character of its C-C bonds (Walsh orbitals).

The Core Problem: The ring is "spring-loaded."

  • In Acid: The curved "banana bonds" are electron-rich, acting as proton traps. Protonation leads to non-classical carbocations that relieve strain via ring opening.

  • In Base: While simple cyclopropanes are robust, Donor-Acceptor (D-A) cyclopropanes are highly susceptible to nucleophilic attack or deprotonation-induced fragmentation.

This guide provides the protocols to maintain the kinetic barrier against thermodynamic collapse.

Module A: Acidic Conditions (The Primary Threat)

Issue: Electrophilic attack on the ring or


-substituents.
2.1 The Failure Mechanism

Under Brønsted or Lewis acidic conditions, the cyclopropane ring acts as a nucleophile.

  • Edge/Corner Protonation: The acid attacks the C-C bond directly.

  • Carbocation Rearrangement: If a carbocation forms adjacent to the ring (cyclopropylcarbinyl cation), it rearranges to a homoallylic system or cyclobutane at rates approaching diffusion control (

    
    ).
    
2.2 Diagnostic Workflow (Graphviz)

Use this decision tree to determine the safe operating window for your substrate.

AcidStability Start Substrate Assessment CheckSub Is there a Leaving Group (OH, OTs, X) at alpha-position? Start->CheckSub CheckDonor Are there Electron Donating Groups (EDGs) on the ring? CheckSub->CheckDonor No RiskHigh CRITICAL RISK: Cyclopropylcarbinyl Rearrangement CheckSub->RiskHigh Yes RiskMed MODERATE RISK: Edge Protonation CheckDonor->RiskMed Yes (OR/NR2) Safe LOW RISK: Standard Protocols CheckDonor->Safe No (EWG) Action2 Protocol B: Kinetic Trapping (Low Temp < -40°C) RiskHigh->Action2 Action3 Protocol C: Buffer Lewis Acids (Pyridine/Amine) RiskMed->Action3 Action1 Protocol A: Use Non-Nucleophilic Counter-ions (e.g., TfO-) Safe->Action1

Caption: Decision matrix for handling cyclopropanes in acidic media. High-risk substrates require kinetic control.

2.3 Protocol: Quenching Zinc Carbenoids (Simmons-Smith)

Context: The Simmons-Smith reaction generates ZnI₂ (a Lewis acid) as a byproduct. Improper quenching destroys the newly formed ring.

Standard Operating Procedure (SOP-SS-01):

  • Preparation: Do not pour the reaction mixture directly into water/acid. The sudden hydrolysis generates localized acidic hotspots.

  • The Chelating Quench:

    • Prepare a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) or EDTA .

    • Why? Tartrate chelates Zn²⁺ more strongly than the cyclopropane oxygen (if using allylic alcohols), preventing Lewis-acid catalyzed opening.

  • The Base Buffer:

    • Alternatively, add Pyridine (1.1 equiv relative to Zn) before hydrolysis. This precipitates Zn-pyridine complexes, neutralizing the Lewis acidity.

Module B: Basic/Nucleophilic Conditions

Issue: Ring opening in Donor-Acceptor (D-A) systems.

3.1 The "Push-Pull" Vulnerability

Unfunctionalized cyclopropanes are stable to base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). However, D-A Cyclopropanes  (vicinal donor/acceptor) are susceptible.[2]
  • Mechanism: Deprotonation

    
     to the EWG creates an enolate. The donor group then pushes electron density into the ring, expelling the enolate and breaking the C-C bond (often forming a 1,3-zwitterion or quinone methide derivative).
    
3.2 Quantitative Stability Data
Substrate TypeDominant Failure ModeCritical pH/ConditionPrevention Strategy
Simple Alkyl-Cyclopropane None (Base Stable)Stable > pH 14N/A
Cyclopropyl Ketone Enolization / RacemizationStrong Base (LDA, tBuLi)Use kinetic bases (LiHMDS) at -78°C
Donor-Acceptor (e.g., 2-siloxy-cyclopropanecarboxylate) Nucleophilic Ring OpeningWeak Nucleophiles (Amines, Alcohols)Steric shielding; Avoid Lewis Acid catalysts
Nitro-Cyclopropane Elimination to NitroalkeneMild Base (K₂CO₃)Maintain pH < 9; Non-protic solvents
3.3 Protocol: Protecting D-A Systems

Scenario: You must perform a transformation elsewhere on the molecule without opening the D-A ring.

  • Solvent Selection: Switch to non-polar aprotic solvents (Toluene, DCM). Polar solvents (DMF, DMSO) stabilize the zwitterionic open form, accelerating decomposition.

  • Nucleophile Management:

    • If using amines, use sterically hindered bases (e.g., DIPEA) which cannot attack the ring carbons (Walsh orbitals are sterically accessible but hindered bases are blocked).

    • Causality: The trajectory of nucleophilic attack on a cyclopropane is steep (Sn2-like). Steric bulk raises the activation energy of ring opening significantly.

Module C: The Cyclopropylcarbinyl Rearrangement

Issue: The "Clock" Reaction. The rearrangement of a cyclopropylcarbinyl cation to a homoallyl cation is so fast it is used as a radical clock.

Pathway Visualization (Graphviz):

Rearrangement Cation Cyclopropylcarbinyl Cation TS Bisected Conformation Cation->TS Rotation Trapped Trapped Product (Ring Closed) Cation->Trapped Fast Nucleophile (N3-, CN-) Product Homoallyl Product (Ring Open) TS->Product k ~ 10^8 s^-1

Caption: Competition between nucleophilic trapping (Green) and ring opening (Red).

Prevention Strategy:

  • The "Azide Trap": Use highly reactive nucleophiles (Azide

    
    , Cyanide 
    
    
    
    ) that react faster than the rearrangement rate.
  • Conformational Lock: If possible, design the substrate so the empty p-orbital is perpendicular to the cyclopropane bisecting plane. Rearrangement requires the orbitals to be parallel (bisected conformation).

Troubleshooting & FAQ

Q: I see a "homoallyl" impurity in my NMR after an acid workup. What happened? A: You likely formed a transient carbocation.

  • Fix: Switch from HCl/H₂SO₄ to a buffered quench (Phosphate buffer pH 7). If the reaction requires acid, use TiCl₄ or BF₃·OEt₂ at -78°C , as low temperature favors the kinetic product (ring retention) over the thermodynamic product (ring opening).

Q: Can I use Grignard reagents on a cyclopropyl ester? A: Yes, but beware of the Kulinkovich pathway.

  • Risk:[3][4][5][6] If the Grignard acts as a base rather than a nucleophile, it can generate a magnesiated intermediate that fragments.

  • Fix: Use CeCl₃ (Cerium chloride) to enhance the nucleophilicity of the Grignard reagent, favoring 1,2-addition over deprotonation/ring opening.

Q: My D-A cyclopropane decomposes on Silica Gel chromatography. A: Silica is slightly acidic (Lewis and Brønsted).

  • Fix: Pretreat the silica column with 1% Triethylamine in Hexanes. This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed expansion.

References
  • Simmons-Smith Workup & Zinc Carbenoids

    • Charette, A. B., et al.[7] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes."[7] Org.[3][7][8] Lett.2014 , 16, 1490.[7]

  • Donor-Acceptor Cyclopropane Stability

    • Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis."[1][2] Chem. Rev.2003 , 103, 1197.

  • Cyclopropylcarbinyl Rearrangement Mechanisms

    • Olah, G. A., et al. "The Nature of the Cyclopropylcarbinyl Cation." J. Am. Chem. Soc.[9]1972 , 94, 143.

  • Base-Mediated Ring Opening (Mechanistic Insight)

    • Waser, J. "Ring-Opening Reactions of Donor-Acceptor Cyclopropanes." Chem. Sci.2014, 5, 45.

Sources

Validation & Comparative

Benzyl 1-bromocyclopropane-1-carboxylate vs. methyl 1-bromocyclopropane-1-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl 1-bromocyclopropane-1-carboxylate vs. Methyl 1-bromocyclopropane-1-carboxylate Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of cyclopropane-containing peptidomimetics and 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, the choice between This compound (Bn-BrCP) and Methyl 1-bromocyclopropane-1-carboxylate (Me-BrCP) is a strategic decision governed by protecting group orthogonality rather than core reactivity differences.

While both compounds share the highly strained, electrophilic


-bromo cyclopropyl core—rendering them equally resistant to direct 

substitution—their utility diverges in multi-step synthesis. Me-BrCP is the atom-economical standard for early-phase exploration where base-mediated hydrolysis is acceptable. Bn-BrCP is the superior choice for complex total synthesis or peptide chemistry, offering UV-traceability and cleavage under neutral hydrogenolysis conditions that preserve acid/base-sensitive moieties.
Quick Selection Matrix
FeatureMethyl Ester (Me-BrCP)Benzyl Ester (Bn-BrCP)
Primary Utility Bulk intermediate, Reformatsky reagentLate-stage functionalization, Peptide synthesis
Deprotection Basic Hydrolysis (LiOH/NaOH)Hydrogenolysis (

/Pd-C) or Lewis Acid (

)
Atom Economy HighLower (Benzyl group adds mass)
UV Detectability Low (requires staining/ELSD)High (strong chromophore for HPLC)
Physical State Liquid (BP ~151 °C)Viscous Oil / Low-melting Solid

Chemical Profile & Physical Properties[4][5][6]

PropertyMethyl 1-bromocyclopropane-1-carboxylateThis compound
CAS Number 96999-01-82096442-81-6
Molecular Formula


Molecular Weight 179.01 g/mol 255.11 g/mol
Boiling Point 151 °C (760 mmHg)>250 °C (Predicted); Distillable under high vacuum
Solubility MeOH, EtOH,

, DCM
DCM, EtOAc, Toluene; Limited in MeOH
Stability Volatile; Store cold (2-8°C)Non-volatile; Stable at RT

Core Reactivity Analysis

A. The -Bromo Cyclopropyl Core: A Kinetic Dead End for

Both esters exhibit identical behavior at the


-carbon. The cyclopropane ring introduces significant I-strain (internal strain). The carbon atoms are 

-hybridized (rich in s-character), which shortens and strengthens the C-Br bond.
  • Direct Nucleophilic Substitution (

    
    ): Impossible.  The trajectory required for backside attack is sterically blocked by the ring hydrogens, and the transition state would require immense additional strain.
    
  • Elimination (

    
    ): Impossible.  There are no 
    
    
    
    -hydrogens available for elimination.
  • Implication: Reactivity is exclusively channeled through radical pathways , metal-halogen exchange , or ring-opening events.

B. The Reformatsky Reaction (Primary Application)

The defining application for both esters is the formation of a zinc enolate (Reformatsky reagent) to attack aldehydes, ketones, or imines. This reaction is crucial for synthesizing


-hydroxy esters with a cyclopropyl core.
  • Me-BrCP: Reacts rapidly with activated Zn dust. The resulting enolate is less sterically encumbered, leading to slightly faster kinetics with bulky electrophiles.

  • Bn-BrCP: Reacts with Zn but may require initiation (TMSCl or 1,2-dibromoethane) due to the higher molecular weight and viscosity reducing diffusion at the metal surface. However, the benzyl group provides a "lipophilic handle," making the organozinc intermediate more soluble in non-polar solvents like toluene.

C. Ring Opening & Expansion

Under radical conditions (e.g.,


, AIBN) or specific Lewis acid catalysis, the cyclopropyl ring can open.
  • Regioselectivity: Both esters favor opening to relieve strain, typically generating a radical or cation stabilized by the ester group.

  • Differentiation: The benzyl ester's phenyl ring can participate in

    
    -stacking interactions during radical cyclizations (if tethered), potentially altering diastereoselectivity compared to the methyl ester.
    

Strategic Differentiation: Protecting Group Orthogonality

The choice of ester dictates the downstream synthetic strategy.

Pathway 1: The Methyl Route (Base Labile)

Use Me-BrCP when the target molecule can withstand saponification.

  • Workflow: Reformatsky

    
     Adduct 
    
    
    
    LiOH/THF/H2O
    
    
    Acid.
  • Risk: Strong bases can cause retro-aldol reactions on sensitive

    
    -hydroxy systems or epimerize adjacent stereocenters.
    
Pathway 2: The Benzyl Route (Neutral/Reductive)

Use Bn-BrCP when synthesizing amino acids (ACCs) or complex scaffolds with base-sensitive groups (lactones, epoxides).

  • Workflow: Reformatsky

    
     Adduct 
    
    
    
    
    
    , Pd/C
    
    
    Acid.
  • Advantage: Hydrogenolysis is neutral and occurs at room temperature. It avoids the harsh pH swings of saponification.

  • Alternative: Selective cleavage with

    
     or 
    
    
    
    is possible if the molecule contains alkenes (incompatible with
    
    
    ).

Visualizing the Decision Process

The following diagram illustrates the divergent synthetic pathways and decision nodes for selecting the appropriate ester.

ReactivityComparison Start Target: Cyclopropyl Scaffold Choice Select Ester Source Start->Choice MeEster Methyl Ester (Me-BrCP) Choice->MeEster Standard Route BnEster Benzyl Ester (Bn-BrCP) Choice->BnEster Orthogonal Route Reformatsky Zn-Mediated Reformatsky Reaction MeEster->Reformatsky BnEster->Reformatsky BaseSens Is Product Base Sensitive? Reformatsky->BaseSens Saponification Deprotection: LiOH / NaOH BaseSens->Saponification No Hydrogenolysis Deprotection: H2 / Pd-C BaseSens->Hydrogenolysis Yes (Use Bn) Final Final Acid Product (e.g., ACC Analog) Saponification->Final Hydrogenolysis->Final

Caption: Decision logic for selecting Methyl vs. Benzyl esters based on downstream deprotection requirements.

Experimental Protocols

Protocol A: Synthesis of this compound

Adapted from malonate cyclization methodologies [1, 2].

Rationale: Direct esterification of the acid is preferred over transesterification to avoid equilibrium issues.

  • Reagents: 1-Bromocyclopropane-1-carboxylic acid (1.0 equiv), Benzyl alcohol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve acid and benzyl alcohol in DCM at 0 °C.

    • Add DMAP followed by portion-wise addition of DCC.

    • Stir at 0 °C for 1 h, then warm to RT overnight.

    • Workup: Filter off DCU urea precipitate. Wash filtrate with 1N HCl, sat.

      
      , and brine.
      
    • Purification: Flash chromatography (Hexanes/EtOAc). Benzyl ester elutes later than non-polar impurities but earlier than the free alcohol.

    • Note: The product is UV active (

      
       visualization is easy), unlike the methyl ester which requires 
      
      
      
      stain.
Protocol B: Reformatsky Reaction (General Procedure)

Applicable to both esters, with solvent adjustments.

  • Activation: Suspend Zn dust (1.5 equiv) in anhydrous THF (for Methyl) or Toluene/THF 1:1 (for Benzyl). Activate with TMSCl (0.05 equiv).

  • Addition: Add the bromo-ester (1.0 equiv) and the aldehyde/ketone electrophile (0.9 equiv) dropwise to the refluxing Zn suspension.

    • Critical Step: For Bn-BrCP , maintain a higher dilution (0.2 M) to prevent intermolecular coupling due to slower diffusion.

  • Completion: Reflux for 2-4 h. Monitor by TLC (Methyl: stain; Benzyl: UV).

  • Quench: Cool to 0 °C, quench with 1N HCl (cold). Extract with EtOAc.

Protocol C: Selective Deprotection of Bn-BrCP

Demonstrates the orthogonality advantage [3, 4].

  • Setup: Dissolve the Benzyl ester adduct in MeOH or EtOAc.

  • Catalyst: Add 10 wt% Pd/C (5% loading).

  • Reaction: Stir under

    
     balloon (1 atm) at RT for 2-6 h.
    
  • Workup: Filter through Celite. Concentrate filtrate.

    • Result: Quantitative conversion to the carboxylic acid without affecting other esters (e.g., methyl/ethyl esters elsewhere in the molecule) or base-sensitive lactams.

References

  • Synthesis of 1-Bromo-1-Cyanocyclopropane and Carboxylic Acid Derivatives. Source: Journal of Chemical Research, 2014. Context: foundational synthesis of the bromo-cyclopropyl core from gamma-butyrolactone. URL:

  • Reformatsky Reaction of Methyl 1-Bromocycloalkanoates. Source: Russian Journal of Organic Chemistry, 2014. Context: Detailed kinetics and scope of the zinc insertion into methyl 1-bromocycloalkane-1-carboxylates. URL:

  • Selective Cleavage of Benzyl Ethers and Esters. Source: Organic Chemistry Portal / Synlett. Context: Methodologies for removing benzyl groups using Hydrogenolysis and Lewis Acids (

    
    ).
    URL:
    
  • Formal Nucleophilic Substitution of Bromocyclopropanes. Source: Journal of Organic Chemistry (ACS), 2013. Context: Mechanistic insight into why

    
     fails and how to functionalize the core via alternative pathways.
    URL:
    
  • Product Data: Methyl 1-bromocyclopropanecarboxylate. Source: PubChem CID 50998418.[1] Context: Physical property verification (CAS 96999-01-8). URL:

Sources

Comparison of different cyclopropanation methods like Simmons-Smith vs. carbene addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropanes are privileged structural motifs in drug discovery, offering unique metabolic stability and rigid conformational restriction. This guide compares the two dominant methodologies for their synthesis: the Simmons-Smith (SS) reaction (specifically the Furukawa modification) and Transition Metal-Catalyzed Carbene Transfer (MCCT) using diazo precursors.

While both methods install a methylene bridge across an alkene, they operate through fundamentally different mechanisms, leading to distinct selectivity profiles. The Simmons-Smith reaction is the gold standard for stereospecificity and hydroxyl-directed synthesis , whereas Metal-Catalyzed Carbene Transfer offers superior atom economy and enantioselectivity for unfunctionalized olefins.

Part 1: Mechanistic Deep Dive

Simmons-Smith: The Zinc Carbenoid

The classic Simmons-Smith reaction involves the oxidative addition of zinc into a dihaloalkane (typically


) to form a zinc carbenoid, 

.[1][2][3] The modern Furukawa modification utilizes diethylzinc (

) and diiodomethane (

) to generate the active species (

) homogeneously.
  • Mechanism: Concerted syn-addition.[1]

  • Transition State: "Butterfly" model. The zinc atom coordinates with the alkene

    
    -system (and proximal heteroatoms), delivering the methylene group while simultaneously accepting the iodide leaving group.
    
  • Key Feature: Stereospecificity.[1][3][4][5][6][7] The geometry of the starting alkene (

    
     or 
    
    
    
    ) is strictly retained in the cyclopropane product.[1]

SimmonsSmithMechanism Reagents Reagents Et2Zn + CH2I2 Carbenoid Zinc Carbenoid (Et-Zn-CH2-I) Reagents->Carbenoid -EtI Complex Pre-Reaction Complex Zn coordinates Alkene/OH Carbenoid->Complex + Alkene TS Butterfly Transition State Concerted Methylene Transfer Complex->TS Syn-addition Product Cyclopropane Product + ZnEtI TS->Product Stereospecific

Figure 1: Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction.

Metal-Catalyzed Carbene Transfer (Rh/Cu/Ru)

This method utilizes a transition metal catalyst (commonly Dirhodium(II) carboxylates like


) to decompose a diazo compound (e.g., ethyl diazoacetate, EDA). This generates a transient metal-carbene intermediate.
  • Mechanism: Stepwise or concerted asynchronous addition.

  • Key Feature: The metal-carbene is electrophilic. It reacts rapidly with electron-rich alkenes but can also undergo side reactions (dimerization, C-H insertion).

  • Stereoselectivity: Generally favors the thermodynamically more stable trans (anti) isomer, though chiral ligands can override this to provide high enantioselectivity.

MetalCarbeneCycle Catalyst M-L Catalyst (Rh2, Cu, Ru) Carbene Metal-Carbene [L-M=CR2] Catalyst->Carbene + Diazo Diazo Diazo Precursor (N2=CR2) N2 N2 (Gas) Diazo->N2 byproduct Product Cyclopropane Carbene->Product + Alkene Alkene Alkene Substrate Product->Catalyst Regeneration

Figure 2: Catalytic cycle for Transition Metal-Catalyzed Carbene Transfer.

Part 2: Performance Comparison

Selectivity & Substrate Scope
FeatureSimmons-Smith (Furukawa)Metal-Catalyzed (Rh/Cu + Diazo)
Mechanistic Type Concerted Electrophilic AdditionElectrophilic Carbene Transfer
Stereospecificity Absolute (Retains

geometry)
High (Often favors trans)
Diastereocontrol Hydroxyl-Directed: >99:1 syn for allylic alcohols.Ligand-Controlled: Tunable via catalyst design.
Enantioselectivity Requires stoichiometric chiral additives (difficult).Excellent with chiral catalysts (e.g., Rh-DOSP).
Electronic Bias Reacts best with electron-rich alkenes.Highly sensitive to sterics & electronics.
Chemo-tolerance Tolerates amines, esters, silyl ethers. Acid sensitive.Tolerates acids. Avoids substrates prone to C-H insertion.
Safety & Scalability (Process Chemistry)
ParameterSimmons-Smith (Furukawa)Metal-Catalyzed (Diazo)
Reagent Stability

is pyrophoric .

is toxic/mutagenic.
Diazo compounds are shock-sensitive/explosive .
Thermal Risk Significant exotherm upon mixing

.[1]
Exothermic decomposition of diazo; runaway risk.
Waste Stream High MW waste (Zinc salts). Poor atom economy.Excellent atom economy (

is only byproduct).
Scale-Up Strategy Controlled addition of

at low temp.
Continuous Flow required to manage diazo inventory.[8]

Part 3: Experimental Protocols

Protocol A: Hydroxyl-Directed Cyclopropanation (Simmons-Smith)

Objective: Synthesis of syn-cyclopropyl methanol from an allylic alcohol. Rationale: The Furukawa modification is used for its homogeneity and reproducibility. The hydroxyl group coordinates Zinc, directing the methylene delivery to the syn face.

Reagents:

  • Substrate: Cinnamyl alcohol (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Reagent: Diiodomethane (2.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Cinnamyl alcohol (10 mmol) and dry DCM (50 mL). Cool to -10 °C (ice/acetone bath).

  • Et₂Zn Addition: Add

    
     solution dropwise via syringe over 20 mins. Caution: Pyrophoric. Ensure needle tip is submerged or under inert flow.
    
  • Carbenoid Formation: Maintain -10 °C. Add

    
     dropwise. A white precipitate (ZnI₂) may form initially but should solubilize.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with

    
    ).
    
  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous

    
    . Note: Vigorous gas evolution (ethane) and foaming will occur.
    
  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with saturated

    
    , then brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • Success Indicator: Disappearance of alkene proton signals in

    
     NMR (5.0–6.5 ppm) and appearance of high-field cyclopropane protons (0.1–1.0 ppm).
    
  • Stereo-check: The coupling constant (

    
    ) of ring protons will confirm relative stereochemistry (cis vs trans).
    
Protocol B: Rhodium-Catalyzed Cyclopropanation

Objective: Synthesis of ethyl 2-phenylcyclopropane-1-carboxylate from styrene. Rationale: Uses a catalytic metal to decompose Ethyl Diazoacetate (EDA). Slow addition is critical to prevent EDA dimerization (formation of diethyl fumarate/maleate).

Reagents:

  • Substrate: Styrene (5.0 equiv) - Used in excess to minimize carbene dimerization.

  • Catalyst:

    
     (0.5 mol%)
    
  • Reagent: Ethyl Diazoacetate (EDA) (1.0 equiv)[9]

  • Solvent: DCM or Toluene

Step-by-Step Workflow:

  • Catalyst Loading: Charge a flask with Styrene (50 mmol) and

    
     (0.05 mmol) in DCM (20 mL). Bring to a gentle reflux or 40 °C.
    
  • Slow Addition (Critical): Dissolve EDA (10 mmol) in DCM (10 mL). Load into a syringe pump.

  • Reaction: Add the EDA solution to the stirring catalyst mixture over 4–8 hours . Why? Keeping steady-state diazo concentration low favors reaction with the alkene over reaction with another diazo molecule.

  • Completion: Stir for an additional 1 hour after addition is complete.

  • Workup: Evaporate solvent and excess styrene under reduced pressure.

  • Purification: The residue often contains the product and traces of fumarate/maleate dimers. Purify via silica gel chromatography.

Part 4: Decision Matrix

Use this logic flow to select the appropriate method for your drug candidate.

If your substrate/goal is...Choose MethodWhy?
Allylic Alcohol / Amine Simmons-Smith Chelation control yields single diastereomer (syn).
Simple Alkene (Styrene) Rh-Catalyzed Higher atom economy; easier purification; tunable enantioselectivity.
Acid-Sensitive Group Rh-Catalyzed SS generates Lewis acidic Zn species that can cleave sensitive groups.
Large Scale (>1 kg) Rh-Catalyzed (Flow) Avoids massive zinc waste; flow chemistry mitigates explosion risk of diazo.
Geometry Retention (

-alkene)
Simmons-Smith Strictly stereospecific. Rh-catalysis often isomerizes or favors trans.
References
  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958 , 80, 5323–5324. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide." Tetrahedron, 1968 , 24, 53–58. Link

  • Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003 , 103, 2861–2904. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001 , 58, 1–415. Link

  • Doyle, M. P.; Protopopova, M. N. "Rhodium(II)-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate." Organic Syntheses, 1996 , 73, 13. Link

Sources

Advanced Reagents for Functionalized Cyclopropane Synthesis: Beyond Diazomethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Diazo Dilemma"

Cyclopropanes are ubiquitous in modern drug discovery, valued for their ability to restrict conformation and improve metabolic stability (


 character). Historically, the synthesis of these motifs relied heavily on potentially explosive diazo compounds (e.g., diazomethane) or unstable carbenoids.

This guide evaluates three field-proven alternative reagent classes that circumvent the safety hazards of isolated diazo species while offering distinct chemoselectivity profiles. We move beyond the textbook definitions to compare the Shi Modification (Zinc Carbenoid), Sulfoxonium Ylides (MIRC), and N-Tosylhydrazones (In-situ Diazo Surrogates).

Decision Framework: Selecting the Right Reagent

The choice of reagent is dictated primarily by the electronic nature of the alkene substrate and the required stereochemical outcome.

CyclopropaneDecisionTree Start Substrate Electronic Profile ER Electron-Rich / Neutral (e.g., Styrenes, Enol Ethers) Start->ER Donating Groups ED Electron-Deficient (e.g., Enones, Acrylates) Start->ED Withdrawing Groups Stereo Strict Stereospecificity Required? ER->Stereo Shi Reagent A: Shi Modification (CF3COOZnCH2I) Concerted Transfer ED->Shi High Reactivity Variant Corey Reagent B: Sulfoxonium Ylide (Corey-Chaykovsky) Stepwise MIRC ED->Corey Standard Protocol Stereo->Shi Yes (Retains Geometry) Hydrazone Reagent C: N-Tosylhydrazones (Pd-Catalyzed) Carbene Insertion Stereo->Hydrazone No (Thermodynamic Mix)

Figure 1: Strategic selection of cyclopropanation reagents based on substrate electronics and stereochemical requirements.

Detailed Technical Analysis

Reagent A: The Electrophilic Specialist (Shi Modification)

Reagent Identity: Trifluoroacetoxymethylzinc (


)
Mechanism:  Concerted Electrophilic Carbenoid Transfer

While the classic Simmons-Smith (


) and Furukawa (

) reagents are staples, they often fail with unfunctionalized or sterically hindered alkenes due to low electrophilicity.

The Shi Advantage: By incorporating a trifluoroacetate ligand, the zinc center becomes significantly more Lewis acidic. This enhances the electrophilicity of the carbenoid carbon, allowing it to cyclopropanate even electron-deficient alkenes (which typically resist standard Simmons-Smith conditions) and unactivated olefins with high efficiency.

  • Key Benefit: Stereospecificity.[1][2][3] The reaction is concerted; cis-alkenes yield cis-cyclopropanes exclusively.

  • Limitation: Moisture sensitivity requires strict anhydrous conditions.

Reagent B: The Nucleophilic Specialist (Sulfoxonium Ylides)

Reagent Identity: Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent) Mechanism: Michael-Initiated Ring Closure (MIRC)

This is the method of choice for electron-deficient substrates (enones, nitroalkenes). Unlike zinc carbenoids, this reaction proceeds via a stepwise nucleophilic attack followed by ring closure.

Critical Distinction (Sulfoxonium vs. Sulfonium):

  • Sulfoxonium (DMSO/NaH): The ylide is "harder" and reversible in carbonyl addition. It prefers 1,4-addition to enones

    
    Cyclopropanation .
    
  • Sulfonium (DMS/Base): The ylide is "softer" and irreversible. It prefers 1,2-addition to carbonyls

    
    Epoxidation .
    
  • Guidance: Always use Trimethylsulfoxonium iodide for cyclopropanation.

Reagent C: The Safety Surrogate (N-Tosylhydrazones)

Reagent Identity: N-Tosylhydrazones (Bamford-Stevens/Shapiro Precursors) Mechanism: In-situ Diazo Generation / Metal-Carbene Insertion

Direct handling of diazo compounds is a major safety bottleneck in scale-up. N-Tosylhydrazones are stable, crystalline solids that generate the active diazo species in situ only upon heating in the presence of base.

  • Key Benefit: Safety profile allows for large-scale applications.

  • Reactivity: Can be coupled with transition metals (Pd, Cu) to form metal carbenoids that perform cross-coupling cyclopropanations, often with unique selectivity patterns unavailable to standard carbenoids.

Comparative Performance Metrics

FeatureShi Modification (

)
Corey-Chaykovsky (Sulfoxonium)N-Tosylhydrazones (In-situ Diazo)
Primary Mechanism Concerted Electrophilic TransferStepwise Nucleophilic (MIRC)Metal-Carbene / Radical
Ideal Substrate Unactivated & Electron-Rich AlkenesElectron-Deficient Alkenes (Enones)Styrenes, Conjugated Systems
Stereospecificity High (Retains Alkene Geometry)Moderate (Thermodynamic Control)Variable (Catalyst Dependent)
Functional Group Tolerance High (Compatible with halides, esters)Moderate (Base sensitive)High (Tolerates Lewis bases)
Atom Economy Low (Stoichiometric Zn waste)Moderate (DMSO/Sulfur waste)Moderate (Sulfinate waste)
Safety Profile Moderate (Pyrophoric

precursor)
Good (No explosive intermediates)Excellent (Stable solid precursor)
Cost High (

is expensive)
Low (Reagents are commodities)Moderate

Experimental Protocols

Protocol 1: Shi Modification (High-Reactivity Simmons-Smith)

Best for: Unactivated alkenes requiring strict stereocontrol.

Reagents:

  • Alkene (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Trifluoroacetic acid (TFA, 2.0 equiv)

  • Diiodomethane (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Carbenoid Formation: To a flame-dried flask under Argon containing DCM (0.2 M relative to alkene) at 0 °C, add

    
     (2.0 equiv) dropwise.
    
  • Acid Activation: Slowly add TFA (2.0 equiv) dropwise. Caution: Exothermic gas evolution (Ethane). Stir for 15 min.

  • Active Species Generation: Add

    
     (2.0 equiv) dropwise. Stir for 15 min to form the 
    
    
    
    species.
  • Cyclopropanation: Add the alkene (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Remove ice bath and stir at Room Temperature for 2–12 h (monitor by TLC/LCMS).

  • Quench: Quench carefully with saturated

    
     solution. Extract with DCM, wash with 
    
    
    
    , brine, and dry over
    
    
    .

Validation Point: The formation of a white precipitate (


) during the reaction is a visual indicator of progress.
Protocol 2: N-Tosylhydrazone Cyclopropanation (Metal-Free)

Best for: Styrenes and electron-deficient alkenes without handling diazo gas.

Reagents:

  • Aldehyde/Ketone N-tosylhydrazone (1.0 equiv)[4]

  • Alkene (1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Setup: Charge a pressure tube or sealed vial with the N-tosylhydrazone, alkene, and base.

  • Solvent: Add 1,4-Dioxane (0.1 – 0.2 M).

  • In-Situ Generation: Seal and heat to 80–110 °C.

    • Mechanism:[2][5][6][7][8][9][10][11] Thermal decomposition generates the diazo compound, which immediately reacts with the alkene (often via pyrazoline intermediate which extrudes

      
      ).
      
  • Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via column chromatography.

Validation Point: Gas evolution (


) will be observed during the heating phase. Ensure the vessel is rated for mild pressure.

Mechanistic Visualization

Mechanisms cluster_0 Shi Modification (Concerted) cluster_1 Corey-Chaykovsky (Stepwise) Zn CF3COO-Zn-CH2-I TS Butterfly TS (Concerted) Zn->TS Alkene Alkene Alkene->TS Prod1 Cyclopropane (Stereoretention) TS->Prod1 Ylide Sulfoxonium Ylide Betaine Betaine Intermediate Ylide->Betaine 1,4-Addition Enone Enone Enone->Betaine Prod2 Cyclopropane (Thermodynamic) Betaine->Prod2 Ring Closure (-DMSO)

Figure 2: Mechanistic comparison showing the concerted nature of Zinc carbenoids vs. the stepwise anionic pathway of Sulfur ylides.

References

  • Simmons-Smith Reaction and Modifications

    • Source: Organic Reactions.[1][2][4][5][6][7][8][9][12][13][14] "Simmons-Smith Cyclopropanation Reaction."[1][2][8][10][15]

    • URL:[Link]

  • Shi Modification (Trifluoroacetic Acid)

    • Title: A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins.[7]

    • Source: J. Org.[7][16] Chem. 2004, 69, 327–334.[7]

    • URL:[Link]

  • N-Tosylhydrazones as Safe Diazo Precursors

    • Title: N-Tosylhydrazones as Reagents for Cross-Coupling Reactions: A Route to Polysubstituted Olefins.[4]

    • Source: Angew. Chem. Int. Ed. 2011.
    • URL:[Link]

  • Corey-Chaykovsky Reaction Scope

    • Title: Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide: Formation and Applic
    • Source: J. Am. Chem. Soc. 1965, 87, 1353.
    • URL:[Link]

  • Benchchem Comparative Guide

    • Title: A Comparative Guide to Cyclopropanation Str
    • Source: Benchchem.[1]

Sources

Spectroscopic Techniques to Confirm the Stereochemistry of Cyclopropane Products: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopropanes are privileged structural motifs in modern drug discovery and organic synthesis. The rigid three-membered ring restricts conformational flexibility, effectively locking pharmacophores into specific three-dimensional vectors. However, this rigidity dictates that the precise determination of relative and absolute stereochemistry is paramount; a single inverted stereocenter can completely abrogate biological activity.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical modalities used to elucidate cyclopropane stereochemistry: Nuclear Magnetic Resonance (NMR) , Chiroptical Spectroscopy (VCD/ECD) , and X-Ray Diffraction (XRD) . This guide bypasses superficial overviews to focus on the physical causality behind these techniques and provides self-validating experimental protocols for robust structural assignment.

Nuclear Magnetic Resonance (NMR): The Standard for Relative Stereochemistry

Mechanistic Causality

NMR spectroscopy is the frontline tool for assigning the relative configuration of cyclopropanes. The method relies on the magnetic environment of nuclei within the rigid cyclic framework. The primary diagnostic tool is the


 scalar coupling constant. According to the Karplus relationship, the magnitude of through-bond coupling is highly dependent on the dihedral angle between protons. In cyclopropanes,1 (dihedral angle ~144°, typically 3–6 Hz)[1].

When scalar couplings are ambiguous—such as in highly substituted rings lacking adjacent protons—Nuclear Overhauser Effect (NOE) spectroscopy is employed. The NOE is a through-space dipolar interaction that identifies nuclei in close spatial proximity (< 5 Å), irrespective of bond connectivity, making it an2[2].

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 5–10 mg of the cyclopropane product in a high-purity deuterated solvent (e.g., CDCl₃ or C₆D₆) to minimize solvent interference and lock the magnetic field.

  • 1D Acquisition & J-Coupling Analysis: Acquire standard ¹H and ¹³C spectra. Extract

    
     values for the upfield cyclopropyl protons (typically found between 0.5–2.0 ppm).
    
    • Validation Step: Ensure scalar coupling is mutual.3

      3[3].
      
  • 2D NOESY/ROESY Execution: Perform a 2D NOESY experiment with a mixing time of 300–500 ms. For mid-sized molecules (MW ~1000 Da) where the NOE might cross zero (

    
    ), utilize ROESY to guarantee positive cross-peaks.
    
  • Data Integration: Map the NOE cross-peaks.

    • Validation Step: To prevent false positives from spin diffusion,4 to confirm the relative structural assignment[4].

Vibrational Circular Dichroism (VCD): Elucidating Absolute Stereochemistry

Mechanistic Causality

While NMR excels at relative configuration, it cannot inherently distinguish enantiomers without chiral derivatization. Vibrational Circular Dichroism (VCD) measures the 5 during vibrational transitions[5]. Because the cyclopropane ring possesses a highly specific 3D spatial arrangement, its vibrational modes generate a unique "fingerprint" of Cotton effects. However, because empirical rules cannot accurately predict these complex vibronic couplings, 6[6].

Self-Validating Experimental Protocol
  • Computational Conformational Search: Perform a molecular mechanics search to identify all low-energy conformers of a chosen theoretical enantiomer (e.g., the 1R, 2S isomer).

  • DFT Optimization: Optimize geometries and calculate harmonic vibrational frequencies and rotational strengths using a robust functional and basis set7[7].

  • Experimental Acquisition: Record the IR and VCD spectra of a highly concentrated sample (10–50 mg/mL) in an IR-transparent solvent (e.g., CDCl₃) using a VCD spectrometer.

  • Spectral Matching: Apply Boltzmann weighting to the calculated conformer spectra to generate a composite theoretical spectrum.

    • Validation Step: Overlay the theoretical and experimental spectra. A direct match of peak signs and intensities confirms the chosen absolute configuration; a mirror-image match indicates the synthesized product is the opposite enantiomer.

Single-Crystal X-Ray Diffraction (XRD): The Absolute Gold Standard

Mechanistic Causality

XRD provides a direct, unambiguous 3D map of electron density. By analyzing the anomalous dispersion of X-rays (typically utilizing heavy atoms or Cu-K


 radiation for lighter atoms), . The primary limitation is the absolute prerequisite for high-quality single crystals.
Self-Validating Experimental Protocol
  • Crystallization: Grow single crystals using slow evaporation, vapor diffusion, or cooling techniques.

  • Diffraction & Phasing: Mount a suitable crystal on a diffractometer and collect diffraction data. Solve the phase problem using direct methods.

  • Refinement & Validation: Refine the structural model against the data.

    • Validation Step: Analyze the Flack parameter. A Flack parameter near 0.0 (with low standard uncertainty) confirms the correct absolute configuration, whereas a value near 1.0 indicates the inverted structure.

Comparative Data Analysis

Parameter1D/2D NMR SpectroscopyVCD / ECD SpectroscopySingle-Crystal XRD
Primary Output Relative StereochemistryAbsolute StereochemistryAbsolute & Relative
Sample State Solution (Liquid)Solution / Neat LiquidSingle Crystal (Solid)
Sample Amount 1–10 mg10–50 mg< 1 mg (Single Crystal)
Data Processing Direct observation / IntegrationRequires ab initio DFT calculationsDirect phasing / Refinement
Key Limitation Cannot assign absolute configurationLow signal intensity; computationally heavyStrict crystallization requirement

Decision-Making Workflow

G Start Synthesized Cyclopropane Q1 Stereochemical Goal? Start->Q1 Rel Relative Configuration Q1->Rel Relative Abs Absolute Configuration Q1->Abs Absolute NMR 1D/2D NMR (J-Coupling & NOESY) Rel->NMR Q2 Is the sample crystalline? Abs->Q2 ValRel Confirmed Relative NMR->ValRel XRD Single-Crystal XRD Q2->XRD Yes VCD VCD / ECD + DFT Q2->VCD No ValAbs Confirmed Absolute XRD->ValAbs VCD->ValAbs

Decision workflow for selecting the appropriate spectroscopic technique for cyclopropane assignment.

References

  • BenchChem. "A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes." 2

  • ARKAT USA. "Ethyl 4,4-Dimethyl Pyroglutamate (DMPG): A Chiral Auxiliary in Cyclopropanation and Carbonyl Group Activator." 1

  • MDPI. "Revisiting the Absolute Configuration of Peyssonnoside A Using Vibrational Circular Dichroism Spectroscopy." 7

  • ChemRxiv. "Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework." 4

  • Organic Chemistry Data. "5.3 Spin-Spin Splitting: J-Coupling." 3

  • ResearchGate. "The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy." 6

  • University of Southampton. "Absolute Stereochemistry: The merits of VCD and XRD."

  • D-NB. "Determination of the Absolute Configurations of Chiral Alkanes – An Analysis of the Available Tools." 5

Sources

The Strategic Advantage of Benzyl Esters in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In multi-step organic synthesis and drug development, the strategic selection of protecting groups is a fundamental determinant of overall yield and synthetic viability[1]. For the protection of carboxylic acids, esters are the standard structural motif. While methyl (Me) and tert-butyl (tBu) esters are ubiquitous in the laboratory, the benzyl (Bn) ester offers a distinct and powerful advantage: true orthogonality through catalytic hydrogenolysis[2].

As a Senior Application Scientist, this guide objectively compares the performance of benzyl esters against other common alternatives. By detailing the mechanistic rationale behind their reactivity and providing field-validated experimental protocols, this document serves as a comprehensive framework for designing robust synthetic routes.

Mechanistic Causality: The Benzyl Advantage

To understand the strategic advantage of the benzyl ester, one must examine the causality behind its cleavage compared to its peers:

  • tert-Butyl Esters (Acid-Labile): The cleavage of a t-butyl ester relies on the formation of a highly stable tert-butyl carbocation via an E1/SN1-type mechanism. This requires strong acidic conditions (e.g., Trifluoroacetic acid, TFA)[3]. While effective, these harsh conditions can degrade acid-sensitive functional groups elsewhere in the molecule.

  • Methyl Esters (Base-Labile): Being sterically unhindered, methyl esters are highly susceptible to nucleophilic attack. They are typically cleaved via saponification using aqueous bases (e.g., LiOH or NaOH)[4]. This precludes their use when base-sensitive moieties (like Fmoc groups or easily epimerized stereocenters) are present.

  • Benzyl Esters (Hydrogenolysis-Labile): Benzyl esters are uniquely cleaved under mild, neutral conditions using hydrogen gas and a palladium catalyst (H₂, Pd/C)[5]. The mechanistic driver is the dissociative chemisorption of hydrogen gas onto the palladium surface. The substrate adsorbs via the benzylic

    
    -system, which uniquely activates the adjacent C–O bond. Surface-bound hydrogen atoms then cleave this bond, releasing the free carboxylic acid and toluene[5]. Because toluene is volatile, the reaction is driven to completion entropically, and purification is vastly simplified[6].
    
Orthogonality: A Data-Driven Comparison

The concept of orthogonal protection allows for the selective deprotection of one functional group without affecting others[3]. The benzyl ester is a cornerstone of orthogonal strategies—such as the classic Boc/Bzl peptide synthesis strategy—because it resists both the mild bases that cleave methyl esters and the strong acids that cleave t-butyl esters[2].

Table 1: Relative Stability of Carboxylic Acid Protecting Groups

Data aggregated from standard stability profiles under typical reaction conditions[1].

Protecting GroupAcidic (e.g., TFA, HCl)Basic (e.g., LiOH, K₂CO₃)Hydrogenolysis (H₂, Pd/C)Nucleophiles (e.g., RLi)
Methyl Ester Stable (Mild)Labile StableLabile
t-Butyl Ester Labile StableStableStable
Benzyl Ester Stable (Mild)Stable (Mild)Labile Labile
Silyl Ester LabileLabileStableLabile

To visualize how this stability profile translates into a logical workflow, consider an amino acid protected with an acid-labile Boc group at the N-terminus and a hydrogenolysis-labile Benzyl group at the C-terminus. The synthetic chemist has complete control over which terminus to unmask.

OrthogonalProtection Start Boc-NH-R-COOBn (Fully Protected) PathA TFA / DCM (Acidic Cleavage) Start->PathA Selectively removes Boc PathB H2, Pd/C (Hydrogenolysis) Start->PathB Selectively removes Bn ResultA H2N-R-COOBn (Free Amine) PathA->ResultA ResultB Boc-NH-R-COOH (Free Acid) PathB->ResultB

Orthogonal deprotection logic demonstrating selective cleavage of Boc and Benzyl groups.

Experimental Validation & Yields

When designing a synthetic route, the efficiency of the deprotection step is just as critical as its selectivity. Catalytic hydrogenolysis of benzyl esters consistently delivers near-quantitative yields due to the clean reaction profile and the absence of harsh reagents that typically cause side reactions[5].

Table 2: Typical Cleavage Conditions and Yields

Comparative yield data for standard ester deprotection methodologies[5],[2],[7].

Protecting GroupCleavage MethodStandard ReagentsTypical YieldPrimary Byproduct
Benzyl (Bn) Catalytic HydrogenolysisH₂, 10% Pd/C, MeOH>95%Toluene (Volatile liquid)
t-Butyl (tBu) Acidic CleavageTFA, DCM85–95%Isobutylene (Gas)
Methyl (Me) SaponificationLiOH, THF/H₂O80–90%Methanol (Water-soluble)
Experimental Protocols: A Self-Validating System

The following protocol describes the standard deprotection of a benzyl ester via catalytic hydrogenation. This system is inherently self-validating: the consumption of starting material can be cleanly tracked via Thin-Layer Chromatography (TLC), and the physical removal of the heterogeneous catalyst guarantees the immediate cessation of the reaction, preventing over-reduction[5].

Protocol: Catalytic Hydrogenolysis of Benzyl Esters

Materials Required: Benzyl ester substrate, 10% Palladium on carbon (Pd/C), Anhydrous Methanol, Hydrogen gas (balloon), Celite®.

Step-by-Step Procedure:

  • Preparation: Dissolve the benzyl ester substrate in anhydrous methanol to achieve a concentration of approximately 0.1 M[5]. (Causality: Methanol is a polar protic solvent that facilitates both efficient hydrogen transfer and high product solubility).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10 mol% or 10–20% by weight of the substrate) to the solution[5]. (Safety Note: Dry Pd/C is highly pyrophoric. Addition should be done cautiously, preferably under an inert argon/nitrogen atmosphere).

  • Atmosphere Exchange: Securely attach a hydrogen-filled balloon to the reaction flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure a pure H₂ atmosphere[5].

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC[5]. (Causality: Vigorously stirring maximizes the surface area interaction across the triphasic system—solid catalyst, liquid solvent, and hydrogen gas—ensuring a rapid reaction rate).

  • Filtration: Upon complete consumption of the starting material, filter the reaction mixture through a tightly packed pad of Celite® to completely remove the palladium catalyst[5]. Wash the filter cake thoroughly with additional methanol.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The volatile byproduct (toluene) is removed entirely during this step, typically yielding the pure carboxylic acid without the need for subsequent column chromatography[5].

HydrogenolysisWorkflow Step1 1. Setup MeOH (0.1 M) Step2 2. Catalyst 10% Pd/C Step1->Step2 Step3 3. Reaction H2, Stir at RT Step2->Step3 Step4 4. Filtration Celite Pad Step3->Step4 Step5 5. Isolation Evaporate Step4->Step5

Step-by-step experimental workflow for the catalytic hydrogenolysis of benzyl esters.

Conclusion

The benzyl ester remains an indispensable tool in the synthetic chemist's repertoire. While methyl and t-butyl esters serve well for simple transformations, the benzyl group's unique susceptibility to catalytic hydrogenolysis provides a mild, neutral, and highly orthogonal deprotection pathway. By leveraging the mechanistic principles and validated protocols outlined above, researchers can confidently design complex, multi-step syntheses with maximized yields and minimized side reactions.

References
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters , BenchChem, 5

  • A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives , BenchChem, 1

  • Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide , BenchChem, 2

  • Carboxyl Protecting Groups , Thieme Connect, 6

  • Protecting Group , Wikipedia, 4

  • Appendix 6: Protecting Groups , Oxford Learning Link, 7

  • Protecting Groups , University of Chicago, 3

Sources

Comparative Analysis of N-Bromosuccinimide (NBS) for Benzylic Bromination

[1][2][3]

Executive Summary: The State of the Art

For decades, N-bromosuccinimide (NBS) has been the standard-bearer for benzylic bromination via the Wohl-Ziegler reaction. Its dominance stems from its ability to maintain a low, steady-state concentration of molecular bromine (

1

However, modern process chemistry demands higher atom economy and greener profiles. Alternatives like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and Electrochemical Bromination have emerged as superior candidates for specific substrates, offering higher active bromine content and reduced waste streams. This guide objectively compares these methodologies.

Mechanistic Foundations & Causality

The NBS Standard (Wohl-Ziegler)

The "Goldfinger Mechanism" dictates that NBS does not react directly with the benzylic radical. Instead, it acts as a reservoir.

  • Initiation: A radical initiator (AIBN, BPO, or light) generates an initial radical.

  • Propagation A: The bromine radical (

    
    ) abstracts a benzylic hydrogen, forming a benzylic radical and HBr.[2]
    
  • Propagation B (The Critical Step): The HBr reacts with NBS in a fast ionic step to generate

    
     and succinimide.
    
  • Product Formation: The benzylic radical reacts with

    
     to form the product and regenerate 
    
    
    .

Why this matters: If


Mechanism Visualization

The following diagram illustrates the radical chain propagation and the specific role of NBS as a bromine reservoir.

WohlZieglerNBSN-Bromosuccinimide(NBS)SuccSuccinimideNBS->SuccIonic ReactionHBrHBrBr2Br2(Low Conc.)HBr->Br2+ NBSBrRadBr•Br2->BrRadHomolysis (hν/Δ)SubstrateBenzylic Substrate(Ar-CH3)BenzRadBenzylic Radical(Ar-CH2•)Substrate->BenzRad+ Br•ProductBenzylic Bromide(Ar-CH2-Br)BenzRad->Product+ Br2Product->BrRadRegeneratesBrRad->HBr+ Substrate(H-Abstraction)

Caption: The Wohl-Ziegler cycle showing the coupling of the ionic HBr scavenging step with the radical propagation chain.

Comparative Performance Data

The following data contrasts NBS with its primary alternatives. Note the significant difference in atom economy and yield for specific substrates like toluene.

FeatureN-Bromosuccinimide (NBS) 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Electrochemical (NaBr/HBr)
Active Bromine 45% (1 atom/molecule)55% (2 atoms/molecule)100% (Regenerated in situ)
Atom Economy Low (Succinimide waste)High (Both Br atoms utilized)Excellent (No organic carrier)
Benzylic Selectivity HighHigh (Catalyst dependent)High (>95% Regioselectivity)
Toluene Yield 39% (Standard thermal)86% (ZrCl4 catalyzed)60-95% (Biphasic)
Reaction Phase Homogeneous (Solvent)HomogeneousBiphasic (Aq/Org)
Primary Hazard Shock sensitive (rare), inhalationCorrosive, oxidizerHydrogen evolution (cathode)
Key Insight: The DBDMH Advantage

While NBS is the "safe" default, DBDMH is often superior for industrial scale-up.[3] It contains two active bromine atoms per molecule. In a direct comparison using a Zirconium(IV) chloride (

86% yield39% yield

Experimental Protocols

Protocol A: Standard NBS Benzylic Bromination (Continuous Flow)

Best for: Scalability and safety (avoiding large batch exotherms).

System Setup: Use a photoreactor with FEP tubing (e.g., Vapourtec or similar) and a CFL or white LED light source.

  • Preparation: Dissolve the benzylic substrate (1.0 equiv) and NBS (1.05 equiv) in acetonitrile (

    
    ). Note: MeCN is preferred over 
    
    
    for green chemistry compliance.
  • Flow: Pump the solution through the photoreactor. Residence time is typically 10–30 minutes depending on the substrate reactivity.

  • Workup: Collect the output, remove solvent in vacuo. Purify via silica gel chromatography or crystallization.

  • Validation: This method has been scaled to produce >100g of material with yields consistently >90% for substrates like 4-nitrotoluene [2].

Protocol B: Electrochemical Biphasic Bromination

Best for: Green chemistry and low cost (uses NaBr instead of organic reagents).

System Setup: Undivided cell with Platinum (Pt) plate anode and cathode.

  • Electrolyte: Prepare an aqueous solution of 60% w/v NaBr containing catalytic HBr (5% w/v).

  • Organic Phase: Dissolve the alkyl aromatic substrate in Chloroform (

    
    ).
    
  • Electrolysis: Layer the aqueous phase over the organic phase. Insert electrodes into the aqueous phase (or at the interface). Electrolyze at constant current (approx. 100-200 mA/cm²) at 0–25°C.

  • Mechanism: Bromide (

    
    ) is oxidized at the anode to 
    
    
    , which extracts into the organic layer, reacts, and returns HBr to the aqueous phase for regeneration.
  • Yield: Reported yields for toluene derivatives range from 60–95% with >95% selectivity for the benzylic position over the ring [3].

Decision Matrix: When to Switch?

Use the following logic flow to determine the correct reagent for your campaign.

DecisionTreeStartSelect BenzylicBromination ReagentScaleWhat is the Scale?Start->ScaleSubstrateSubstrate Sensitivity?Scale->Substrate> 100g (Process)NBS_BatchUse NBS Batch(Discovery Scale Only)Scale->NBS_Batch< 1g (Lab)GreenGreen/Cost Priority?Substrate->GreenModerate/StableNBS_FlowUse NBS in Continuous Flow(High Control, Scalable)Substrate->NBS_FlowHigh (Thermal sensitive)DBDMHUse DBDMH + ZrCl4(High Atom Economy)Green->DBDMHStandard PriorityElectroUse Electrochemical (NaBr)(Lowest Waste, Green)Green->ElectroHigh Priority

Caption: Logic flow for selecting the optimal bromination reagent based on scale and constraints.

References

  • Lewis Acid Catalyzed Benzylic Bromination. PubMed Central. Comparison of ZrCl4 catalyzed bromination using NBS vs DBDMH. Link

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry. Detailed protocol for flow chemistry adaptation of NBS. Link

  • A simple and regioselective α-bromination of alkyl aromatic compounds by two-phase electrolysis. CECRI/Elsevier. Protocol for electrochemical bromination using NaBr. Link

  • Electrochemical Intermolecular Benzylic C(sp3)-H Imidation. Journal of Organic Chemistry (2026). Recent advances in bromide-mediated electrochemical functionalization.[4] Link

Efficacy comparison with benzyl chlorides in organocatalytic cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of benzyl chlorides versus benzyl bromides/iodides in organocatalytic cyclopropanation, designed for researchers in synthetic organic chemistry and drug discovery.[1]

Content Type: Technical Comparison Guide Subject: Reagent Efficacy & Protocol Optimization Focus: Benzyl Chlorides vs. Benzyl Bromides/Iodides[1]

Executive Summary: The "Chloride" Advantage

Historically, benzyl bromides and iodides have been the reagents of choice for cyclopropanation due to the superior leaving group ability of bromide and iodide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) compared to chloride (

). However, recent advances in bifunctional organocatalysis have elevated benzyl chlorides from "inert" alternatives to highly effective, atom-economical reagents.

Verdict: While benzyl bromides offer faster kinetics, benzyl chlorides provide superior stability, lower cost, and comparable enantioselectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) when paired with the correct chiral amine catalysts. They are particularly advantageous for large-scale synthesis where the instability of benzyl iodides becomes a liability.[1]
FeatureBenzyl ChloridesBenzyl Bromides/Iodides
Reactivity Moderate (Requires activation)High (Often requires cooling)
Leaving Group Ability Poor (

of HCl

)
Good (

of HBr

)
Stability High (Shelf-stable)Low (Light/Heat sensitive)
Cost Efficiency HighLow to Moderate
Selectivity (

)
High (>90% with optimized catalyst)High (>90%)

Mechanistic Foundation: The Bifunctional Activation Cycle

To utilize benzyl chlorides effectively, one must understand that they act as bifunctional reagents (nucleophile and electrophile) within the catalytic cycle. Unlike metal-carbenoid cyclopropanations (e.g., Rhodium-catalyzed diazo decomposition), organocatalytic methods typically rely on a Michael-Initiated Ring Closure (MIRC) mechanism.[1]

The Challenge of Chloride

The primary hurdle is the C-Cl bond strength (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 kcal/mol) vs C-Br (

kcal/mol). In a standard

ring closure, chloride is sluggish. Successful protocols (e.g., Meazza et al., 2016) overcome this by using electron-deficient benzyl chlorides (increasing the acidity of the benzylic proton) and highly active Jørgensen-Hayashi type catalysts.[1]
Graphviz Diagram: Catalytic Cycle

The following diagram illustrates the pathway where the benzyl chloride first acts as a nucleophile (after deprotonation) and then as an electrophile (ring closure).

G Cat Chiral Amine Catalyst Iminium Iminium Ion (Activated Electrophile) Cat->Iminium Condensation Enal Enal (Substrate) Enal->Iminium BnCl Benzyl Chloride (Pro-Nucleophile) BnAnion Benzylic Carbanion (Nucleophile) BnCl->BnAnion Base removes H+ Base Base (Deprotonation) Base->BnAnion Michael Michael Adduct (Intermediate) Iminium->Michael Nucleophilic Attack (Stereo-determining) BnAnion->Michael Enamine Enamine Intermediate Michael->Enamine Tautomerization Product Formyl Cyclopropane (Product) Enamine->Product Intramolecular SN2 (Ring Closure / Cl- loss) Product->Cat Hydrolysis (Catalyst Turnover)

Caption: Bifunctional activation cycle: Amine activates enal (Iminium), Base activates Benzyl Chloride (Carbanion).[1]

Comparative Efficacy Analysis

The following data synthesizes performance metrics from key organocatalytic studies (e.g., J. Org. Chem. 2016, 81, 3488) comparing benzyl chlorides against their bromide counterparts under optimized conditions.[1]

Table 1: Reagent Performance Comparison

Conditions: 20 mol% Chiral Secondary Amine, Base (e.g., NaOAc or inorganic base), Solvent (CHCl3 or Toluene), RT.[1]

Substrate (Benzyl Halide)Leaving GroupTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
4-NO

-Benzyl Chloride
Cl16-2485-92>20:194-98%
4-NO

-Benzyl Bromide
Br4-888-95>20:192-96%
2,4-Dinitrobenzyl Chloride Cl1295>20:199%
Unsubstituted Benzyl Chloride Cl48+<30*n.d.n.d.
Unsubstituted Benzyl Bromide Br246510:180%

Note: Unsubstituted benzyl chlorides often fail in direct organocatalytic MIRC reactions due to insufficient acidity of the benzylic proton (


). Successful protocols typically require electron-withdrawing groups (EWG) like nitro, cyano, or ester groups on the aromatic ring to facilitate deprotonation.
Critical Insight: The "Sweet Spot" for Chlorides

Benzyl chlorides excel when the aromatic ring is electron-deficient. The electron-withdrawing nature compensates for the poorer leaving group ability of chloride by:

  • Increasing Acidity: Makes the formation of the nucleophilic carbanion easier.[1]

  • Stabilizing the Intermediate: Prevents side reactions before the ring closure.[1] For electron-rich rings (e.g., 4-methoxybenzyl chloride), benzyl bromides remain the superior choice unless a co-catalyst (e.g., iodide source) is added.[1]

Validated Experimental Protocol

Protocol: Enantioselective Cyclopropanation of Enals with Activated Benzyl Chlorides. Source: Adapted from Meazza et al., J. Org.[1][2][3][4] Chem. 2016.

Reagents & Materials[1][5][6][7][8][9][10]
  • Substrate: (E)-Cinnamaldehyde (0.5 mmol)

  • Reagent: 2,4-Dinitrobenzyl chloride (0.6 mmol, 1.2 equiv)[1]

  • Catalyst: (S)-TMS-Diphenylprolinol ether (20 mol%)[1]

  • Base: Sodium Acetate (NaOAc) or DABCO (1.2 equiv)

  • Solvent: Chloroform (

    
    ) or Toluene
    
  • Additives: None required for activated chlorides.[1]

Step-by-Step Workflow
  • Catalyst Activation: In a 4 mL vial equipped with a magnetic stir bar, dissolve (S)-TMS-Diphenylprolinol ether (32 mg, 0.1 mmol) in

    
     (1.0 mL).
    
  • Substrate Addition: Add (E)-Cinnamaldehyde (66 mg, 0.5 mmol) to the solution. Stir for 5 minutes at room temperature to allow iminium formation (solution often turns yellow).

  • Reagent Integration: Add 2,4-Dinitrobenzyl chloride (130 mg, 0.6 mmol) followed immediately by the base (NaOAc, 49 mg, 0.6 mmol).

    • Why? Simultaneous addition ensures the base is available to deprotonate the benzyl chloride as the iminium species reaches steady state.

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor by TLC (Hexane/EtOAc 8:1).[1]

    • Checkpoint: Benzyl bromides might finish in 6 hours; expect benzyl chlorides to take 12–24 hours.[1]

  • Quench & Isolation: Upon consumption of the enal, quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2 mL). Extract with DCM (
    
    
    
    mL). Dry organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography on silica gel. (Note: Cyclopropanes are often acid-sensitive; use 1% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in eluent if degradation is observed).
    
Workflow Visualization

Protocol Step1 1. Mix Catalyst + Solvent (CHCl3, 23°C) Step2 2. Add Enal (Wait 5 min for Iminium) Step1->Step2 Step3 3. Add Benzyl Chloride + Base (Initiate MIRC) Step2->Step3 Step4 4. Stir 12-24h (Monitor TLC) Step3->Step4 Step5 5. Quench (NH4Cl) & Extract (DCM) Step4->Step5 Step6 6. Column Chromatography (Isolate Product) Step5->Step6

Caption: Optimized workflow for benzyl chloride cyclopropanation.

Troubleshooting & Optimization

When replacing benzyl bromides with chlorides, common failure modes include stalled conversion or lack of ring closure (stuck at Michael adduct).[1]

IssueRoot CauseCorrective Action
No Reaction Benzyl proton not acidic enough (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

too high).
Switch Reagent: Ensure benzyl chloride has EWGs (NO2, CN). Add Iodide: Add 10 mol% NaI (Finkelstein reaction in situ).
Low Yield (Stalled) Chloride is a poor leaving group; Ring closure is slow.Increase Temp: Raise to 40°C (monitor ee degradation). Change Solvent: Switch to DMSO or DMF to enhance nucleophilicity (though this may lower ee).[1]
Low Enantioselectivity Background reaction (uncatalyzed).[1]Lower Temp: Run at 0°C or -10°C (will significantly increase reaction time for chlorides).[1]
Product Decomposition Cyclopropane ring opening.[1]Buffer Silica: Use triethylamine-neutralized silica gel during purification.[1]

References

  • Meazza, M., Ashe, M., Shin, H. Y., Yang, H. S., Mazzanti, A., Yang, J. W., & Rios, R. (2016).[1][2][3][4] Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides. The Journal of Organic Chemistry, 81(9), 3488–3500.[1][2][3][4] [Link][2]

  • Johansson, C. C., Bremeyer, N., Ley, S. V., Owen, D. R., Smith, S. C., & Gaunt, M. J. (2006).[1] Enantioselective catalytic intramolecular cyclopropanation using modified cinchona alkaloid organocatalysts. Angewandte Chemie International Edition, 45(36), 6024-6028.[1] [Link]

  • Hanumanthu, R., & Weaver III, J. D. (2024).[1] Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.[1] Organic Letters, 26, 5248-5252.[1] [Link]

  • Maruoka, K. (2008).[1] Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679–697.[1] [Link]

Sources

Definitive Structural Elucidation: A Comparative Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gold Standard of "Absolute Truth"

In the high-stakes environment of drug development, structural ambiguity is a liability. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often rely on inference—deducing connectivity from magnetic environments or fragmentation patterns.

Single-Crystal X-ray Diffraction (SC-XRD) remains the only analytical technique that provides a direct, empirical map of electron density. It does not infer connectivity; it sees it. For a New Chemical Entity (NCE), particularly chiral small molecules, SC-XRD is the definitive method to satisfy FDA/ICH Q6A guidelines for rigorous structural proof, specifically regarding absolute configuration (stereochemistry) and polymorphism.

This guide objectively compares SC-XRD against its primary alternatives and details a self-validating protocol for its execution.

Comparative Analysis: The Landscape of Structural Validation

To validate a product's structure, one must choose the tool that minimizes ambiguity. The following table contrasts SC-XRD with NMR, Cryo-EM, and Powder XRD (PXRD).

Table 1: Performance Matrix of Structural Validation Methods
FeatureSC-XRD (Gold Standard) Solution NMR Cryo-EM Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates (

)
Atom Connectivity & DynamicsElectron Potential MapBulk Phase Fingerprint
Resolution Atomic (< 0.8 Å)Atomic (local environment)Near-Atomic (2–4 Å)Low (d-spacing)
Absolute Config. Direct (via Anomalous Dispersion)Indirect (requires derivatization)Possible (if resolution < 2.5 Å)Impossible
Sample State Single Crystal (Solid)SolutionVitrified IcePolycrystalline Solid
Limitation Requires a high-quality crystalAmbiguous for quaternary carbonsLow signal for < 50 KDa moleculesCannot solve ab initio easily
Validation Metric

-factor, Flack Parameter
RMSD, Line WidthFourier Shell Correlation (FSC)Rietveld Fit (

)
Expert Insight: Why SC-XRD Wins for Small Molecules

While Cryo-EM has revolutionized structural biology for large protein complexes, it struggles with small molecule drugs (< 500 Da) due to low signal-to-noise ratios. NMR is excellent for dynamics but can fail to distinguish between certain regioisomers (e.g., N- vs. O-alkylation) without complex 2D experiments. SC-XRD resolves these ambiguities instantly by locating the heavy atoms in 3D space.

The Critical Metric: Absolute Configuration & The Flack Parameter

For chiral drugs, the FDA requires determination of the absolute configuration (R vs. S enantiomers). SC-XRD is the only method that can determine this without a known chiral reference standard.

This is achieved through Resonant Scattering (Anomalous Dispersion) . X-rays interact with inner-shell electrons of heavy atoms (e.g., Cl, S, Br), causing a breakdown in Friedel's Law where intensity


.

The Flack Parameter (


)  quantifies this effect:
  • 
    : The structural model is correct (Absolute Configuration confirmed).
    
  • 
    : The model is inverted (The crystal is the opposite enantiomer).
    
  • 
    : The crystal is a racemic twin or the signal is too weak.
    

Protocol Standard: A Flack parameter of


 or better is required for definitive assignment of absolute configuration in light-atom structures.

Experimental Workflow: A Self-Validating System

To ensure data integrity, the SC-XRD workflow must be treated as a self-validating loop. If the refinement metrics (


-factors) do not converge, the physical crystal or the model is suspect.
Diagram 1: The SC-XRD Validation Loop

SCXRD_Workflow Sample Crude Sample Crystal Crystallization (Vapor Diffusion) Sample->Crystal Solvent Screening Mount Mounting & Cryo-Cooling (100 K) Crystal->Mount Select >0.1mm Diffraction Data Collection (Full Sphere) Mount->Diffraction Mo/Cu Source Phasing Structure Solution (Phasing) Diffraction->Phasing Integration Refinement Refinement (Least Squares) Phasing->Refinement Assign Atoms Decision R1 < 5%? Refinement->Decision Validation Validation (CheckCIF / Flack) Decision->Crystal No (Poor Data) Decision->Phasing No (Re-solve) Decision->Validation Yes

Caption: The iterative workflow of SC-XRD. Success is defined by the convergence of the calculated model with observed diffraction intensities (


).

Detailed Protocol: Validating a Small Molecule API

This protocol is designed to minimize thermal disorder and maximize resolution, ensuring the resulting structure is publication-ready and regulatory-compliant.

Phase 1: Crystallization (The Bottleneck)
  • Objective: Grow a single, defect-free crystal (

    
     mm).
    
  • Method: Slow Vapor Diffusion.

    • Dissolve 5 mg of product in a "good" solvent (e.g., Methanol).

    • Place in an inner vial.

    • Place inner vial into a larger jar containing a "bad" solvent (e.g., Diethyl Ether).

    • Seal and wait 24–72 hours. The "bad" solvent diffuses in, slowly lowering solubility and forcing ordered lattice formation.

Phase 2: Data Collection (The Measurement)
  • Instrument: Diffractometer with a Photon Counting Detector (e.g., Dectris EIGER).

  • Cryo-Protection:

    • Coat crystal in Paratone oil.

    • Mount on a Mitegen loop.

    • Flash cool to 100 K using a liquid nitrogen stream.

    • Why? Cooling freezes atomic thermal vibration, significantly improving resolution and allowing determination of absolute configuration by preserving high-angle diffraction data.

  • Strategy: Collect a "Full Sphere" of data (360° rotation) to ensure high redundancy (Multiplicity > 4). This is critical for accurate statistical analysis of the Flack parameter.

Phase 3: Refinement & Validation (The Proof)
  • Software: SHELXL or OLEX2.

  • Refinement: Minimize the difference between observed (

    
    ) and calculated (
    
    
    
    ) structure factors.
  • The CheckCIF Standard:

    • Once refined, the structure file (.CIF) must be uploaded to the IUCr CheckCIF server.

    • Acceptance Criteria:

      • Level A Alerts: 0 allowed (Fatal errors).

      • R-Factor (

        
        ):  < 0.05 (5%) for standard small molecules.
        
      • Goodness of Fit (GooF): Close to 1.0.

References & Authority

  • FDA Guidance for Industry. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] (2000).[2][3] Defines the requirement for rigorous identification of polymorphic forms and enantiomers. [Link]

  • International Union of Crystallography (IUCr). CheckCIF Validation Service.[4] The global standard for verifying crystallographic data integrity. [Link]

  • Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction.[5][6][7] Demonstrates the statistical rigor of the Flack parameter in assigning stereochemistry. [Link]

  • Holloway, G. A., et al. (2022). A Comparison of Crystal Structure Determination by X-ray Diffraction and Cryo-EM. Discusses the resolution gap for small molecules. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl 1-bromocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: Benzyl 1-bromocyclopropane-1-carboxylate CAS: 2096442-81-6 Risk Classification: High Hazard / Lachrymator / Potential Alkylator

Immediate Action Required:

  • Engineering Control: Handle strictly within a certified chemical fume hood.

  • Thermal Control: Maintain Cold Chain (2–8°C). Thermal degradation may release Hydrogen Bromide (HBr) and Benzyl Bromide (severe lachrymator).

  • Ocular Risk: High.[1] The

    
    -bromo ester functionality suggests potent lachrymatory properties.
    

Hazard Identification & Risk Assessment

Synthesized from structural analysis and functional group analogs (Alpha-halo esters/Benzyl halides).

Structural Hazard Analysis

This compound combines three distinct risk factors:

  • 
    -Bromo Ester Motif:  Historically associated with lachrymatory agents (tear gas). It acts as a potent alkylating agent, capable of covalently modifying biological nucleophiles (DNA/Proteins).
    
  • Benzyl Ester Group: Susceptible to hydrolysis or thermal cleavage, potentially releasing benzyl alcohol or benzyl bromide (a known corrosive and lachrymator).

  • Cyclopropane Ring: High ring strain (~27.5 kcal/mol). While kinetically stable, thermal shock or acidic conditions can trigger ring-opening, leading to exothermic decomposition.

Physiological Risks
Hazard TypeProbabilityMechanism of Action
Ocular/Mucosal High Direct alkylation of TRPA1 ion channels in sensory nerves, causing immediate, severe stinging and tearing.
Respiratory Medium Inhalation of aerosols or degradation byproducts (HBr) causes chemical pneumonitis.
Dermal Medium Lipophilic benzyl group facilitates skin absorption; bromide moiety causes delayed chemical burns.

Personal Protective Equipment (PPE) Matrix

This protocol adheres to BSL-2 Chemical Safety standards.

Protection ZoneEquipment SpecificationRationale (Causality)
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Standard safety glasses are insufficient against lachrymatory vapors which can bypass side shields.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®)Organobromides can permeate thin nitrile. Laminate offers >4hr breakthrough time for halogenated organics.
Respiratory Fume Hood (Face velocity: 100 fpm).If outside hood: Full-face respirator with OV/AG cartridges.OV/AG (Organic Vapor/Acid Gas) is required due to potential HBr evolution.
Body Chemical-Resistant Lab Coat (Polypropylene/PE coated) + Closed-toe leather shoes.Cotton coats absorb liquids, keeping the lachrymator against the skin. Impervious materials are required.[1][2][3][4][5][6]

Operational Protocols

Storage & Stability[1][7]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis.

  • Container: Amber glass with Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands to seal caps.

Weighing & Transfer Workflow

To prevent laboratory contamination, follow this closed-loop logic:

WeighingProtocol Start Start: Remove from Fridge Equilibrate Equilibrate to RT (Desiccator) Prevents condensation/hydrolysis Start->Equilibrate HoodCheck Check Fume Hood (Velocity > 100 fpm) Equilibrate->HoodCheck HoodCheck->Start Fail (Fix Hood) Weighing Weighing Procedure Use Analytical Balance INSIDE Hood HoodCheck->Weighing Pass Transfer Dissolve Immediately (Solvent suppresses volatility) Weighing->Transfer Seal Reseal & Purge with Argon Transfer->Seal Return Return to Cold Storage Seal->Return

Figure 1: Safe handling workflow emphasizing moisture control and containment.

Detailed Steps:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water, hydrolyzing the ester.

  • Solvent Trap: Pre-weigh the receiving solvent in the reaction vessel. Transfer the solid/oil directly into the solvent. Dilution reduces vapor pressure.

  • Decontamination: Wipe the outer surface of the stock vial with a tissue soaked in 10% Sodium Thiosulfate (neutralizes alkylating agents) before returning to storage.

Emergency Response & Spill Management

Spill Decision Logic

Do NOT wash with water immediately. Water may generate HBr gas.[2][4]

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Minor Minor (<5 mL) Inside Hood Size->Minor Contained Major Major (>5 mL) Or Outside Hood Size->Major Uncontained Absorb Cover with Vermiculite or Activated Carbon Minor->Absorb Evacuate Evacuate Lab Alert EHS Major->Evacuate Neutralize Treat with 10% Na2S2O3 (Sodium Thiosulfate) Absorb->Neutralize Waste Dispose as Halogenated Organic Waste Neutralize->Waste

Figure 2: Decision tree for spill response prioritizing containment and chemical neutralization.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][5] Force eyelids open. Seek ophthalmologist support immediately (Lachrymator risk).

  • Skin Contact: Wash with soap and water.[1][3][4][6][7][8] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Waste Management

Protocol: Segregation is critical to prevent unexpected reactions in waste drums.

  • Classification: Halogenated Organic Waste.

  • Quenching (Recommended): If disposing of pure material, treat with an aqueous solution of Sodium Thiosulfate or dilute Ammonium Hydroxide to nucleophilically displace the bromide and neutralize the alkylating potential before disposal.

  • Labeling: Clearly tag as "Contains Organic Bromides / Lachrymator."

References

  • BLD Pharm. (n.d.). SDS for this compound (CAS 2096442-81-6). Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: Benzyl bromide (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2021). Handling Alpha-Halo Esters and Lachrymators Safety Guide. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.